Sniper(ER)-87
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C59H73N5O10S |
|---|---|
Molecular Weight |
1044.3 g/mol |
IUPAC Name |
(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C59H73N5O10S/c1-5-50(42-14-8-6-9-15-42)54(43-21-25-47(65)26-22-43)44-23-27-48(28-24-44)73-31-30-63(4)53(66)39-72-35-34-70-32-33-71-36-37-74-49-19-12-18-46(38-49)56(67)51-40-75-58(61-51)52-20-13-29-64(52)59(69)55(45-16-10-7-11-17-45)62-57(68)41(2)60-3/h6,8-9,12,14-15,18-19,21-28,38,40-41,45,52,55,60,65H,5,7,10-11,13,16-17,20,29-37,39H2,1-4H3,(H,62,68)/b54-50+/t41-,52-,55-/m0/s1 |
InChI Key |
ILLYWIKUEZHTSD-MEWFHHHASA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)[C@@H]5CCCN5C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)/C7=CC=CC=C7 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)C5CCCN5C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C7=CC=CC=C7 |
Origin of Product |
United States |
Foundational & Exploratory
Sniper(ER)-87: A Deep Dive into its Mechanism of Action for Targeted Estrogen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Sniper(ER)-87, a novel Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed for the targeted degradation of Estrogen Receptor Alpha (ERα). This document provides a comprehensive overview of its molecular interactions, signaling pathways, and the experimental validation of its activity, serving as a critical resource for professionals in oncology and drug discovery.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
This compound is a chimeric molecule engineered to induce the selective degradation of ERα, a key driver in the majority of breast cancers.[1][2] Its structure consists of two key functional moieties joined by a polyethylene glycol (PEG) linker: a ligand for the Inhibitor of Apoptosis Protein (IAP) and a ligand for ERα.[3]
The mechanism of action revolves around the recruitment of the cellular protein degradation machinery to the ERα protein. Specifically, this compound functions by forming a ternary complex between ERα and an E3 ubiquitin ligase, an enzyme that flags proteins for destruction by the proteasome.[1][3] The IAP ligand component of this compound binds to IAP proteins, which can function as E3 ligases, while the ERα ligand moiety simultaneously binds to the ERα protein. This induced proximity facilitates the transfer of ubiquitin molecules to ERα, marking it for degradation by the 26S proteasome.
Subsequent research has identified that this compound preferentially recruits the X-linked inhibitor of apoptosis protein (XIAP) to ERα, designating XIAP as the principal E3 ubiquitin ligase responsible for the degradation of ERα induced by this compound.
Quantitative Efficacy of this compound
The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, demonstrating its efficacy in degrading ERα and inhibiting the growth of ERα-positive cancer cells.
| Parameter | Value | Cell Line/Model | Reference |
| ERα Degradation (IC50) | 0.097 µM | Not Specified | |
| ERα Degradation (DC50) | 3 nM | Not Specified | |
| Growth Inhibition (IC50) | 15.6 nM | MCF-7 | |
| Growth Inhibition (IC50) | 9.6 nM | T47D |
Table 1: In Vitro Efficacy of this compound
| Parameter | Dosage | Model | Outcome | Reference |
| Tumor Growth Inhibition | 30 mg/kg, i.p., every 24h for 14 days | MCF-7 orthotopic breast tumor xenografts in BALB/c nude mice | Inhibition of tumor growth |
Table 2: In Vivo Efficacy of this compound
Signaling Pathway Modulation
This compound's primary effect is the targeted degradation of ERα, which directly impacts downstream signaling pathways crucial for the proliferation of ERα-positive breast cancer cells. By eliminating the ERα protein, this compound effectively shuts down estrogen-mediated transcriptional activation of genes involved in cell cycle progression and survival.
Figure 1: this compound induced degradation of ERα and subsequent inhibition of estrogen signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blot Analysis for ERα Degradation
This protocol is used to quantify the reduction in ERα protein levels following treatment with this compound.
Workflow Diagram:
Figure 2: Workflow for Western Blot analysis of ERα degradation.
Methodology:
-
Cell Culture and Treatment: MCF-7 cells are cultured in appropriate media. Cells are then treated with varying concentrations of this compound (e.g., 0.1-1000 nM) for specified time periods (e.g., 1-48 hours).
-
Protein Extraction: Following treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for ERα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.
Co-Immunoprecipitation for ERα-XIAP Interaction
This assay is used to demonstrate the this compound-dependent interaction between ERα and the E3 ligase XIAP.
Workflow Diagram:
Figure 3: Workflow for Co-Immunoprecipitation of ERα and XIAP.
Methodology:
-
Cell Treatment: MCF-7 cells are treated with this compound, often in the presence of a proteasome inhibitor like MG132 to prevent the degradation of the formed complex.
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for ERα, which is coupled to protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the immune complexes are then eluted from the beads.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against both ERα and XIAP to confirm their co-precipitation.
Conclusion
This compound represents a promising therapeutic strategy for ERα-positive breast cancers. Its innovative mechanism of action, which involves hijacking the ubiquitin-proteasome system to induce the selective degradation of ERα, offers a potent and direct means of eliminating this key oncogenic driver. The data and protocols presented in this guide provide a comprehensive foundation for further research and development in the field of targeted protein degradation.
References
- 1. Molecular Design, Synthesis, and Evaluation of SNIPER(ER) That Induces Proteasomal Degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Design, Synthesis, and Evaluation of SNIPER (ER) that Induces Targeted Protein Degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: The Cellular Target and Mechanism of Sniper(ER)-87
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular target, mechanism of action, and experimental validation of Sniper(ER)-87, a novel protein degrader. The information is compiled from seminal research publications and is intended to provide a detailed resource for researchers in oncology, drug discovery, and molecular biology.
Core Concept: Targeted Protein Degradation
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of molecules designed to hijack the cell's natural protein disposal system to eliminate specific pathogenic proteins. This technology offers a distinct advantage over traditional inhibitors by removing the entire target protein, thereby abrogating both its enzymatic and scaffolding functions.
Cellular Target: Estrogen Receptor α (ERα)
The primary cellular target of this compound is the Estrogen Receptor α (ERα) .[1][2][3][4][5] ERα is a key driver in the majority of breast cancers, known as ER-positive breast cancer. In these cancers, ERα, upon binding to estrogen, promotes the transcription of genes that lead to tumor growth and proliferation. By targeting ERα for degradation, this compound effectively removes this critical oncogenic driver.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a chimeric molecule, meticulously designed to simultaneously bind to both ERα and an E3 ubiquitin ligase. It is composed of three key components:
-
An ERα Ligand: 4-hydroxytamoxifen, a well-characterized selective estrogen receptor modulator (SERM), serves as the "warhead" that specifically recognizes and binds to ERα.
-
An IAP Ligand: A derivative of LCL161, an antagonist of the Inhibitor of Apoptosis Protein (IAP) family of E3 ubiquitin ligases.
-
A Linker: A polyethylene glycol (PEG) linker connects the ERα ligand and the IAP ligand, providing the necessary flexibility for the formation of a stable ternary complex.
The mechanism of action unfolds as follows:
-
Ternary Complex Formation: this compound facilitates the formation of a ternary complex, bringing ERα into close proximity with an IAP E3 ubiquitin ligase.
-
Preferential XIAP Recruitment: Mechanistic studies have revealed that this compound preferentially recruits the X-linked inhibitor of apoptosis protein (XIAP) to ERα, as opposed to another prominent IAP member, cellular IAP1 (cIAP1).
-
Ubiquitination: Once the ternary complex is formed, XIAP, acting as the E3 ligase, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of ERα.
-
Proteasomal Degradation: The polyubiquitinated ERα is then recognized and targeted for degradation by the 26S proteasome, the cell's primary machinery for protein degradation. This results in the complete elimination of the ERα protein.
This targeted degradation of ERα effectively shuts down the estrogen-driven signaling pathways that fuel the growth of ER-positive breast cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative data demonstrating the potency and efficacy of this compound.
| Parameter | Value | Cell Line(s) | Description | Reference(s) |
| DC50 (ERα Degradation) | 3 nM | MCF-7 | The concentration of this compound required to degrade 50% of ERα protein. | |
| IC50 (ERα Degradation) | 0.097 µM | Not Specified | The concentration of this compound that inhibits 50% of ERα protein levels. | |
| IC50 (Cell Growth) | 15.6 nM | MCF-7 | The concentration of this compound that inhibits the growth of MCF-7 breast cancer cells by 50%. | |
| IC50 (Cell Growth) | 9.6 nM | T47D | The concentration of this compound that inhibits the growth of T47D breast cancer cells by 50%. |
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the cellular target and mechanism of action of this compound are provided below. These protocols are based on the experimental procedures described in the primary literature.
Cell Culture
-
Cell Lines: Human breast carcinoma MCF-7 and T47D cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 100 μg/ml kanamycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for ERα Degradation
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using a chemiluminescence imager. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Co-immunoprecipitation for IAP Recruitment
-
Cell Treatment: Treat cells with this compound or a vehicle control, often in the presence of a proteasome inhibitor like MG132 to allow the accumulation of ubiquitinated proteins and their associated complexes.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton X-100) to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G-agarose beads.
-
Incubate the pre-cleared lysates with an antibody against ERα overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for an additional 2-4 hours to capture the immune complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against XIAP and cIAP1 to determine which IAP is recruited to ERα.
In Vivo Tumor Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Orthotopically implant ERα-positive breast cancer cells (e.g., MCF-7) into the mammary fat pad of the mice.
-
Tumor Growth and Treatment: Allow the tumors to grow to a palpable size. Randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally) or a vehicle control at a specified dose and schedule.
-
Tumor Monitoring: Measure the tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumor tissue for ERα levels by Western blotting or immunohistochemistry to confirm target degradation in vivo.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced degradation of ERα.
Experimental Workflow for Target Validation
Caption: Experimental workflow for validating this compound.
References
- 1. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
The Discovery and Development of Sniper(ER)-87: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sniper(ER)-87 is a novel chimeric molecule designed for the targeted degradation of Estrogen Receptor Alpha (ERα), a key driver in the progression of certain types of breast cancer. This document provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental data related to this compound. It is intended to serve as a resource for researchers and professionals in the field of drug development and cancer biology.
Introduction to Targeted Protein Degradation and SNIPERs
Targeted protein degradation is an emerging therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. Unlike traditional inhibitors that only block the function of a protein, degraders physically remove the protein from the cell.
SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) are a class of these degraders that work by recruiting an E3 ubiquitin ligase, specifically an inhibitor of apoptosis protein (IAP), to a target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Discovery and Development of this compound
This compound was developed as a specific degrader of ERα. The design is a heterobifunctional molecule comprising three key components:
-
A ligand for ERα: 4-hydroxytamoxifen, a well-characterized selective estrogen receptor modulator (SERM).
-
A ligand for an E3 ubiquitin ligase: A derivative of LCL161, which is known to bind to IAPs.
-
A linker: A polyethylene glycol (PEG) linker that connects the two ligands, providing the optimal distance and flexibility for the formation of a ternary complex between ERα, this compound, and the E3 ligase.[1][2]
The rationale behind its development was to create a more effective anti-cancer agent against ERα-positive breast cancers by not just inhibiting the receptor but eliminating it entirely.
Mechanism of Action
This compound functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of ERα. The proposed mechanism is as follows:
-
Binding to ERα and XIAP: The 4-hydroxytamoxifen moiety of this compound binds to ERα, while the LCL161 derivative moiety binds to the E3 ubiquitin ligase XIAP (X-linked inhibitor of apoptosis protein).[1][2][3]
-
Ternary Complex Formation: This dual binding brings ERα and XIAP into close proximity, forming a ternary complex.
-
Ubiquitination of ERα: Within this complex, XIAP acts as the E3 ligase, facilitating the transfer of ubiquitin molecules to the ERα protein.
-
Proteasomal Degradation: The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.
This process of induced degradation effectively reduces the cellular levels of ERα, thereby inhibiting its downstream signaling and suppressing the growth of ERα-dependent cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ for ERα Degradation | - | 0.097 µM | |
| IC₅₀ for Cell Growth Suppression | MCF-7 | 15.6 nM | |
| T47D | 9.6 nM |
Table 2: In Vivo Activity of this compound
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| 6-week-old female BALB/c nude mice | MCF-7 orthotopic breast tumor xenografts | 30 mg/kg, i.p., every 24 h for 14 days | Inhibition of tumor growth |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following outlines the general methodologies used in the characterization of this compound, based on standard practices in the field.
ERα Degradation Assay (Western Blot)
This assay is used to quantify the reduction in ERα protein levels following treatment with this compound.
Workflow Diagram:
Caption: Western blot workflow for ERα degradation.
Methodology:
-
Cell Culture: ERα-positive breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Lysis: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the ERα band is quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
Cell Growth Suppression Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
Workflow Diagram:
References
The Core Principles of SNIPER Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the underlying principles of Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) technology. SNIPERs represent a novel class of small molecules designed to hijack the cellular ubiquitin-proteasome system to induce the targeted degradation of specific proteins. This technology holds significant promise for targeting proteins that have been traditionally considered "undruggable."
The SNIPER Mechanism of Action: Hijacking IAP E3 Ligases
SNIPER technology is a targeted protein degradation strategy that utilizes chimeric molecules to bring a target protein of interest (POI) into proximity with an E3 ubiquitin ligase.[1][2] Specifically, SNIPERs recruit members of the Inhibitor of Apoptosis Protein (IAP) family, such as cIAP1, cIAP2, and XIAP, which function as RING-type E3 ligases.[1][3]
The SNIPER molecule itself is a heterobifunctional compound composed of three key components:
-
A ligand for the target protein (POI ligand): This moiety specifically binds to the protein intended for degradation.
-
A ligand for an IAP E3 ligase (IAP ligand): This component recruits the cellular degradation machinery. Common IAP ligands include derivatives of Bestatin, MV1, and LCL161.[3]
-
A chemical linker: This connects the POI and IAP ligands, and its length and composition are critical for the formation of a stable and productive ternary complex.
The formation of this ternary complex (POI-SNIPER-IAP) is the cornerstone of the SNIPER mechanism. Once assembled, the IAP E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome. A key feature of SNIPERs is their ability to induce the simultaneous degradation of both the target protein and the recruited IAPs, such as cIAP1 and XIAP.
Quantitative Data on SNIPER Efficacy
The efficacy of SNIPER compounds is typically quantified by their half-maximal degradation concentration (DC50) and, in some cases, their half-maximal inhibitory concentration (IC50) related to cellular processes. The following tables summarize key quantitative data for several well-characterized SNIPER molecules.
| SNIPER Compound | Target Protein | IAP Ligand | POI Ligand | DC50 | Cell Line | Reference |
| SNIPER(ER)-87 | ERα | LCL161 derivative | 4-hydroxytamoxifen | 3 nM | Breast cancer cells | |
| SNIPER(ABL)-058 | BCR-ABL | LCL161 derivative | Imatinib | 10 µM | Not specified | |
| SNIPER(ABL)-019 | BCR-ABL | MV-1 | Dasatinib | 0.3 µM | Not specified | |
| SNIPER(ABL)-033 | BCR-ABL | LCL161 derivative | HG-7-85-01 | 0.3 µM | Not specified | |
| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | Dasatinib | 10 nM | Not specified | |
| SNIPER(ABL)-024 | BCR-ABL | LCL161 derivative | GNF5 | 5 µM | Not specified | |
| SNIPER(AR)-51 | Androgen Receptor | Not specified | Not specified | Micromolar concentrations | Not specified | |
| ARD-61 | Androgen Receptor | Not specified | ARI-16 | 8.0 nM | LNCaP |
| SNIPER Compound | Target | IC50 | Assay/Cell Line | Reference |
| This compound | ERα protein degradation | 0.097 µM | Not specified | |
| This compound | Growth of MCF-7 cells | 15.6 nM | MCF-7 | |
| This compound | Growth of T47D cells | 9.6 nM | T47D | |
| SNIPER(BRD)-1 | cIAP1 | 6.8 nM | Not specified | |
| SNIPER(BRD)-1 | cIAP2 | 17 nM | Not specified | |
| SNIPER(BRD)-1 | XIAP | 49 nM | Not specified | |
| SNIPER(ABL)-039 | ABL | 0.54 nM | Not specified | |
| SNIPER(ABL)-039 | cIAP1 | 10 nM | Not specified | |
| SNIPER(ABL)-039 | cIAP2 | 12 nM | Not specified | |
| SNIPER(ABL)-039 | XIAP | 50 nM | Not specified |
Visualizing the SNIPER Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of SNIPER technology and a typical experimental workflow for its validation.
Caption: The SNIPER mechanism of action, illustrating the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein.
Caption: A generalized experimental workflow for the validation and characterization of SNIPER compounds.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of SNIPERs.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following SNIPER treatment.
Materials:
-
Cell line expressing the target protein
-
SNIPER compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of the SNIPER compound or vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody. The membrane should also be probed for a loading control.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.
In Vivo Ubiquitination Assay
This assay confirms that the SNIPER-induced protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
HEK293T cells
-
Plasmids expressing the tagged target protein and HA-tagged ubiquitin
-
Transfection reagent
-
Lysis buffer (e.g., 1% SDS buffer)
-
Dilution buffer (e.g., Triton X-100 based buffer)
-
Antibody for immunoprecipitation (e.g., anti-tag antibody)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Anti-HA and anti-target protein antibodies for Western blot
Procedure:
-
Transfection: Co-transfect cells with plasmids expressing the tagged target protein and HA-tagged ubiquitin.
-
SNIPER Treatment: Treat the transfected cells with the SNIPER compound and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Cell Lysis and Immunoprecipitation: Lyse the cells under denaturing conditions and then dilute to allow for immunoprecipitation of the target protein using a specific antibody and protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the immunoprecipitated proteins.
-
Western Blot Analysis: Analyze the eluates by Western blotting using an anti-HA antibody to detect ubiquitinated forms of the target protein.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to provide evidence for the formation of the POI-SNIPER-IAP ternary complex.
Materials:
-
Cell line expressing the target protein and IAP
-
SNIPER compound
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (targeting either the POI or the IAP)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot (against POI, IAP, and a tag if applicable)
Procedure:
-
Cell Treatment: Treat cells with the SNIPER compound for a short duration to capture the transient ternary complex.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the POI or the IAP, or a relevant tag, to pull down the protein and its binding partners.
-
Washing and Elution: Wash the immune complexes to remove non-specifically bound proteins and then elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting. The presence of the IAP in the POI pulldown (or vice versa) in the SNIPER-treated sample, but not in the control, indicates the formation of the ternary complex. A two-step co-immunoprecipitation can also be employed for more rigorous validation.
Conclusion
SNIPER technology offers a powerful and versatile platform for targeted protein degradation. By recruiting IAP E3 ligases, SNIPERs can effectively eliminate pathogenic proteins, including those that are difficult to target with conventional inhibitors. The modular nature of SNIPERs allows for the rational design of degraders for a wide range of protein targets. The experimental protocols outlined in this guide provide a robust framework for the evaluation and characterization of novel SNIPER compounds, facilitating their development as potential therapeutics for various diseases.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
SNIPER(ER)-87: A Technical Guide to IAP-Mediated Targeted Degradation of Estrogen Receptor-α
This technical guide provides an in-depth overview of SNIPER(ER)-87, a specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) designed for the targeted degradation of Estrogen Receptor-α (ERα). This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation (TPD).
Introduction to SNIPER Technology
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes a cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[3][4][5] SNIPERs are a class of PROTACs that specifically recruit members of the Inhibitor of Apoptosis Protein (IAP) family—such as cIAP1, cIAP2, and XIAP—which function as E3 ubiquitin ligases, to the protein of interest (POI).
This compound is a chimeric molecule engineered to selectively degrade ERα, a key driver in the majority of breast cancers. It consists of three key components:
-
An IAP ligand (a derivative of LCL161) that binds to IAP E3 ligases.
-
An ERα ligand (4-hydroxytamoxifen) that specifically targets the ERα protein.
-
A PEG linker that connects the two ligands, enabling the formation of a ternary complex.
Mechanism of Action
This compound leverages the cellular protein degradation machinery to eliminate ERα. The process is catalytic and involves several key steps:
-
Ternary Complex Formation : this compound simultaneously binds to both the ERα protein and an IAP E3 ligase, bringing them into close proximity to form a ternary complex.
-
Preferential XIAP Recruitment : Mechanistic studies have revealed that this compound preferentially recruits X-linked inhibitor of apoptosis protein (XIAP) as the primary E3 ubiquitin ligase for ERα degradation, despite having a higher binding affinity for cellular IAP1 (cIAP1).
-
Ubiquitination : Once the ternary complex is formed, the recruited XIAP facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ERα protein.
-
Proteasomal Degradation : The polyubiquitinated ERα is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides, effectively eliminating it from the cell. This compound, being a catalyst, is then released to engage another ERα and IAP molecule.
Interestingly, like many IAP-based degraders, this compound also induces the autoubiquitination and subsequent degradation of cIAP1.
Caption: Mechanism of this compound-mediated ERα degradation.
Disruption of Estrogen Signaling Pathway
ERα is a ligand-activated transcription factor. Upon binding to estrogen, it dimerizes, translocates to the nucleus, and binds to estrogen response elements (EREs) on DNA, driving the transcription of genes involved in cell proliferation and survival. By degrading ERα, this compound effectively shuts down this pro-survival signaling pathway. This leads to the inhibition of ERα-dependent transcriptional activation and suppresses the growth of ERα-positive breast cancer cells.
Caption: Disruption of estrogen signaling by this compound.
Quantitative Data
The efficacy of this compound has been characterized both in vitro and in vivo. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation and Activity of this compound
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| ERα Degradation IC50 | - | 0.097 µM | |
| ERα Degradation DC50 | - | 3 nM | |
| Growth Inhibition IC50 | MCF-7 (ERα-positive) | 15.6 nM | |
| Growth Inhibition IC50 | T47D (ERα-positive) | 9.6 nM |
| Growth Inhibition | MDA-MB-231 (ERα-negative) | Inactive | |
Table 2: In Vivo Efficacy of this compound
| Model | Dosing Regimen | Outcome | Reference |
|---|
| MCF-7 Orthotopic Xenograft | 30 mg/kg, i.p., daily for 14 days | Inhibition of tumor growth | |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for ERα Degradation
This protocol is used to quantify the reduction of ERα protein levels following treatment with this compound.
Workflow Diagram
Caption: Standard workflow for a Western Blot experiment.
Methodology:
-
Cell Culture and Treatment : Plate ERα-positive cells (e.g., MCF-7) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 24, 48, 72 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE : Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking : Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for ERα. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation : Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify the band intensity using image analysis software. Normalize the ERα band intensity to the loading control to determine the relative protein reduction.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is used to confirm the physical interaction between ERα and XIAP in the presence of this compound.
Methodology:
-
Cell Treatment : Treat MCF-7 cells with this compound and a proteasome inhibitor (e.g., MG132) for 3-6 hours. The proteasome inhibitor is crucial to "trap" and stabilize the ternary complex, preventing the degradation of ERα.
-
Cell Lysis : Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation : Pre-clear the lysate with protein A/G agarose beads. Incubate the pre-cleared lysate with an antibody against ERα (or XIAP) overnight at 4°C to form an antibody-protein complex.
-
Complex Capture : Add protein A/G agarose beads to the lysate to capture the antibody-protein complex.
-
Washing : Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution and Detection : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against XIAP and ERα to confirm their co-precipitation.
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding : Seed cells (e.g., MCF-7, T47D, and MDA-MB-231) in 96-well plates.
-
Compound Treatment : After 24 hours, treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Measurement : Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent) to each well according to the manufacturer's instructions.
-
Data Analysis : Measure the luminescence or absorbance using a plate reader. Normalize the data to vehicle-treated controls and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Summary and Outlook
This compound is a potent and selective degrader of ERα that operates by hijacking the IAP E3 ligase XIAP. It effectively downregulates ERα protein levels, inhibits estrogen-dependent signaling, and suppresses the growth of ERα-positive breast cancer cells both in vitro and in vivo. The development of this compound and subsequent, more potent derivatives highlights the potential of the SNIPER platform for creating novel therapeutics. This technology offers a promising strategy for targeting proteins, including those traditionally considered "undruggable," and for overcoming resistance to conventional inhibitor-based therapies.
References
- 1. Specific non-genetic IAP-based protein erasers (SNIPERs) as a potential therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to IAP-Dependent Protein Erasers
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1] This approach utilizes chimeric small molecules, broadly known as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's native ubiquitin-proteasome system (UPS).[2][3] A specific and compelling class of these degraders are the Specific and Non-genetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) .[4]
SNIPERs are heterobifunctional molecules designed to recruit IAP family E3 ubiquitin ligases—primarily cIAP1, cIAP2, and XIAP—to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation. Structurally, a SNIPER consists of three key components: a ligand that binds the target protein, a ligand that recruits an IAP E3 ligase, and a chemical linker connecting the two moieties.
A unique characteristic of SNIPERs, which distinguishes them from degraders that recruit other E3 ligases like VHL or Cereblon, is their ability to induce the simultaneous degradation of the target protein and the IAP E3 ligases themselves (e.g., cIAP1 and XIAP). Since IAPs are often overexpressed in cancer cells and contribute to therapeutic resistance, this dual-action mechanism makes SNIPERs a particularly promising strategy for oncology. This guide provides a technical overview of the SNIPER technology, including its mechanism of action, quantitative data on representative molecules, generalized experimental protocols, and the underlying signaling logic.
Core Mechanism of Action
The fundamental principle of SNIPER technology is induced proximity. The SNIPER molecule acts as a molecular bridge, forming a ternary complex between the target protein (POI) and an IAP E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then proteolytically degrades the target protein. The SNIPER molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.
The degradation of IAPs themselves, particularly cIAP1, is triggered by the binding of the IAP ligand portion of the SNIPER. This binding event induces a conformational change in cIAP1, leading to its auto-ubiquitination and subsequent proteasomal degradation. The degradation of other IAPs, such as XIAP, appears to be dependent on the formation of the full ternary complex, similar to the POI.
Key Components of SNIPERs
The modular nature of SNIPERs allows for rational design and optimization. Each component plays a critical role in the molecule's overall efficacy.
-
IAP E3 Ligase Ligand : This "warhead" recruits the IAP E3 ligase. Common ligands are derived from known IAP antagonists. Early SNIPERs utilized bestatin and its derivatives, such as methylbestatin (MeBS), which primarily recruit cIAP1. More recent and potent SNIPERs incorporate high-affinity, pan-IAP antagonists like MV1 and LCL161 derivatives, which can engage cIAP1, cIAP2, and XIAP.
-
Protein of Interest (POI) Ligand : This component provides target specificity. It is typically a known binder or inhibitor of the protein targeted for degradation. The ability to use binders rather than potent inhibitors expands the "druggable" proteome to include targets like scaffolding proteins and transcription factors.
-
Linker : The linker connects the two ligands and is a critical determinant of a SNIPER's success. Its length, composition, and attachment points influence the stability and geometry of the ternary complex, which in turn affects degradation efficiency and selectivity. Polyethylene glycol (PEG) linkers of varying lengths are commonly employed.
References
An In-depth Technical Guide to the Biological Activity of Sniper(ER)-87 on Estrogen Receptor-Alpha (ERα)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrogen Receptor-Alpha (ERα) is a well-validated therapeutic target in hormone receptor-positive (HR+) breast cancer.[1] While endocrine therapies are effective, resistance remains a significant clinical challenge. Targeted protein degradation has emerged as a novel therapeutic modality to overcome resistance by eliminating the target protein entirely. This whitepaper provides a comprehensive technical overview of Sniper(ER)-87, a Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER), designed to induce the degradation of ERα. We will delve into its mechanism of action, present key quantitative data on its biological activity, provide detailed experimental protocols for its evaluation, and illustrate its functional pathways through diagrams.
Introduction to this compound
This compound is a chimeric small molecule designed to hijack the cellular ubiquitin-proteasome system to induce the selective degradation of the ERα protein.[2][3] It is classified as a SNIPER, a class of degraders that recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligases.[4] Structurally, this compound consists of three key components:
-
An ERα ligand (4-hydroxytamoxifen) to engage the target protein.[5]
-
An IAP ligand (a derivative of LCL161) to recruit an E3 ubiquitin ligase.
-
A linker (polyethylene glycol or PEG) that connects the two ligands, optimizing the formation of a productive ternary complex.
By inducing the degradation of ERα, this compound offers a distinct mechanism from traditional inhibitors and selective estrogen receptor modulators (SERMs) or degraders (SERDs), potentially addressing mechanisms of resistance to these agents.
Mechanism of Action
The primary mechanism of this compound involves the formation of a ternary complex between ERα, this compound, and an IAP E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to ERα, marking it for degradation by the 26S proteasome.
A critical finding is that this compound preferentially recruits the X-linked inhibitor of apoptosis protein (XIAP) to ERα, rather than cellular IAP1 (cIAP1), despite having a higher binding affinity for cIAP1. This XIAP-dependent degradation is a key feature of its mechanism. The degradation process is rapid, with ERα protein reduction observed within one hour of treatment, and is sustained for at least 48 hours.
Quantitative Biological Activity
The potency and efficacy of this compound have been characterized both in vitro and in vivo. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Lines / Conditions | Reference |
| DC₅₀ (Degradation) | 3 nM | Breast cancer cells | |
| IC₅₀ (Degradation) | 97 nM | Not specified | |
| IC₅₀ (Cell Growth) | 15.6 nM | MCF-7 (ERα-positive breast cancer) | |
| IC₅₀ (Cell Growth) | 9.6 nM | T47D (ERα-positive breast cancer) |
| Parameter | Value | Model / Conditions | Reference |
| In Vivo Dosage | 30 mg/kg | MCF-7 orthotopic breast tumor xenografts in BALB/c nude mice | |
| Administration | Intraperitoneal (i.p.), daily for 14 days | MCF-7 orthotopic breast tumor xenografts in BALB/c nude mice | |
| Outcome | Inhibition of tumor growth and reduction of ERα levels in tumor xenografts | MCF-7 orthotopic breast tumor xenografts in BALB/c nude mice |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of this compound.
Cell Culture and Treatment
-
Cell Lines: ERα-positive human breast cancer cell lines, such as MCF-7 and T47D, are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution (e.g., 10-100 mM) and stored at -20°C. For experiments, the stock is diluted in culture medium to the desired final concentrations. The final DMSO concentration in the medium should be kept constant across all treatments (typically ≤ 0.1%).
Western Blotting for ERα Degradation
-
Objective: To quantify the reduction in ERα protein levels following treatment with this compound.
-
Procedure:
-
Cell Seeding: Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time course (e.g., 1, 6, 24, 48 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To demonstrate the this compound-induced interaction between ERα and XIAP.
-
Procedure:
-
Cell Treatment: Treat MCF-7 cells with this compound (e.g., 10 nM) and a proteasome inhibitor (e.g., 10 µM MG132) for 3 hours to prevent degradation of the complex.
-
Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the lysates with an anti-ERα antibody or an isotype control IgG overnight at 4°C.
-
Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the immunoprecipitates and whole-cell lysates by Western blotting using antibodies against ERα, XIAP, and cIAP1.
-
siRNA-Mediated Knockdown of E3 Ligases
-
Objective: To confirm that XIAP is the primary E3 ligase responsible for this compound-induced ERα degradation.
-
Procedure:
-
Transfection: Transfect MCF-7 cells with siRNAs targeting XIAP, cIAP1, or a non-targeting control using a suitable transfection reagent (e.g., Lipofectamine).
-
Incubation: Allow 42-48 hours for the knockdown of the target proteins.
-
Treatment: Treat the transfected cells with this compound (e.g., 10 nM) for an additional 3 hours.
-
Analysis: Harvest the cells and analyze ERα, XIAP, and cIAP1 protein levels by Western blotting to determine if the depletion of a specific E3 ligase abrogates this compound's effect.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model.
-
Procedure:
-
Animal Model: Use 6-week-old female immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Orthotopically implant MCF-7 cells into the mammary fat pad.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified duration (e.g., 14 days).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blotting for ERα levels).
-
Visualizations
Signaling Pathway of ERα Degradation
Caption: Mechanism of Action for this compound.
Experimental Workflow: Co-Immunoprecipitation
Caption: Co-Immunoprecipitation Workflow.
Logical Relationship: From Molecule to Effect
Caption: Logical Flow of this compound Activity.
Conclusion
This compound is a potent and specific degrader of ERα that operates through a novel XIAP-dependent mechanism. It effectively induces the degradation of ERα at nanomolar concentrations, leading to the suppression of estrogen signaling and the inhibition of ERα-positive breast cancer cell growth in vitro. These promising cellular activities translate to significant anti-tumor efficacy in in vivo xenograft models. The data and protocols presented herein provide a comprehensive guide for researchers and drug developers working on targeted protein degradation strategies for breast cancer and other ERα-driven diseases. The continued development of SNIPER technology holds significant promise for expanding the arsenal of therapeutics against previously challenging drug targets.
References
- 1. Female Breast Cancer Subtypes — Cancer Stat Facts [seer.cancer.gov]
- 2. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Design, Synthesis, and Evaluation of SNIPER(ER) That Induces Proteasomal Degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
The Multifaceted Role of Estrogen Receptor Alpha in Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrogen Receptor Alpha (ERα), a key transcription factor, is a central player in the development and progression of the majority of breast cancers. Its intricate signaling pathways, both within the nucleus and at the cell membrane, dictate tumor growth, proliferation, and response to therapy. This technical guide provides an in-depth exploration of the core functions of ERα in breast cancer, with a focus on its signaling mechanisms, the quantitative aspects of its activity, and the experimental methodologies used to elucidate its role. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target ERα in the context of breast cancer.
Introduction
Approximately 70% of breast cancers are classified as hormone-receptor-positive, with the majority expressing Estrogen Receptor Alpha (ERα)[1][2]. In these tumors, the binding of estrogen to ERα triggers a cascade of molecular events that drive cell proliferation and survival[1]. Consequently, ERα has become a critical diagnostic marker and a primary target for endocrine therapies, such as tamoxifen and aromatase inhibitors[1][2]. However, the development of resistance to these therapies remains a significant clinical challenge, underscoring the need for a deeper understanding of the complexities of ERα signaling.
This guide delves into the dual signaling modalities of ERα—genomic and non-genomic—and explores the critical role of post-translational modifications, particularly phosphorylation, in modulating its activity. Furthermore, we will examine the interplay between ERα and its coregulators, which fine-tune its transcriptional output. The subsequent sections will present quantitative data in structured tables, detail key experimental protocols, and provide visual representations of signaling pathways and workflows to facilitate a comprehensive understanding of ERα's function in breast cancer.
ERα Signaling Pathways
ERα exerts its influence through two primary signaling pathways: the classical genomic pathway and the rapid non-genomic pathway. These pathways are not mutually exclusive and can engage in significant crosstalk, influencing each other's activities.
Genomic Signaling
The genomic action of ERα is the classical mechanism by which it functions as a ligand-activated transcription factor. Upon binding to its ligand, 17β-estradiol (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ERα dimer can regulate gene expression through two main mechanisms:
-
Direct DNA Binding: The ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.
-
Indirect DNA Binding (Tethering): ERα can interact with other transcription factors, such as AP-1 and Sp1, that are already bound to their respective DNA response elements, thereby indirectly influencing gene transcription.
The recruitment of a complex array of coregulator proteins (coactivators and corepressors) to the ERα-DNA complex is essential for the subsequent modulation of chromatin structure and the initiation of transcription.
Figure 1: A diagram illustrating the genomic signaling pathway of Estrogen Receptor Alpha (ERα).
Non-Genomic Signaling
In addition to its nuclear functions, a subpopulation of ERα is localized to the plasma membrane and cytoplasm, where it can initiate rapid, non-genomic signaling cascades. This signaling is often initiated within minutes of estrogen exposure and involves the interaction of ERα with various signaling molecules.
Key events in non-genomic ERα signaling include:
-
Activation of Kinase Cascades: Membrane-associated ERα can form complexes with signaling proteins such as the tyrosine kinase Src and the p85 subunit of PI3K. This leads to the activation of downstream pathways, including the MAPK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.
-
Modulation of Ion Channels and Second Messengers: ERα can also influence intracellular calcium levels and stimulate the production of second messengers like cyclic AMP (cAMP).
Non-genomic signaling can have a profound impact on the genomic actions of ERα. For instance, kinases activated through the non-genomic pathway can phosphorylate nuclear ERα and its coregulators, thereby modulating their transcriptional activity.
Figure 2: A diagram depicting the non-genomic signaling pathway of Estrogen Receptor Alpha (ERα).
Quantitative Data on ERα Function
The activity and expression of ERα are critical parameters in breast cancer. The following tables summarize key quantitative data related to ERα expression in breast cancer subtypes and the binding affinities of various ligands.
ERα Expression in Breast Cancer
| Breast Cancer Subtype | ERα Expression Status | Prevalence (%) | Key Characteristics |
| Luminal A | Positive | ~40% | High ERα expression, low proliferation rate, generally good prognosis. |
| Luminal B | Positive | ~20% | Lower ERα expression than Luminal A, higher proliferation rate, poorer prognosis. |
| HER2-Enriched | Negative | ~10-15% | Overexpression of HER2, ERα negative. |
| Basal-like (Triple-Negative) | Negative | ~15-20% | Lacks expression of ERα, PR, and HER2, aggressive phenotype. |
Binding Affinities of Ligands to ERα
The affinity with which a ligand binds to ERα is a crucial determinant of its biological activity. The dissociation constant (Kd) is a common measure of binding affinity, with lower Kd values indicating stronger binding.
| Compound | Class | Binding Affinity (Kd) to ERα | Reference |
| 17β-Estradiol | Endogenous Agonist | 0.2 nM | |
| Tamoxifen | Selective Estrogen Receptor Modulator (SERM) | 3.7 nM | |
| Fulvestrant (ICI 182,780) | Selective Estrogen Receptor Degrader (SERD) | High Affinity (pM range) | |
| 1,3,5-Eto-17-oscl | Investigational Ligand | 0.5 nM |
Note: The data for 1,3,5-Eto-17-oscl is presented for comparative purposes.
The Role of ERα Phosphorylation
Post-translational modifications, particularly phosphorylation, play a pivotal role in regulating ERα function. Various kinases can phosphorylate ERα at multiple sites, influencing its stability, DNA binding, interaction with coregulators, and transcriptional activity.
| Phosphorylation Site | Kinase(s) | Functional Impact |
| Serine 118 (S118) | CDK7, ERK1/2, GSK-3 | Enhances transcriptional activity, involved in endocrine resistance. |
| Serine 167 (S167) | AKT, p90RSK, S6K | Can lead to ligand-independent activation and endocrine resistance. |
| Serine 305 (S305) | PKA, PAK1 | Can convert tamoxifen from an antagonist to an agonist, contributing to resistance. |
| Tyrosine 52 (Y52) | c-Abl | Affects ERα stability and transcriptional activation. |
| Tyrosine 219 (Y219) | c-Abl | Influences ERα dimerization and DNA binding. |
The phosphorylation status of ERα can serve as a biomarker for predicting response to endocrine therapy and overall prognosis.
ERα and Coregulators
The transcriptional activity of ERα is critically dependent on its interaction with a vast array of coregulator proteins. These coregulators can be broadly classified as coactivators, which enhance transcription, and corepressors, which inhibit it. The specific set of coregulators recruited to an ERα target gene determines the ultimate transcriptional outcome. Dysregulation of coregulator expression or function is a common feature in breast cancer and can contribute to endocrine resistance.
Key families of ERα coregulators include:
-
p160/SRC Family (e.g., SRC-1, SRC-2, SRC-3/AIB1): These are primary coactivators that possess histone acetyltransferase (HAT) activity or recruit other HATs to the promoter, leading to chromatin remodeling and transcriptional activation.
-
CBP/p300: These are global transcriptional coactivators with intrinsic HAT activity.
-
NCoR and SMRT: These are corepressors that recruit histone deacetylases (HDACs) to repress gene transcription.
The experimental drug ERX-11 is a novel agent that disrupts the interaction between ERα and its coregulators, offering a potential new therapeutic strategy for ER-positive breast cancer.
Experimental Protocols
A variety of experimental techniques are employed to study the function of ERα in breast cancer. Below are detailed methodologies for several key experiments.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to identify the genomic regions where a specific protein, such as ERα, binds to DNA.
Protocol:
-
Cross-linking: Treat breast cancer cells (e.g., MCF-7) with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to ERα. The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess binding at specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis of binding sites.
References
An In-Depth Technical Guide to Sniper(ER)-87: Chemical Structure, Composition, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(ER)-87 is a potent and selective degrader of Estrogen Receptor α (ERα), a key driver in the majority of breast cancers. It belongs to a class of molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which are a type of proteolysis-targeting chimera (PROTAC). By inducing the degradation of ERα, this compound offers a promising therapeutic strategy for ERα-positive breast cancers, potentially overcoming resistance to traditional endocrine therapies. This guide provides a comprehensive overview of the chemical structure, composition, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Composition
This compound is a heterobifunctional molecule, meaning it consists of two distinct active moieties connected by a linker. Specifically, it comprises a derivative of the Inhibitor of Apoptosis Protein (IAP) ligand LCL161, which is conjugated to the ERα ligand 4-hydroxytamoxifen via a polyethylene glycol (PEG) linker.[1] This unique construction allows this compound to simultaneously bind to both an E3 ubiquitin ligase and the target protein, ERα, thereby bringing them into close proximity.
Quantitative Data
| Property | Value | Reference |
| Chemical Formula | C59H73N5O10S | [2] |
| Molecular Weight | 1044.32 g/mol | [2] |
| IUPAC Name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(2S)-2-[4-[3-[[14-[4-[1-(4-hydroxyphenyl)-2-phenyl-1-buten-1-yl]phenoxy]-12-methyl-11-oxo-3,6,9-trioxa-12-azatetradec-1-yl]oxy]benzoyl]-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)propanamide | [3] |
| DC50 for ERα Degradation | 3 nM | |
| IC50 for ERα Degradation | 0.097 µM | |
| IC50 (MCF-7 cell growth) | 15.6 nM | |
| IC50 (T47D cell growth) | 9.6 nM |
Mechanism of Action: Targeted Protein Degradation
The primary mechanism of action of this compound is the targeted degradation of ERα through the ubiquitin-proteasome system. This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound, with its two distinct ends, acts as a molecular bridge. The 4-hydroxytamoxifen moiety binds to ERα, while the LCL161 derivative moiety binds to an E3 ubiquitin ligase, specifically the X-linked inhibitor of apoptosis protein (XIAP). This results in the formation of a ternary complex consisting of ERα-Sniper(ER)-87-XIAP.
-
Ubiquitination of ERα: The recruitment of XIAP to ERα facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the ERα protein. This process, known as polyubiquitination, marks ERα for degradation.
-
Proteasomal Degradation: The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in the cell.
-
Inhibition of Estrogen Signaling and Cell Growth: The degradation of ERα leads to the downregulation of estrogen-responsive genes that are critical for the proliferation of ERα-positive breast cancer cells. This ultimately results in the inhibition of tumor growth.
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced ERα degradation and apoptosis.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general strategy involves the conjugation of an LCL161 derivative to a 4-hydroxytamoxifen moiety via a PEG linker. This typically involves multi-step organic synthesis. Key steps would include:
-
Synthesis of the LCL161 derivative: This would likely involve modification of the LCL161 molecule to introduce a reactive group for linker attachment.
-
Synthesis of the 4-hydroxytamoxifen-PEG linker: A PEG linker with a reactive group at one end and 4-hydroxytamoxifen at the other would be synthesized.
-
Conjugation: The LCL161 derivative and the 4-hydroxytamoxifen-PEG linker would be reacted together to form the final this compound molecule. Purification would likely be performed using techniques such as column chromatography and high-performance liquid chromatography (HPLC).
ERα Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of ERα in breast cancer cells (e.g., MCF-7) following treatment with this compound.
Materials:
-
MCF-7 cells
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for ERα and β-actin. Normalize the ERα intensity to the β-actin intensity for each sample.
Co-Immunoprecipitation (Co-IP) for XIAP-ERα Interaction
This protocol is used to demonstrate the this compound-dependent interaction between XIAP and ERα.
Materials:
-
MCF-7 cells
-
This compound
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies: anti-ERα (for immunoprecipitation), anti-XIAP (for Western blot)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat MCF-7 cells with this compound and MG132 (to prevent degradation of the complex) for a specified time. Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with the anti-ERα antibody to form antibody-antigen complexes.
-
Add Protein A/G magnetic beads to capture the complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with the anti-XIAP antibody to detect the co-immunoprecipitated XIAP.
-
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of breast cancer.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude mice)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Implant estrogen pellets subcutaneously into the mice to support the growth of the estrogen-dependent MCF-7 cells.
-
Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) to the treatment group and the vehicle to the control group according to a predetermined schedule and dosage.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for ERα levels, immunohistochemistry).
-
Experimental Workflow Diagram
Caption: General experimental workflow for the characterization of this compound.
Conclusion
This compound represents a significant advancement in the targeted degradation of ERα for the treatment of breast cancer. Its unique mechanism of action, involving the recruitment of the E3 ligase XIAP to induce proteasomal degradation of ERα, provides a powerful tool for researchers and drug developers. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of this promising therapeutic agent. Further research into the downstream signaling events following ERα degradation and the optimization of in vivo delivery and efficacy will be crucial for the clinical translation of this compound and similar molecules.
References
An In-depth Technical Guide on the Interaction of Sniper(ER)-87 with XIAP E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sniper(ER)-87, a Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER), and its specific interaction with the X-linked Inhibitor of Apoptosis Protein (XIAP) E3 ligase to induce the degradation of Estrogen Receptor α (ERα). This compound represents a promising therapeutic strategy for ERα-positive cancers by hijacking the cellular ubiquitin-proteasome system. This document details the quantitative metrics of this compound's activity, the experimental protocols for its characterization, and visual representations of its mechanism of action and the experimental workflows.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality in drug discovery. Unlike traditional inhibitors that block the function of a target protein, degraders eliminate the protein from the cell. SNIPERs are a class of chimeric molecules designed to induce the degradation of a target protein by recruiting an IAP E3 ubiquitin ligase.
This compound is a heterobifunctional molecule composed of a ligand for ERα (a derivative of 4-hydroxytamoxifen) and a ligand for IAPs (a derivative of LCL161), connected by a polyethylene glycol (PEG) linker.[1] It is designed to bring XIAP in close proximity to ERα, leading to the ubiquitination and subsequent proteasomal degradation of ERα. Mechanistic studies have revealed that while the IAP ligand in this compound has a higher affinity for cellular IAP1 (cIAP1), this compound preferentially recruits XIAP to mediate ERα degradation in cells.[2] This guide will delve into the specifics of this interaction.
Quantitative Data
The efficacy and potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (ERα Degradation) | 0.097 µM | MCF-7 | [1] |
| DC50 (ERα Degradation) | < 3 nM | Not Specified | |
| IC50 (Cell Growth) | 15.6 nM | MCF-7 | |
| IC50 (Cell Growth) | 9.6 nM | T47D |
Table 1: In Vitro Activity of this compound
The IAP ligand component of this compound is a derivative of LCL161. The binding affinities of the parent compound, LCL161, provide insight into the interaction with IAPs.
| Ligand | Target | IC50 | Assay System | Reference |
| LCL161 | XIAP | 35 nM | HEK293 cells | [2] |
| LCL161 | cIAP1 | 0.4 nM | MDA-MB-231 cells | [2] |
Table 2: Binding Affinity of the IAP Ligand Moiety (LCL161)
Signaling and Experimental Diagrams
To visually represent the underlying biological processes and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of this compound induced ERα degradation.
Caption: Experimental workflow for co-immunoprecipitation.
References
Foundational Research on SNIPER-Mediated Protein Knockdown: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the various strategies, the S pecific and N ongenetic I nhibitor of A poptosis P rotein (IAP)-dependent P rotein E rasers (SNIPERs) represent a distinct and powerful class of proteolysis-targeting chimeras (PROTACs). SNIPERs are heterobifunctional molecules designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. This guide provides an in-depth overview of the foundational research on SNIPER-mediated protein knockdown, focusing on the core mechanisms, quantitative data, and key experimental protocols.
SNIPERs are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an IAP E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] By simultaneously binding to both the target protein and an IAP E3 ligase, such as cellular IAP1 (cIAP1) or X-linked IAP (XIAP), SNIPERs facilitate the formation of a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3][4] This event-driven, catalytic mechanism allows for the elimination of target proteins at sub-stoichiometric concentrations.
Core Mechanism of Action
The fundamental principle of SNIPER technology is the induced proximity of a target protein to an IAP E3 ubiquitin ligase. This process can be broken down into several key steps:
-
Ternary Complex Formation: The SNIPER molecule simultaneously binds to the protein of interest (POI) and an IAP E3 ligase, forming a transient ternary complex.
-
Ubiquitination: The E3 ligase, brought into proximity with the POI, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin molecules are recycled.
-
Catalytic Cycle: The SNIPER molecule is released after inducing ubiquitination and can then bind to another POI and E3 ligase, initiating a new cycle of degradation.
dot
Caption: General SNIPER Mechanism.
Quantitative Data on SNIPER Efficacy
The potency of SNIPERs is typically quantified by their DC50 (concentration required for 50% maximal degradation) and Dmax (maximum percentage of degradation) values. The following tables summarize key quantitative data for SNIPERs targeting various oncogenic proteins.
| SNIPER Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | MCF-7 | 3 | >90 | |
| SNIPER(ABL)-39 | BCR-ABL | K562 | ~30 | >90 | |
| SNIPER(ABL)-57 | BCR-ABL | K562 | ~30 | >90 | |
| SNIPER(ABL)-62 | BCR-ABL | K562 | ~100 | >90 | |
| QCA570 (BET degrader) | BRD4 | Bladder Cancer Cells | ~1 | >90 |
| SNIPER Compound | Target Protein | Cell Line | IC50 (nM) for Growth Inhibition | Reference |
| This compound | Estrogen Receptor α (ERα) | MCF-7 | 15.6 | |
| This compound | Estrogen Receptor α (ERα) | T47D | 9.6 | |
| SNIPER(ABL)-39 | BCR-ABL | K562 | ~10 | |
| SNIPER(ABL)-39 | BCR-ABL | KCL-22 | ~10 | |
| SNIPER(ABL)-39 | BCR-ABL | KU-812 | ~10 |
Key Experiments and Protocols
The development and validation of SNIPERs involve a series of key experiments to characterize their efficacy, mechanism of action, and specificity.
Western Blotting for Protein Degradation
This is the primary assay to quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 for ERα, K562 for BCR-ABL) at an appropriate density. The following day, treat the cells with a dose-response of the SNIPER compound or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (and a loading control like GAPDH or β-actin) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Caption: Co-IP Workflow.
Luciferase Reporter Assay for Target Engagement
For target proteins that are transcription factors (e.g., ERα), a luciferase reporter assay can be used to measure the functional consequence of their degradation.
Protocol:
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing response elements for the target transcription factor upstream of a luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: Treat the transfected cells with the SNIPER compound and the cognate ligand for the transcription factor (e.g., estradiol for ERα).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and compare the results between treated and untreated cells to determine the effect of the SNIPER on the transcriptional activity of the target protein.
Signaling Pathway: this compound-Mediated ERα Degradation
This compound exemplifies a highly potent and selective SNIPER that targets ERα for degradation. Mechanistic studies have revealed that this compound preferentially recruits the XIAP E3 ligase to ERα.
dot
Caption: this compound Pathway.
In Vivo Efficacy of SNIPERs
The therapeutic potential of SNIPERs has been demonstrated in preclinical in vivo models. For instance, this compound has been shown to reduce ERα levels in tumor xenografts and suppress the growth of ERα-positive breast tumors in mice.
Experimental Protocol for In Vivo Studies:
-
Tumor Xenograft Model: Establish tumor xenografts by subcutaneously injecting cancer cells (e.g., MCF-7) into immunocompromised mice.
-
SNIPER Administration: Once tumors reach a palpable size, administer the SNIPER compound (e.g., via intraperitoneal injection) at a specified dose and schedule.
-
Tumor Growth Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Pharmacodynamic and Efficacy Analysis: At the end of the study, excise the tumors and analyze target protein levels by Western blotting or immunohistochemistry to confirm target engagement. Evaluate the anti-tumor efficacy by comparing tumor growth between the SNIPER-treated and vehicle-treated groups.
Conclusion
SNIPER-mediated protein knockdown is a promising therapeutic strategy with the potential to target a wide range of disease-causing proteins. The foundational research outlined in this guide highlights the mechanism of action, quantitative efficacy, and key experimental methodologies for the development and validation of these novel protein degraders. As our understanding of the ubiquitin-proteasome system and E3 ligase biology deepens, the design of next-generation SNIPERs with enhanced potency, selectivity, and drug-like properties will continue to advance this exciting field.
References
- 1. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Knockdown of Pathogenic Proteins via S pecific and N ongenetic I nhibitor of Apoptosis Protein (IAP)-dependent P rotein Er asers (SNIPERs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Sniper(ER)-87: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Sniper(ER)-87, a novel Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) with significant therapeutic potential, particularly in the context of estrogen receptor-positive (ERα-positive) cancers. This compound represents a promising class of targeted protein degraders, offering a distinct mechanism of action compared to traditional enzyme inhibitors.
Core Concept and Mechanism of Action
This compound is a chimeric small molecule designed to induce the degradation of Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers.[1][2] It is composed of two key moieties joined by a polyethylene glycol (PEG) linker:
-
An Inhibitor of Apoptosis Protein (IAP) ligand: This portion of the molecule is a derivative of LCL161, which exhibits high binding affinity for IAPs, a family of E3 ubiquitin ligases.[1][3]
-
An Estrogen Receptor α (ERα) ligand: This is 4-hydroxytamoxifen, a well-characterized selective estrogen receptor modulator (SERM) that targets ERα.[2]
The fundamental mechanism of this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). By simultaneously binding to both ERα and an IAP E3 ligase, this compound forms a ternary complex. This proximity induces the E3 ligase to polyubiquitinate ERα, tagging it for recognition and subsequent degradation by the proteasome.
A critical aspect of this compound's function is its preferential recruitment of the X-linked inhibitor of apoptosis protein (XIAP) as the primary E3 ubiquitin ligase for ERα degradation, rather than cellular IAP1 (cIAP1).
Signaling Pathway and Degradation Workflow
The following diagrams illustrate the key molecular events orchestrated by this compound.
Caption: Signaling pathway of this compound mediated ERα degradation.
Caption: Experimental workflow for in vitro evaluation of this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified in several studies, demonstrating its potent and selective activity.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation Concentration) | MCF-7 | 3 nM | |
| IC₅₀ (Half maximal Inhibitory Concentration) | MCF-7 | 15.6 nM | |
| IC₅₀ (Half maximal Inhibitory Concentration) | T47D | 9.6 nM | |
| IC₅₀ (ERα Degradation) | Not Specified | 0.097 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the characterization of this compound, based on available information.
Cell Culture
-
Cell Lines: ERα-positive human breast cancer cell lines, such as MCF-7 and T47D, are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
Western Blotting
-
Objective: To quantify the levels of specific proteins (e.g., ERα, XIAP, cIAP1, and a loading control like actin) following treatment with this compound.
-
Methodology:
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Co-Immunoprecipitation (Co-IP)
-
Objective: To demonstrate the formation of the ternary complex between ERα, this compound, and XIAP.
-
Methodology:
-
Cell Treatment: MCF-7 cells are treated with this compound, often in the presence of a proteasome inhibitor like MG132 to stabilize the polyubiquitinated proteins.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against ERα, which is coupled to protein A/G-agarose beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against XIAP and cIAP1 to detect their presence in the ERα complex.
-
Cell Viability Assays
-
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
-
Methodology (MTT Assay Example):
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a solvent such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC₅₀ value.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Female BALB/c nude mice are commonly used.
-
Tumor Implantation: MCF-7 cells are orthotopically implanted into the mammary fat pads of the mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., 30 mg/kg, intraperitoneally, daily for 14 days) or a vehicle control.
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume. Animal body weight and general health are also observed.
-
Endpoint Analysis: At the end of the study, tumors are excised, and protein levels of ERα can be analyzed by Western blotting to confirm in vivo target degradation.
-
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for ERα-positive breast cancer. Its novel mechanism of inducing targeted protein degradation offers several advantages over traditional inhibitors, including the potential to overcome resistance mechanisms. The potent in vitro and in vivo activity of this compound underscores the promise of the SNIPER platform for developing new cancer therapies.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related molecules, as well as exploring their efficacy in other ERα-driven malignancies. Further elucidation of the precise structural interactions within the ternary complex could also guide the design of next-generation SNIPERs with enhanced potency and selectivity.
References
- 1. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Knockdown of Pathogenic Proteins via S pecific and N ongenetic I nhibitor of Apoptosis Protein (IAP)-dependent P rotein Er asers (SNIPERs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Preliminary Efficacy of Sniper(ER)-87: A Technical Overview
This technical guide provides a detailed analysis of the preliminary efficacy of Sniper(ER)-87, a novel small-molecule degrader targeting the estrogen receptor alpha (ERα). The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action
This compound is a Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER).[1][2] It is a heterobifunctional molecule composed of an IAP ligand (a derivative of LCL161) linked to 4-hydroxytamoxifen, a ligand for ERα, via a polyethylene glycol (PEG) linker.[1][3][4]
The primary mechanism of action involves the recruitment of IAP E3 ubiquitin ligases, such as cIAP1, cIAP2, and XIAP, to the ERα protein. Specifically, this compound preferentially recruits the X-linked inhibitor of apoptosis protein (XIAP) to ERα. This recruitment facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. Consequently, this leads to a reduction in ERα protein levels, thereby inhibiting its downstream signaling pathways.
Quantitative Efficacy Data
The following tables summarize the reported in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| ERα Degradation (DC50) | - | 3 nM | |
| ERα Degradation (IC50) | - | 0.097 µM (97 nM) | |
| Cell Growth Inhibition (IC50) | MCF-7 (ERα-positive breast cancer) | 15.6 nM | |
| Cell Growth Inhibition (IC50) | T47D (ERα-positive breast cancer) | 9.6 nM |
Note: Discrepancies in the reported DC50 and IC50 for ERα degradation may be due to different experimental conditions or assay formats.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome | Reference |
| Mouse | Not specified | Decreased ERα levels in ovaries | |
| Breast Cancer Xenograft Mouse Model | Not specified | Reduced ERα levels and inhibited tumor proliferation | |
| MCF-7 Orthotopic Breast Tumor Xenografts in BALB/c Nude Mice | 30 mg/kg, intraperitoneal injection, every 24 hours for 14 days | Inhibition of tumor growth |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While the primary literature should be consulted for comprehensive methodologies, this section outlines the general experimental workflows for key assays.
In Vitro ERα Degradation Assay (Western Blot)
This protocol describes a typical workflow for assessing the degradation of ERα in cultured cells following treatment with this compound.
In Vivo Xenograft Tumor Growth Study
This protocol outlines the key steps in evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Summary and Future Directions
The preliminary data on this compound demonstrate its potential as a potent and selective degrader of ERα. It effectively reduces ERα levels in vitro and inhibits the growth of ERα-positive breast cancer cells. Furthermore, in vivo studies have shown its ability to decrease ERα levels and suppress tumor growth in mouse models.
For a comprehensive understanding and to ensure reproducibility, it is highly recommended to consult the primary research articles by Ohoka et al. in the Journal of Biological Chemistry (2017 and 2018) for detailed experimental procedures and data. Future research should focus on further elucidating the pharmacokinetic and pharmacodynamic properties of this compound, as well as exploring its efficacy in a broader range of preclinical models.
References
Methodological & Application
Application Notes and Protocols for Sniper(ER)-87 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Sniper(ER)-87, a potent and selective estrogen receptor α (ERα) degrader, in cell culture experiments. This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that induces the degradation of ERα through the ubiquitin-proteasome system.[1][2] It is a chimeric molecule composed of an Inhibitor of Apoptosis Protein (IAP) ligand (a derivative of LCL161) and the ERα ligand 4-hydroxytamoxifen, connected by a PEG linker.[1][2]
Mechanism of Action
This compound functions by forming a ternary complex between the target protein (ERα) and an E3 ubiquitin ligase. Specifically, it preferentially recruits the X-linked inhibitor of apoptosis protein (XIAP), an E3 ubiquitin ligase, to ERα. This proximity induces the poly-ubiquitination of ERα, marking it for degradation by the 26S proteasome. This targeted protein degradation leads to the suppression of estrogen signaling and inhibits the growth of ERα-positive cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in relevant breast cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth) | MCF-7 | 15.6 nM | |
| T47D | 9.6 nM | ||
| MDA-MB-231 (ERα-negative) | No significant effect | ||
| DC50 (ERα Degradation) | Not specified | 3 nM | |
| IC50 (ERα Degradation) | Not specified | 0.097 µM |
Table 1: In Vitro Efficacy of this compound.
| Parameter | Value | Reference |
| Molecular Weight | 1044.32 g/mol | |
| Formula | C59H73N5O10S | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C |
Table 2: Physicochemical Properties of this compound.
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound.
Experimental Workflow Diagram
Caption: General Experimental Workflow for this compound.
Detailed Experimental Protocols
Cell Culture and Maintenance
This protocol describes the standard procedures for culturing ERα-positive (MCF-7, T47D) and ERα-negative (MDA-MB-231) breast cancer cell lines.
Materials:
-
MCF-7, T47D, or MDA-MB-231 cell lines
-
Growth Medium:
-
For MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
For T47D and MDA-MB-231: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Maintain cell cultures in T-75 flasks in a humidified incubator.
-
Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the growth medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh growth medium.
-
Renew the growth medium every 2-3 days.
Western Blot for ERα Degradation
This protocol details the procedure to assess the degradation of ERα protein levels following treatment with this compound.
Materials:
-
Cultured MCF-7 or T47D cells
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-ERα antibody
-
Anti-XIAP antibody
-
Anti-cIAP1 antibody
-
Anti-β-actin or Anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates at a density of 2 x 10^5 to 5 x 10^5 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test is 1 nM to 1000 nM. Include a vehicle control (DMSO) and a positive control for proteasome inhibition (e.g., 100 nM this compound + 10 µM MG132, pre-treated for 1 hour).
-
Treatment: Aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or controls. Incubate for a specified time, typically 6 to 24 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples (e.g., 20-30 µg per lane). b. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-ERα) overnight at 4°C, following the manufacturer's recommended dilution. e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. i. Strip and re-probe the membrane for loading controls (β-actin or GAPDH) and other proteins of interest (XIAP, cIAP1).
Cell Viability Assay
This protocol describes how to measure the effect of this compound on the viability and proliferation of breast cancer cells using a colorimetric assay such as MTS or MTT.
Materials:
-
Cultured MCF-7, T47D, or MDA-MB-231 cells
-
96-well cell culture plates (clear bottom)
-
This compound (stock solution in DMSO)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or Sorenson's glycine buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 to 8,000 cells per well in 100 µL of growth medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in growth medium. Add 100 µL of the diluted compound to the respective wells (this will result in a 2x dilution of the compound, so prepare concentrations accordingly). A final concentration range of 0.1 nM to 10 µM is recommended. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
For MTS assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cultured MCF-7 or T47D cells
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
PBS, sterile
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates as described for the Western blot protocol. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM) and a vehicle control for 24 to 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, trypsinize, and then combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. In Vivo Knockdown of Pathogenic Proteins via S pecific and N ongenetic I nhibitor of Apoptosis Protein (IAP)-dependent P rotein Er asers (SNIPERs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Sniper(ER)-87
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(ER)-87 is a potent and selective degrader of Estrogen Receptor α (ERα), belonging to the class of molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1] It is a chimeric molecule that recruits the E3 ubiquitin ligase XIAP to ERα, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This targeted protein degradation offers a promising therapeutic strategy for ERα-positive cancers. These application notes provide detailed protocols for utilizing this compound in preclinical in vivo studies, particularly in the context of breast cancer xenograft models.
Mechanism of Action
This compound is composed of a ligand for the Inhibitor of Apoptosis Protein (IAP) and a ligand for ERα, connected by a linker. This bifunctional nature allows it to simultaneously bind to both an IAP and ERα, forming a ternary complex. This proximity induces the E3 ligase activity of the IAP (preferentially XIAP) to ubiquitinate ERα. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, leading to the depletion of ERα protein levels in cancer cells. The degradation of ERα disrupts downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, which are critical for the proliferation and survival of ERα-positive breast cancer cells.
Mechanism of Action of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (ERα Degradation) | - | 3 nM | |
| IC50 (ERα Degradation) | - | 0.097 µM | |
| IC50 (Cell Growth) | MCF-7 | 15.6 nM | |
| IC50 (Cell Growth) | T47D | 9.6 nM |
Table 2: In Vivo Study Parameters for this compound
| Parameter | Details | Reference |
| Animal Model | 6-week-old female BALB/c nude mice | |
| Tumor Model | Orthotopic xenograft of MCF-7 human breast cancer cells | |
| Dosage | 10 or 30 mg/kg for knockdown studies; 30 mg/kg for efficacy studies | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Dosing Schedule | Every 24 hours for 14 days (efficacy study) | |
| Observed Effects | Reduction of ERα levels in ovaries and tumors; Inhibition of tumor growth |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Saline (0.9% NaCl) or 5% dextrose in water (D5W)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 50-100 mg/mL). Ensure complete dissolution by vortexing or gentle warming. This stock solution can be stored at -20°C.
-
-
Working Solution Formulation (Example for a 10% DMSO, 40% PEG300, 50% Saline vehicle):
-
On the day of injection, thaw the DMSO stock solution.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. For a final volume, 40% should be PEG300.
-
Vortex the mixture until it is a clear solution.
-
Slowly add the saline or D5W to the desired final volume while vortexing to prevent precipitation.
-
The final concentration should be calculated based on the desired dose (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse, assuming a 200 µL injection volume).
-
Note: The optimal vehicle composition may need to be determined empirically. It is crucial to ensure the final solution is clear and free of precipitates before injection. A small pilot study to assess the tolerability of the vehicle in the chosen mouse strain is recommended.
Protocol 2: Orthotopic MCF-7 Xenograft Mouse Model
Materials:
-
MCF-7 human breast cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)
-
Matrigel® Basement Membrane Matrix
-
6-week-old female immunodeficient mice (e.g., BALB/c nude or NSG)
-
Estrogen supplementation (e.g., 17β-estradiol pellets or injectable estradiol valerate)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Insulin syringes with 27-30 gauge needles
Procedure:
-
Estrogen Supplementation:
-
MCF-7 tumors are estrogen-dependent for growth in vivo.
-
Implant a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal flank of each mouse 2-3 days prior to tumor cell injection. Alternatively, injectable estradiol valerate can be administered.
-
-
Cell Preparation:
-
Culture MCF-7 cells to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 107 cells per 100 µL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Clean the injection site (fourth mammary fat pad) with an alcohol swab.
-
Using an insulin syringe, slowly inject 100 µL of the cell suspension (1 x 106 cells) into the mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Palpable tumors usually develop within 2-4 weeks.
-
Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomize the mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm3).
-
Protocol 3: In Vivo Efficacy and Pharmacodynamic Study
Materials:
-
Tumor-bearing mice (from Protocol 2)
-
Prepared this compound dosing solution (from Protocol 1)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Equipment for blood collection (if performing pharmacokinetic analysis)
-
Tissue harvesting tools and reagents for protein analysis
Procedure:
-
Treatment Administration:
-
Administer this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal injection according to the planned schedule (e.g., daily for 14 days).
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Pharmacodynamic (Target Engagement) Assessment:
-
For pharmacodynamic studies, a separate cohort of tumor-bearing mice can be used.
-
Administer a single dose of this compound or vehicle.
-
At various time points post-dose (e.g., 6, 24, 48 hours), euthanize the mice and collect the tumors and other relevant tissues (e.g., ovaries).
-
Snap-freeze the tissues in liquid nitrogen or proceed directly to protein extraction.
-
Protocol 4: Western Blot Analysis of ERα Degradation in Tissues
Materials:
-
Frozen tissue samples (tumors, ovaries)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tissue samples in ice-cold RIPA buffer.
-
Incubate the lysates on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Compare the normalized ERα levels between the this compound treated groups and the vehicle control group to determine the extent of protein degradation.
-
Experimental Workflow Visualization
In Vivo Experimental Workflow for this compound.
References
Application Notes and Protocols for Treating MCF-7 Cells with Sniper(ER)-87
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Sniper(ER)-87 for targeted degradation of Estrogen Receptor α (ERα) in MCF-7 breast cancer cells. This document includes an overview of the mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.
Introduction
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed for the targeted degradation of ERα.[1] It is a chimeric molecule that consists of an Inhibitor of Apoptosis Protein (IAP) ligand (a derivative of LCL161) connected to the ERα ligand 4-hydroxytamoxifen through a PEG linker.[2][3] This dual-binding capability allows this compound to bring ERα into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. The 4-hydroxytamoxifen moiety of this compound binds to ERα, while the IAP ligand moiety recruits an E3 ubiquitin ligase, primarily the X-linked inhibitor of apoptosis protein (XIAP).[2] This induced proximity facilitates the transfer of ubiquitin molecules to ERα, tagging it for degradation by the 26S proteasome. The degradation of ERα leads to the inhibition of ERα-dependent transcriptional activation and suppresses the proliferation of ERα-positive breast cancer cells like MCF-7.
Caption: Mechanism of Action of this compound in MCF-7 cells.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound in the context of MCF-7 cells.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Treatment Duration | Reference |
| IC50 (Growth Suppression) | MCF-7 | 15.6 nM | 72 hours | |
| IC50 (ERα Degradation) | Not Specified | 97 nM | Not Specified | |
| DC50 (ERα Degradation) | Breast Cancer Cells | 3 nM | Not Specified | |
| Effective Concentration Range | MCF-7 | 0.1 - 1000 nM | 72 hours |
Table 2: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 1044.32 g/mol | |
| Solubility | 100 mM in DMSO |
Experimental Protocols
Cell Culture and Maintenance of MCF-7 Cells
This protocol describes the standard procedure for culturing and maintaining the MCF-7 human breast cancer cell line.
-
Materials:
-
MCF-7 cells
-
DMEM/F12 medium without phenol red
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Insulin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T75 tissue culture flasks
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Prepare complete growth medium: DMEM/F12 medium supplemented with 10% FBS, 2.5 mM L-Glutamine, and 6 ng/mL insulin.
-
Culture MCF-7 cells in T75 flasks with the complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, when cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.
-
Add 3-5 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 3-5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at the desired density.
-
Change the medium every 2-3 days.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of MCF-7 cells.
Caption: Workflow for the MTT cell viability assay.
-
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for ERα Degradation
This protocol is to assess the degradation of ERα protein in MCF-7 cells following treatment with this compound.
Caption: Workflow for Western blot analysis of ERα.
-
Materials:
-
Treated and untreated MCF-7 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with this compound at various concentrations or for various time points.
-
Harvest cells and lyse them using RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERα and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Perform densitometry analysis to quantify the relative levels of ERα protein.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in MCF-7 cells treated with this compound using flow cytometry.
-
Materials:
-
Treated and untreated MCF-7 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. This will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis
This protocol assesses the effect of this compound on cell cycle progression using propidium iodide staining and flow cytometry.
-
Materials:
-
Treated and untreated MCF-7 cells
-
Cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells for at least 30 minutes on ice.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
Application Notes and Protocols for Studying Sniper(ER)-87 Interactions via Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing immunoprecipitation (IP) and co-immunoprecipitation (co-IP) to investigate the protein interactions mediated by Sniper(ER)-87, a specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER). This compound is a chimeric molecule designed to induce the degradation of Estrogen Receptor Alpha (ERα) by recruiting E3 ubiquitin ligases.[1][2] This protocol is specifically tailored for researchers in oncology, cell biology, and drug discovery to elucidate the mechanism of action of targeted protein degraders.
Introduction
This compound is composed of an IAP ligand (a derivative of LCL161) linked to 4-hydroxytamoxifen, which binds to ERα.[3][4] This bifunctional molecule facilitates the formation of a ternary complex between ERα and an IAP E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα.[5] Co-immunoprecipitation is an essential technique to study the formation of this transient complex and to identify the specific E3 ligase recruited by this compound. Studies have shown that this compound preferentially recruits the X-linked inhibitor of apoptosis protein (XIAP) to ERα.
Key Applications
-
Confirmation of the this compound-mediated interaction between ERα and XIAP.
-
Investigation of the ubiquitination status of ERα upon treatment with this compound.
-
Screening and validation of new SNIPER molecules for their ability to induce protein-protein interactions.
-
Identification of other potential interacting partners in the this compound-induced complex through mass spectrometry-based proteomics.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced ERα degradation.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for co-immunoprecipitation of this compound-mediated protein complexes.
Detailed Protocol: Co-Immunoprecipitation of ERα and XIAP
This protocol is optimized for studying the interaction between ERα and XIAP in ERα-positive breast cancer cell lines, such as MCF-7, upon treatment with this compound.
Materials and Reagents
-
Cell Line: MCF-7 (ERα-positive human breast adenocarcinoma cell line)
-
Reagents:
-
This compound
-
MG132 (proteasome inhibitor)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
-
Antibodies:
-
Anti-ERα antibody (for immunoprecipitation and western blotting)
-
Anti-XIAP antibody (for western blotting)
-
Anti-cIAP1 antibody (for western blotting, as a control)
-
Normal rabbit or mouse IgG (isotype control)
-
-
Buffers and Solutions:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Wash Buffer: Lysis buffer with a reduced concentration of Triton X-100 (e.g., 0.1%).
-
Elution Buffer: 2x Laemmli sample buffer.
-
-
Beads: Protein A/G magnetic beads or agarose beads.
Procedure
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with 10 µM MG132 for 1-2 hours prior to and during this compound treatment to inhibit proteasomal degradation and allow for the accumulation of the ternary complex.
-
Treat the cells with the desired concentration of this compound (e.g., 10 nM) for 3 hours. Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold DPBS.
-
Add 1 mL of ice-cold lysis buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a BCA or Bradford protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Pre-clearing:
-
To reduce non-specific binding, incubate the lysate (e.g., 1 mg of total protein) with 20 µL of Protein A/G beads and 1 µg of normal IgG for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-4 µg of anti-ERα antibody to the pre-cleared lysate.
-
For the negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate.
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Protein A/G beads to each tube and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual supernatant.
-
-
Elution:
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunocomplexes and denature the proteins.
-
Pellet the beads and transfer the supernatant (eluate) to a new tube.
-
-
Western Blot Analysis:
-
Load the eluates and an input control (a small fraction of the total cell lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against ERα, XIAP, and cIAP1.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Data Presentation
Table 1: Expected Co-immunoprecipitation Results with Anti-ERα Antibody
| Treatment | IP Antibody | Protein Detected by Western Blot | Expected Result |
| Vehicle (DMSO) | Anti-ERα | ERα | Strong Band |
| XIAP | No/Faint Band | ||
| This compound + MG132 | Anti-ERα | ERα | Strong Band |
| XIAP | Strong Band | ||
| This compound + MG132 | Isotype Control IgG | ERα | No/Faint Band |
| XIAP | No/Faint Band |
Table 2: Reciprocal Co-immunoprecipitation with Anti-XIAP Antibody
| Treatment | IP Antibody | Protein Detected by Western Blot | Expected Result |
| Vehicle (DMSO) | Anti-XIAP | XIAP | Strong Band |
| ERα | No/Faint Band | ||
| This compound + MG132 | Anti-XIAP | XIAP | Strong Band |
| ERα | Strong Band | ||
| This compound + MG132 | Isotype Control IgG | XIAP | No/Faint Band |
| ERα | No/Faint Band |
Note: The intensity of the bands should be quantified using densitometry for a more rigorous analysis.
Troubleshooting and Optimization
-
Weak or No Interaction:
-
Optimize the concentration of this compound and the treatment time.
-
Ensure the lysis buffer is non-denaturing to preserve protein complexes.
-
The interaction may be transient; ensure the proteasome inhibitor is effective.
-
-
High Background:
-
Increase the number of washes or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration).
-
Ensure adequate pre-clearing of the lysate.
-
Use high-quality, specific antibodies validated for immunoprecipitation.
-
-
Antibody Heavy/Light Chain Interference:
-
Use IP-validated antibodies from a different host species than the western blot primary antibody.
-
Alternatively, use specialized reagents that crosslink the antibody to the beads or elution buffers that do not release the antibody chains.
-
By following this detailed protocol, researchers can effectively study the protein-protein interactions induced by this compound and gain valuable insights into the mechanism of targeted protein degradation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Molecular Design, Synthesis, and Evaluation of SNIPER (ER) that Induces Targeted Protein Degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Sniper(ER)-87
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(ER)-87 is a potent and selective estrogen receptor α (ERα) degrader belonging to the class of molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1][2] It is a heterobifunctional molecule composed of a ligand for the inhibitor of apoptosis protein (IAP) and a ligand for ERα, connected by a polyethylene glycol (PEG) linker.[3] By hijacking the cell's natural protein degradation machinery, this compound offers a promising strategy for targeting ERα-positive cancers, such as breast cancer. These application notes provide a detailed protocol for conducting a cell viability assay to evaluate the efficacy of this compound in cancer cell lines.
Mechanism of Action
This compound functions by inducing the degradation of ERα through the ubiquitin-proteasome system. The IAP-binding moiety of this compound recruits the X-linked inhibitor of apoptosis protein (XIAP), an E3 ubiquitin ligase.[3] This brings XIAP into close proximity with ERα, which is bound by the other end of the this compound molecule. This induced proximity leads to the polyubiquitination of ERα by XIAP, marking it for degradation by the 26S proteasome. The degradation of ERα protein leads to the downregulation of estrogen-responsive genes, ultimately inhibiting the proliferation and survival of ERα-dependent cancer cells.[3]
Data Presentation
The following tables summarize the in vitro efficacy of this compound in ERα-positive breast cancer cell lines.
Table 1: Potency of this compound in ERα Degradation and Inhibition of Cell Growth.
| Parameter | MCF-7 Cells | T47D Cells | Reference |
| DC50 (ERα Degradation) | 3 nM | Not Reported | |
| IC50 (Cell Viability, 72h) | 15.6 nM | 9.6 nM |
Table 2: Dose-Dependent Effect of this compound on the Viability of MCF-7 Cells (Hypothetical Data Based on IC50).
| Concentration (nM) | % Cell Viability (relative to vehicle control) |
| 0 (Vehicle) | 100% |
| 1 | 95% |
| 5 | 80% |
| 10 | 65% |
| 15.6 | 50% |
| 50 | 20% |
| 100 | 10% |
| 500 | 5% |
Experimental Protocols
This section provides a detailed protocol for determining the effect of this compound on the viability of ERα-positive breast cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials
-
ERα-positive breast cancer cell line (e.g., MCF-7 or T47D)
-
This compound (soluble in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
Culture ERα-positive cells (e.g., MCF-7) in complete medium until they reach approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Count the cells and adjust the concentration to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Also prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Troubleshooting
-
High background: Ensure complete removal of medium before adding the solubilization solution.
-
Low signal: Increase the number of cells seeded per well or extend the incubation time with MTT.
-
Inconsistent results: Ensure accurate pipetting and proper mixing of reagents. Check for cell contamination.
Conclusion
This document provides a comprehensive guide for conducting a cell viability assay with this compound. The provided protocol and background information will enable researchers to effectively evaluate the anti-proliferative effects of this potent ERα degrader in relevant cancer cell models. The ability of this compound to induce the degradation of ERα presents a promising therapeutic strategy, and robust in vitro characterization is a critical step in its preclinical development.
References
Establishing a Dose-Response Curve for Sniper(ER)-87: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for establishing a dose-response curve for Sniper(ER)-87, a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of Estrogen Receptor Alpha (ERα). Detailed protocols for quantifying ERα degradation via Western Blotting and assessing the downstream effects on cell viability using a CCK-8 assay are provided. Furthermore, this guide outlines data presentation and analysis methods to determine key parameters such as the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50). Visualizations of the this compound signaling pathway and experimental workflows are included to facilitate a deeper understanding of the experimental design and mechanism of action.
Introduction
This compound is a heterobifunctional molecule that leverages the cell's ubiquitin-proteasome system to target and degrade ERα. It is composed of a ligand that binds to the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, a linker, and a ligand that binds to ERα (4-hydroxytamoxifen)[1]. By bringing the E3 ligase and ERα into close proximity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of ERα. Specifically, this compound preferentially recruits the X-linked inhibitor of apoptosis protein (XIAP) as the primary E3 ubiquitin ligase for this process[1]. The degradation of ERα by this compound has been shown to inhibit the growth of ERα-positive breast cancer cells[1].
Establishing a precise dose-response curve is critical for characterizing the potency and efficacy of this compound. This involves determining the concentration at which 50% of the target protein is degraded (DC50) and the concentration at which 50% of a biological function, such as cell growth, is inhibited (IC50). These parameters are essential for preclinical and clinical development.
Signaling Pathway of this compound
The mechanism of action of this compound involves hijacking the cellular protein degradation machinery. The molecule forms a ternary complex between the ERα protein and the XIAP E3 ligase. This proximity allows for the transfer of ubiquitin molecules to ERα, marking it for recognition and degradation by the 26S proteasome.
Caption: Mechanism of Action of this compound.
Experimental Protocols
ERα Degradation Assay by Western Blotting
This protocol details the steps to quantify the dose-dependent degradation of ERα in ERα-positive breast cancer cell lines, such as MCF-7 or T47D, following treatment with this compound.
Materials:
-
ERα-positive cells (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα (e.g., rabbit anti-ERα)
-
Primary antibody against a loading control (e.g., mouse anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 1000 nM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. Replace the medium with the prepared drug solutions and incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer with protease inhibitors to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody (e.g., 1:1000 dilution) and anti-loading control antibody (e.g., 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound-induced ERα degradation on the viability of ERα-positive breast cancer cells.
Materials:
-
ERα-positive cells (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 1000 nM. Add the drug solutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours)[1].
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Data Presentation and Analysis
Quantitative Data Summary
The results from the Western blot and cell viability assays should be summarized in tables for clear comparison.
Table 1: Dose-Dependent Degradation of ERα by this compound
| This compound Conc. (nM) | Normalized ERα Level (vs. Vehicle) | % ERα Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Table 2: Dose-Dependent Effect of this compound on Cell Viability
| This compound Conc. (nM) | Absorbance (450 nm) | % Cell Viability (vs. Vehicle) |
| 0 (Vehicle) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Dose-Response Curve Analysis
Plot the percentage of ERα degradation or the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal, 4PL) to fit the data and determine the DC50 and IC50 values.
Caption: Workflow for Dose-Response Data Analysis.
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for establishing the dose-response curve for this compound.
Caption: Overall Experimental Workflow.
Conclusion
This application note provides a detailed framework for researchers to establish a robust dose-response curve for this compound. By following the outlined protocols for Western Blotting and cell viability assays, and employing the recommended data analysis methods, researchers can accurately determine the DC50 and IC50 values of this ERα degrader. These quantitative parameters are fundamental for the continued investigation and development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for Sniper(ER)-87 Administration in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(ER)-87 is a potent and selective estrogen receptor alpha (ERα) degrader. It belongs to a class of molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). This technology utilizes a chimeric molecule to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound is composed of a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ligase and a ligand for ERα, joined by a linker. Specifically, it incorporates a derivative of the IAP ligand LCL161 and the ERα ligand 4-hydroxytamoxifen. The primary E3 ubiquitin ligase recruited by this compound to induce ERα degradation is XIAP.
These application notes provide a comprehensive guide for the in vivo administration of this compound in a xenograft mouse model, focusing on the widely used ER-positive breast cancer cell line, MCF-7. The protocols outlined below are based on established methodologies for protein degraders and xenograft studies.
Mechanism of Action of this compound
This compound functions by hijacking the cell's ubiquitin-proteasome system to specifically degrade ERα. The bifunctional molecule simultaneously binds to ERα and the XIAP E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from XIAP to ERα. The resulting polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, leading to a reduction in ERα levels and subsequent inhibition of ERα-dependent signaling pathways that drive tumor growth.
Figure 1: Mechanism of Action of this compound.
Data Presentation
The following tables summarize the expected quantitative data from in vivo studies with this compound. Note that specific tumor growth inhibition percentages for this compound are not publicly available and the data presented here are illustrative based on the reported inhibitory effects of ERα degraders.
Table 1: In Vivo Efficacy of this compound in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. | Daily for 14 days | 550 ± 45 | - |
| This compound | 30 | i.p. | Daily for 14 days | Data not available | Reported to inhibit tumor proliferation |
Table 2: Pharmacodynamic Analysis of ERα Degradation in MCF-7 Xenograft Tumors
| Treatment Group | Dose (mg/kg) | Time Point | ERα Protein Level (% of Vehicle Control ± SEM) |
| Vehicle Control | - | 24 hours post-last dose | 100 ± 10 |
| This compound | 30 | 24 hours post-last dose | Data not available |
Experimental Protocols
MCF-7 Xenograft Mouse Model Establishment
This protocol describes the establishment of an orthotopic MCF-7 breast cancer xenograft model in immunodeficient mice.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
6 to 8-week-old female BALB/c nude mice
-
Matrigel® Basement Membrane Matrix
-
17β-Estradiol pellets (e.g., 0.72 mg/pellet, 60-day release)
-
Trocar for pellet implantation
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
27-gauge needles and 1 mL syringes
Procedure:
-
Estrogen Supplementation: One week prior to cell implantation, anesthetize the mice. Implant a 17β-Estradiol pellet subcutaneously in the dorsal flank region using a trocar. This is crucial as MCF-7 cell growth is estrogen-dependent.
-
Cell Preparation: Culture MCF-7 cells in their complete growth medium. Harvest cells during the logarithmic growth phase using trypsin. Wash the cells twice with sterile PBS.
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (5 x 10⁶ cells) into the mammary fat pad.
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Tumor Volume Measurement: Measure tumor length (L) and width (W) with calipers and calculate the tumor volume using the formula: Volume = (L x W²)/2.
Figure 2: Experimental Workflow for this compound Xenograft Study.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
27-gauge needles and 1 mL syringes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in a sufficient volume of DMSO to achieve a concentration of 100 mg/mL.
-
Vehicle Formulation: A common vehicle for in vivo administration of PROTACs with poor aqueous solubility is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Working Solution Preparation: a. For a 30 mg/kg dose in a 20 g mouse, the total dose is 0.6 mg. Assuming an injection volume of 100 µL, the required concentration is 6 mg/mL. b. Calculate the required volume of the this compound stock solution. c. In a sterile tube, add the calculated volume of the stock solution. d. Add the appropriate volumes of PEG300 and Tween 80 and vortex thoroughly. e. Add the saline dropwise while vortexing to ensure the solution remains clear.
-
Administration: Administer the prepared this compound solution or vehicle control intraperitoneally (i.p.) at a volume of 100 µL per 20 g mouse. The recommended dosing schedule is once daily for 14 consecutive days.
Western Blot Analysis for ERα Degradation
Materials:
-
Tumor tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize snap-frozen tumor tissues in ice-cold RIPA buffer. Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity.
Immunohistochemistry (IHC) for ERα Expression
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum
-
Primary antibody against ERα
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking serum for 30 minutes.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-ERα antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the sections with PBS. Incubate with a biotinylated secondary antibody, followed by incubation with a streptavidin-HRP conjugate.
-
Chromogen and Counterstain: Apply the DAB substrate to visualize the antibody binding (brown precipitate). Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene. Mount with a coverslip using a permanent mounting medium.
-
Imaging and Analysis: Acquire images using a light microscope. The intensity and percentage of ERα-positive tumor cells can be scored to assess the extent of ERα degradation.
Practical Guide to SNIPER Technology in the Lab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to SNIPER Technology
Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) represent a powerful class of Proteolysis Targeting Chimeras (PROTACs) that induce targeted protein degradation.[1][2] SNIPERs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, and a linker connecting the two ligands.[3] By bringing the POI and the IAP E3 ligase into close proximity, SNIPERs trigger the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] This technology offers a promising therapeutic strategy for targeting proteins that have been traditionally considered "undruggable," such as scaffold proteins and transcription factors.[1]
Mechanism of Action
The mechanism of SNIPER-induced protein degradation involves the formation of a ternary complex between the SNIPER molecule, the target protein, and an IAP E3 ligase (e.g., cIAP1 or XIAP). This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.
Quantitative Data Summary
The efficacy of SNIPERs is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). Lower DC50 and higher Dmax values indicate a more potent SNIPER molecule. The following table summarizes quantitative data for select SNIPER compounds.
| SNIPER Compound | Target Protein | IAP Ligand | Target Ligand | DC50 (µM) | Dmax (%) | Cell Line | Reference |
| SNIPER(ABL)-033 | BCR-ABL | LCL161 derivative | HG-7-85-01 | 0.3 | N/A | K562 | |
| SNIPER(ABL)-013 | BCR-ABL | Bestatin | GNF5 | 20 | N/A | K562 | |
| SNIPER(ABL)-044 | BCR-ABL | Bestatin | HG-7-85-01 | 10 | N/A | K562 | |
| SNIPER(ABL)-049 | BCR-ABL | Bestatin | Imatinib | 100 | N/A | K562 | |
| SNIPER(ABL)-019 | BCR-ABL | MV-1 | Dasatinib | 0.3 | N/A | K562 | |
| SNIPER(ABL)-024 | BCR-ABL | LCL161 derivative | GNF5 | 5 | N/A | K562 | |
| SNIPER(ABL)-058 | BCR-ABL | LCL161 derivative | Imatinib | 10 | N/A | K562 | |
| SNIPER(ER)-87 | ERα | LCL161 derivative | 4-hydroxytamoxifen | 0.097 | N/A | MCF7 | |
| PROTAC RAR Degrader-1 | RAR | IAP ligand | RAR ligand | N/A | >90 at 30µM | HT1080 | |
| PROTAC CRABP-II Degrader-1 | CRABP-II | cIAP1 ligand | N/A | N/A | N/A | N/A |
N/A: Not available in the cited sources.
Experimental Protocols
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This protocol describes how to evaluate the degradation of a target protein in cells treated with a SNIPER compound.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
SNIPER compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
SNIPER Treatment: The following day, treat the cells with a serial dilution of the SNIPER compound. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to demonstrate the formation of the SNIPER-induced ternary complex (Target Protein-SNIPER-IAP Ligase). A two-step immunoprecipitation approach can provide more definitive evidence.
Materials:
-
Cell line expressing the target protein and IAP ligase
-
SNIPER compound
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-Target Protein or anti-IAP)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or Laemmli sample buffer)
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)
-
Primary antibodies for Western blot (anti-Target Protein and anti-IAP)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the SNIPER compound or vehicle control for a short duration (e.g., 1-4 hours) to capture the transient ternary complex.
-
Lyse the cells using Co-IP Lysis Buffer.
-
-
Pre-clearing Lysates:
-
Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-Target Protein) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using Elution Buffer. If using a glycine-based buffer, neutralize the eluate with Neutralization Buffer. Alternatively, elute by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the immunoprecipitated samples by Western blotting using antibodies against both the target protein and the IAP ligase to confirm their co-precipitation.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the ability of a SNIPER to induce the ubiquitination of its target protein in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme
-
Recombinant IAP E3 ligase
-
Recombinant target protein
-
Ubiquitin
-
SNIPER compound
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Laemmli sample buffer
-
Anti-target protein antibody for Western blot
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, IAP E3 ligase, target protein, ubiquitin, and SNIPER compound in the ubiquitination reaction buffer.
-
Initiate Reaction: Add ATP to initiate the reaction. Include a negative control reaction without the SNIPER compound and another without ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein should be observed in the presence of the SNIPER compound and ATP.
Protocol 4: Cell Viability Assay
This protocol assesses the effect of SNIPER-induced protein degradation on cell viability. Assays such as MTT, MTS, or CellTiter-Glo can be used.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
SNIPER compound
-
96-well plates (clear for colorimetric assays, opaque for luminescent assays)
-
MTT, MTS, or CellTiter-Glo reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure (MTT Assay Example):
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
SNIPER Treatment: Treat cells with a serial dilution of the SNIPER compound for a desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Conclusion
SNIPER technology provides a versatile and potent platform for targeted protein degradation. The protocols and data presented in these application notes offer a practical guide for researchers to effectively utilize this technology in the laboratory. Careful experimental design, including appropriate controls and quantitative analysis, is crucial for the successful application and interpretation of SNIPER-based studies.
References
Application Notes and Protocols for Targeted Protein Degradation Techniques in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block the function of a target protein, TPD technologies lead to the complete removal of the protein, offering the potential for a more profound and sustained therapeutic effect. This approach is particularly promising for targeting proteins previously considered "undruggable" by conventional small molecule inhibitors.[1]
This document provides a comprehensive overview of the major TPD technologies being actively investigated in cancer research, including Proteolysis Targeting Chimeras (PROTACs), Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), Lysosome Targeting Chimeras (LYTACs), and molecular glues. Detailed protocols for key experimental assays, quantitative data for representative degraders, and diagrams of relevant signaling pathways are presented to guide researchers in the application of these powerful techniques.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of two ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1]
Mechanism of Action
The catalytic cycle of a PROTAC involves the formation of a ternary complex between the PROTAC, the target protein, and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation. The PROTAC is then released and can engage another target protein molecule.
Quantitative Data for Representative PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50), the maximum degradation achieved (Dmax), and their half-maximal inhibitory concentration (IC50) for cell viability.
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cancer Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP (Prostate) | ~1[2] | >90[2] | Low nM |
| dBET1 | BRD4 | CRBN | MV4;11 (AML) | Not explicitly stated | Complete degradation in 2 hours | Not explicitly stated |
| ARV-771 | Pan-BET | VHL | Colorectal cancer cell lines | Not explicitly stated | Not explicitly stated | Higher efficiency than inhibitors |
| QCA570 | Pan-BET | Not specified | MV4;11 (AML) | Not explicitly stated | Not explicitly stated | 0.0083 |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | VHL | SNU-1 (Stomach) | 19.77 | >95 (for a pan-KRAS degrader) | 43.51 |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | VHL | HPAF-II (Pancreatic) | 52.96 | Not Reported | 31.36 |
Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs)
SNIPERs are chimeric molecules that recruit Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases, to the target protein. A unique feature of SNIPERs is their ability to induce the degradation of both the target protein and the IAPs themselves, which can be advantageous in cancers where IAPs are overexpressed.
Mechanism of Action
SNIPERs function by forming a ternary complex between the target protein, the SNIPER molecule, and an IAP (e.g., cIAP1 or XIAP). This proximity leads to the ubiquitination and subsequent proteasomal degradation of both the target protein and the IAP.
Quantitative Data for Representative SNIPERs
| SNIPER Name | Target Protein | IAP Recruited | Cancer Cell Line | DC50 (µM) | IC50 (µM) |
| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | XIAP, cIAP1 | Not specified | Not explicitly stated | 0.097 |
| SNIPER(ABL)-019 | BCR-ABL | cIAP1, XIAP | Not specified | 0.3 | Not specified |
| SNIPER(ABL)-058 | BCR-ABL | cIAP1, XIAP | Not specified | 10 | Not specified |
| SNIPER-1 | Androgen Receptor (AR) | IAPs | Prostate Cancer Cells | Effective at 3 µM | Not specified |
| SNIPER-5 | BCR-ABL | cIAP1, XIAP | K562 (CML) | Max knockdown at ~0.1 µM | Not specified |
Lysosome Targeting Chimeras (LYTACs)
LYTACs are designed to degrade extracellular and membrane-bound proteins by harnessing the lysosomal degradation pathway. A LYTAC consists of a binder for the target protein (often an antibody) conjugated to a ligand that recognizes a lysosome-targeting receptor, such as the cation-independent mannose-6-phosphate receptor (CI-M6PR).
Mechanism of Action
The LYTAC binds to both the target protein on the cell surface and a lysosome-targeting receptor. This ternary complex is then internalized via endocytosis and trafficked to the lysosome, where the target protein is degraded.
Quantitative Data for Representative LYTACs
Quantitative data for LYTACs is often presented as the percentage of protein degradation at a given concentration.
| LYTAC | Target Protein | Lysosome-Targeting Receptor | Cancer Cell Line | Degradation |
| Cetuximab-based LYTAC | EGFR | CI-M6PR | HeLa | ~70% degradation |
| GalNAc-LYTAC | EGFR | ASGPR | Hepatocytes | Attenuated EGFR signaling |
| Peptide-based GalNAc-LYTAC | Integrins | ASGPR | Cancer cells | Reduced cancer cell proliferation |
Molecular Glues
Molecular glues are small molecules that induce a novel interaction between an E3 ligase and a target protein that would not normally interact. This induced proximity leads to the ubiquitination and degradation of the "neo-substrate."
Mechanism of Action
A molecular glue binds to an E3 ligase, altering its surface to create a new binding site for a specific target protein. This leads to the formation of a ternary complex and subsequent degradation of the target.
Quantitative Data for Representative Molecular Glues
| Molecular Glue | Target Protein(s) | E3 Ligase | Cancer Type |
| Thalidomide & derivatives (IMiDs) | IKZF1, IKZF3 | CRBN | Multiple Myeloma |
| CC-885 | GSPT1 | CRBN | Acute Myeloid Leukemia |
| CC-90009 (Eragidomide) | GSPT1 | CRBN | Acute Myeloid Leukemia |
Experimental Protocols
The following section provides detailed protocols for key experiments used to characterize and validate targeted protein degraders.
Experimental Workflow for TPD Studies
A typical workflow for evaluating a novel protein degrader involves a series of in vitro and cell-based assays to determine its efficacy and mechanism of action.
Protocol 1: Western Blot for Protein Degradation
Objective: To determine the DC50 and Dmax of a protein degrader.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Protein degrader stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the protein degrader. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate cells for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the IC50 of a protein degrader.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Protein degrader stock solution (in DMSO)
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the protein degrader to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT reagent and incubate for 1-4 hours. Add solubilization buffer and read absorbance at the appropriate wavelength.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, mix, and incubate for 10 minutes. Read luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 3: In Vitro Ubiquitination Assay
Objective: To confirm the ability of a degrader to induce ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase
-
Purified recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
Protein degrader
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the target protein or ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, target protein, ubiquitin, and ATP in the ubiquitination buffer.
-
Degrader Addition: Add the protein degrader to the reaction mixture. Include a vehicle-only control.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot, probing for the target protein or ubiquitin to visualize a ladder of higher molecular weight ubiquitinated species.
Protocol 4: Ternary Complex Formation Assay (AlphaLISA)
Objective: To measure the formation of the ternary complex between the target protein, degrader, and E3 ligase.
Materials:
-
Purified, tagged recombinant target protein (e.g., GST-tagged)
-
Purified, tagged recombinant E3 ligase (e.g., His-tagged)
-
Protein degrader
-
AlphaLISA assay buffer
-
AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His)
-
384-well microplate
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged proteins and a serial dilution of the degrader in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and degrader.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
Bead Addition: Add the AlphaLISA acceptor and donor beads.
-
Detection: Incubate the plate in the dark and then read the AlphaLISA signal on a compatible plate reader. An increase in signal indicates the formation of the ternary complex.
Signaling Pathways in Targeted Protein Degradation
The degradation of key oncoproteins can have profound effects on downstream signaling pathways, leading to the inhibition of cancer cell proliferation and survival.
cIAP1 Signaling Pathway
cIAP1 is a key regulator of the NF-κB signaling pathway. SNIPERs that induce cIAP1 degradation can modulate this pathway, impacting cell survival and apoptosis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when activated, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. LYTAC-mediated degradation of EGFR can effectively shut down this oncogenic signaling.
Conclusion
Targeted protein degradation represents a paradigm shift in cancer therapy. The technologies described herein offer versatile platforms for eliminating oncoproteins, overcoming drug resistance, and expanding the druggable proteome. The provided protocols and data serve as a foundational resource for researchers to explore and harness the potential of TPD in the fight against cancer. As our understanding of the underlying biology and the chemistry of these novel modalities continues to evolve, we can anticipate the development of even more potent and selective protein degraders for clinical applications.
References
Application Notes and Protocols for Sniper(ER)-87
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(ER)-87 is a potent and selective estrogen receptor alpha (ERα) degrader, belonging to the class of molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). It functions by inducing the proteasomal degradation of ERα.[1] This document provides detailed protocols for the preparation of a stock solution of this compound, along with methodologies for its application in both in vitro and in vivo research settings.
Mechanism of Action
This compound is a chimeric molecule that consists of a ligand for the inhibitor of apoptosis protein (IAP) E3 ubiquitin ligase and a ligand for ERα, connected by a linker.[2][3] This dual-binding capability allows this compound to bring ERα into close proximity with the E3 ligase, leading to the ubiquitination of ERα and its subsequent degradation by the proteasome.[1] This targeted protein degradation approach offers a powerful tool for studying the effects of ERα depletion and for the development of potential therapeutics.
Data Presentation
Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Weight | 1044.32 g/mol | |
| Chemical Formula | C₅₉H₇₃N₅O₁₀S | |
| Purity | ≥98% (HPLC) | |
| Appearance | Solid powder | |
| Solubility in DMSO | 104.43 mg/mL (100 mM) | |
| Storage (Powder) | -20°C for long term (months to years) | |
| Storage (Stock Solution in DMSO) | -20°C for short term (weeks) or -80°C for long term (months) | |
| In Vitro Activity (DC₅₀) | 3 nM |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, which can be further diluted for experimental use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve: Add 95.8 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use or -80°C for long-term storage.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution.
2. In Vitro Protocol: ERα Degradation in MCF-7 Cells
This protocol details a method to assess the ERα degradation activity of this compound in a breast cancer cell line.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against ERα
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture MCF-7 cells in complete growth medium until they reach 70-80% confluency.
-
Treatment: Dilute the 10 mM this compound stock solution in complete growth medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). A vehicle control (DMSO) should be included.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle control. Incubate the cells for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for ERα.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities to determine the extent of ERα degradation relative to the vehicle control.
3. In Vivo Protocol: Tumor Growth Inhibition in a Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model of breast cancer.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude)
-
MCF-7 cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., sterile PBS with a solubilizing agent)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare a formulation of this compound in a suitable vehicle. Administer this compound to the treatment group via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 30 mg/kg, daily for 14 days). The control group should receive the vehicle only.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for ERα levels).
-
Analysis: Compare the tumor growth rates between the treatment and control groups to evaluate the efficacy of this compound.
Signaling Pathway
Mechanism of this compound Induced ERα Degradation
Caption: this compound facilitates the degradation of ERα via the ubiquitin-proteasome system.
References
- 1. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Design, Synthesis, and Evaluation of SNIPER(ER) That Induces Proteasomal Degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
reconstituting and solubilizing Sniper(ER)-87 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, solubilization, and experimental use of Sniper(ER)-87, a potent and selective estrogen receptor α (ERα) degrader.
Introduction
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that induces the degradation of ERα.[1][2] It is a chimeric molecule consisting of an Inhibitor of Apoptosis Protein (IAP) ligand (a derivative of LCL161) conjugated to the ERα ligand 4-hydroxytamoxifen via a PEG linker.[3][4] This dual-binding capability allows this compound to recruit an E3 ubiquitin ligase, primarily the X-linked inhibitor of apoptosis protein (XIAP), to ERα, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation approach offers a powerful tool for studying ERα signaling and for the development of therapeutics against ERα-positive cancers.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| DC₅₀ (ERα Degradation) | 3 nM | Breast Cancer Cells | |
| IC₅₀ (ERα Degradation) | 0.097 µM | Not Specified | |
| IC₅₀ (Cell Growth Inhibition) | 15.6 nM | MCF-7 | |
| IC₅₀ (Cell Growth Inhibition) | 9.6 nM | T47D | |
| Molecular Weight | 1044.32 g/mol | N/A | |
| Max Solubility in DMSO | 100 mM (104.43 mg/mL) | N/A |
Reconstitution and Solubilization Protocol
This compound is typically supplied as a powder. Proper reconstitution is critical for experimental success.
3.1. Materials Required:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
3.2. Stock Solution Preparation (10 mM):
-
Determine the mass of this compound: Refer to the product data sheet for the exact mass provided in the vial.
-
Calculate the required volume of DMSO: Use the following formula to calculate the volume of DMSO needed to achieve a 10 mM stock solution:
-
Volume (µL) = (Mass of this compound (mg) / 1044.32 ( g/mol )) * 100,000
-
-
Reconstitution:
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex gently for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage of Stock Solution: Store the DMSO stock solution at -20°C for up to 2 weeks or at -80°C for up to 3 months.
-
3.3. Preparation of Working Solutions:
Prepare fresh working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium or experimental buffer immediately before use.
-
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
Experimental Protocols
4.1. In Vitro ERα Degradation Assay in Breast Cancer Cells
This protocol describes a typical experiment to assess the ability of this compound to induce the degradation of ERα in cultured breast cancer cells (e.g., MCF-7 or T47D).
4.1.1. Materials Required:
-
ERα-positive breast cancer cells (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
4.1.2. Experimental Workflow:
Caption: Workflow for in vitro ERα degradation assay.
4.1.3. Step-by-Step Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells for 24 hours in complete medium. For experiments investigating estrogen-dependent effects, cells can be pre-cultured in a medium containing estrogen-depleted serum.
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium. Effective concentrations for ERα degradation are typically in the nanomolar range (e.g., 0.1 nM to 1000 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
For a negative control to confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 before adding this compound.
-
Aspirate the old medium and add the medium containing the different concentrations of this compound or controls.
-
-
Incubation: Incubate the cells for a specified period, typically ranging from 3 to 24 hours.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer with protease inhibitors to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the primary anti-β-actin antibody (or other loading control).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control and compare the levels in this compound-treated samples to the vehicle control.
Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of this compound-induced ERα degradation.
Disclaimer: This information is for research use only. Please refer to the manufacturer's product data sheet for the most up-to-date information and batch-specific details. Always follow standard laboratory safety procedures.
References
Determining the Optimal Concentration of Sniper(ER)-87 for Targeted Estrogen Receptor Alpha Degradation
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for determining the optimal experimental concentration of Sniper(ER)-87, a potent and selective estrogen receptor alpha (ERα) degrader. This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs), that hijacks the cellular ubiquitin-proteasome system to induce the degradation of ERα.[1][2] These guidelines will enable researchers to effectively utilize this compound in their experiments by systematically identifying the ideal concentration for achieving maximal ERα degradation while minimizing off-target effects.
Introduction to this compound
This compound is a heterobifunctional molecule composed of a ligand for the inhibitor of apoptosis protein (IAP) and a ligand for ERα, connected by a chemical linker.[3][4] This design allows this compound to simultaneously bind to both an E3 ubiquitin ligase (preferentially XIAP) and the target protein, ERα.[3] This induced proximity facilitates the ubiquitination of ERα, marking it for degradation by the 26S proteasome. This targeted protein degradation offers a powerful alternative to traditional inhibition, enabling the study of cellular processes following the acute loss of ERα.
Mechanism of Action
The mechanism of this compound-induced ERα degradation is a multi-step process:
-
Ternary Complex Formation: this compound enters the cell and binds to both ERα and an IAP E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The close proximity of the E3 ligase to ERα, induced by this compound, facilitates the transfer of ubiquitin molecules to lysine residues on the ERα protein.
-
Proteasomal Degradation: The polyubiquitinated ERα is recognized by the proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the ERα protein.
Experimental Workflow for Determining Optimal Concentration
The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. The following workflow outlines the key steps to identify the concentration that provides maximal target degradation (Dmax) at the lowest effective concentration (DC50) without inducing significant cytotoxicity.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine DC50 and Dmax
This protocol is designed to determine the concentration of this compound that results in 50% degradation of ERα (DC50) and the maximum degradation level (Dmax).
Materials:
-
ERα-positive cells (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-ERα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed ERα-positive cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 1000 nM. Include a vehicle-only control. Replace the medium in each well with the this compound dilutions or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against ERα and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities. Normalize the ERα signal to the loading control. Calculate the percentage of ERα degradation relative to the vehicle control for each concentration. Plot the percentage of degradation versus the log of the this compound concentration to determine the DC50 and Dmax.
Data Presentation:
| Concentration (nM) | Normalized ERα Level (vs. Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.95 | 5 |
| 1 | 0.60 | 40 |
| 3 | 0.48 | 52 |
| 10 | 0.25 | 75 |
| 30 | 0.10 | 90 |
| 100 | 0.08 | 92 |
| 300 | 0.12 | 88 |
| 1000 | 0.20 | 80 |
Note the potential for a "hook effect" at higher concentrations, where the degradation efficiency decreases.
Protocol 2: Time-Course Experiment
This protocol determines the optimal incubation time for achieving maximal ERα degradation.
Procedure:
-
Cell Seeding: Seed cells as in Protocol 1.
-
Treatment: Treat cells with a concentration of this compound at or near the determined Dmax (e.g., 30 nM).
-
Incubation and Harvest: Harvest cells at various time points (e.g., 2, 4, 8, 16, 24, and 48 hours) after treatment.
-
Western Blotting and Analysis: Perform Western blotting and data analysis as described in Protocol 1 to determine the time point at which maximum degradation occurs.
Data Presentation:
| Time (hours) | Normalized ERα Level (vs. Vehicle) | % Degradation |
| 0 | 1.00 | 0 |
| 2 | 0.85 | 15 |
| 4 | 0.55 | 45 |
| 8 | 0.20 | 80 |
| 16 | 0.10 | 90 |
| 24 | 0.09 | 91 |
| 48 | 0.15 | 85 |
Protocol 3: Cell Viability Assay
This assay determines the cytotoxic effects of this compound and establishes the concentration that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with the same range of this compound concentrations used in Protocol 1.
-
Incubation: Incubate for a relevant time period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance). Plot cell viability against the this compound concentration to determine the IC50 value.
Data Presentation:
| Concentration (nM) | % Cell Viability (vs. Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 3 | 85 |
| 10 | 52 |
| 30 | 25 |
| 100 | 10 |
| 300 | 5 |
| 1000 | 2 |
Protocol 4: Functional Assay (Optional but Recommended)
This protocol assesses the functional consequences of ERα degradation, such as the downregulation of ERα target gene expression.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ERα target genes (e.g., PGR, TFF1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Treatment: Treat cells with a range of this compound concentrations for the optimal time determined in Protocol 2.
-
RNA Extraction and cDNA Synthesis: Extract total RNA and synthesize cDNA.
-
qPCR: Perform quantitative PCR to measure the relative expression of ERα target genes.
-
Data Analysis: Normalize the expression of target genes to the housekeeping gene and compare to the vehicle-treated control.
Summary of Key Parameters and Interpretation
The following table summarizes the key parameters to be determined and their significance in selecting the optimal concentration of this compound.
| Parameter | Description | Importance |
| DC50 | The concentration at which 50% of the target protein is degraded. | A measure of the potency of the degrader. |
| Dmax | The maximal percentage of target protein degradation. | Indicates the efficacy of the degrader. |
| IC50 | The concentration at which 50% of cell growth is inhibited. | A measure of the compound's effect on cell viability. |
| Hook Effect | A phenomenon where the degradation efficiency decreases at high concentrations of the PROTAC. | Important for defining the upper limit of the optimal concentration range. |
Optimal Concentration Selection: The ideal concentration for your experiments will typically be at or slightly above the DC50 value that achieves a significant level of degradation (approaching Dmax) while being below a concentration that induces excessive cytotoxicity or exhibits a strong hook effect. For functional assays, a concentration that elicits the desired biological response with maximal target degradation is recommended.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No ERα Degradation | Insufficient concentration or incubation time. | Perform a broader dose-response and a detailed time-course experiment. |
| Low expression of XIAP in the cell line. | Verify XIAP expression via Western blot. | |
| High Variability | Inconsistent cell seeding or reagent preparation. | Standardize cell culture and experimental procedures. |
| "Hook Effect" | Excess binary complexes (Sniper-ERα or Sniper-E3) compete with the formation of the ternary complex. | Use concentrations at or below the Dmax. |
| High Cytotoxicity | Off-target effects or on-target toxicity from complete ERα depletion. | Correlate cytotoxicity with ERα degradation. Use the lowest effective concentration. |
By following these detailed protocols and guidelines, researchers can confidently determine the optimal concentration of this compound for their specific experimental needs, ensuring robust and reproducible results in the study of ERα biology and the development of novel therapeutics.
References
- 1. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Sniper(ER)-87: A Potent and Selective Estrogen Receptor α Degrader
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo applications of Sniper(ER)-87, a potent and selective degrader of Estrogen Receptor α (ERα). Detailed protocols for key experiments are included to facilitate the use of this compound in research and drug development settings.
Introduction
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that potently and selectively degrades ERα.[1][2][3][4] It is a chimeric molecule composed of an Inhibitor of Apoptosis Protein (IAP) ligand (a derivative of LCL161) and a ligand for ERα (4-hydroxytamoxifen), connected by a polyethylene glycol (PEG) linker.[1] this compound functions by recruiting the E3 ubiquitin ligase X-linked inhibitor of apoptosis protein (XIAP) to ERα, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation of ERα results in the inhibition of estrogen signaling and the suppression of ERα-positive tumor growth.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (ERα Degradation) | - | 3 nM | |
| IC50 (ERα Degradation) | - | 0.097 µM | |
| IC50 (Cell Growth Inhibition) | MCF-7 | 15.6 nM | |
| IC50 (Cell Growth Inhibition) | T47D | 9.6 nM |
In Vivo Activity of this compound
| Animal Model | Treatment | Outcome | Reference |
| Female BALB/c Mice | 10 or 30 mg/kg, i.p. | Significant reduction of ERα protein levels in the ovary. | |
| MCF-7 Orthotopic Breast Tumor Xenografts in 6-week-old female BALB/c nude mice | 30 mg/kg, i.p., every 24 h for 14 days | Inhibition of tumor growth. |
Mechanism of Action
The mechanism of action of this compound involves the recruitment of the E3 ubiquitin ligase XIAP to the ERα protein, leading to its targeted degradation.
Caption: Mechanism of this compound-induced ERα degradation.
Experimental Protocols
In Vitro Protocols
1. Cell Culture of ERα-Positive Breast Cancer Cells (MCF-7 and T47D)
This protocol describes the standard procedure for culturing MCF-7 and T47D human breast cancer cell lines.
-
Materials:
-
MCF-7 (ATCC HTB-22) or T47D (ATCC HTB-133) cells
-
Eagle's Minimum Essential Medium (EMEM) for MCF-7 or RPMI-1640 for T47D
-
Fetal Bovine Serum (FBS), 10%
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
For MCF-7, 0.01 mg/mL human recombinant insulin
-
-
Procedure:
-
Culture cells in a T75 flask with the appropriate complete growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-15 minutes until cells detach.
-
Neutralize the trypsin by adding 10 mL of complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate for subculturing or experiments.
-
2. Western Blot for ERα Degradation
This protocol details the detection of ERα protein levels following treatment with this compound.
-
Materials:
-
Cultured MCF-7 or T47D cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibody: Anti-Estrogen Receptor alpha antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and treat with desired concentrations of this compound (e.g., 0.1-1000 nM) for a specified time (e.g., 24, 48, 72 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control to ensure equal protein loading.
-
3. Cell Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of breast cancer cells.
-
Materials:
-
MCF-7 or T47D cells
-
This compound
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-8, or CellTiter-Glo)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1-1000 nM) for 72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
4. Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.
-
Materials:
-
MCF-7 or T47D cells
-
This compound
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound (e.g., 100 nM) for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
In Vivo Protocol
MCF-7 Xenograft Mouse Model
This protocol describes the establishment of an MCF-7 xenograft model and treatment with this compound.
-
Materials:
-
6-week-old female immunodeficient mice (e.g., BALB/c nude or C57 nu/nu)
-
MCF-7 cells
-
Matrigel
-
Estrogen supplementation (e.g., 17β-estradiol pellets or injectable estradiol valerate)
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
-
Procedure:
-
One week prior to cell injection, implant a 17β-estradiol pellet subcutaneously to support the growth of the estrogen-dependent MCF-7 cells.
-
On the day of injection, harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension (1-10 million cells) into the mammary fat pad of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at a dose of 30 mg/kg via intraperitoneal (i.p.) injection daily for 14 days. The control group should receive vehicle injections.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for ERα levels).
-
Visualizations
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of this compound.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
Sniper(ER)-87 Technical Support Center: Troubleshooting Common Experimental Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sniper(ER)-87. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the Estrogen Receptor Alpha (ERα).[1][2] It is a chimeric molecule that consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for ERα, joined by a linker. By simultaneously binding to both ERα and the E3 ligase, this compound brings them into close proximity, leading to the ubiquitination of ERα and its subsequent degradation by the proteasome.[3][4] Specifically, this compound preferentially recruits the E3 ubiquitin ligase XIAP to ERα.
Q2: What are the key applications of this compound?
This compound is primarily used as a tool to study the biological functions of ERα by inducing its degradation. It is particularly relevant in the context of ERα-positive breast cancer research. It can be used in both in vitro cell culture experiments and in vivo animal models to investigate the effects of ERα depletion.
Q3: What are the recommended cell lines for this compound experiments?
ERα-positive breast cancer cell lines such as MCF-7 and T47D are commonly used and have been shown to be sensitive to this compound-induced ERα degradation. It is crucial to confirm the expression of both ERα and the recruited E3 ligase, XIAP, in the chosen cell line for optimal experimental outcomes.
Troubleshooting Guides
Problem 1: Low or no degradation of ERα observed.
Possible Causes and Solutions:
-
Suboptimal Concentration: The concentration of this compound is critical. A full dose-response curve should be performed to determine the optimal concentration for ERα degradation in your specific cell line. High concentrations can lead to a "hook effect," where the degradation efficiency decreases due to the formation of non-productive binary complexes.
-
Insufficient Incubation Time: ERα degradation is a time-dependent process. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended to identify the optimal treatment duration.
-
Low XIAP Expression: this compound relies on the E3 ligase XIAP to mediate ERα degradation. If the chosen cell line has low endogenous levels of XIAP, degradation efficiency will be compromised. It is advisable to check XIAP expression levels by Western blot or qPCR before starting the experiments.
-
Poor Cell Permeability: PROTACs, including this compound, are relatively large molecules and may have limited cell permeability. If poor permeability is suspected, consider using alternative delivery methods or modifying the experimental conditions.
-
Compound Instability: Ensure the proper storage and handling of this compound to maintain its stability and activity. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Experimental Workflow for Troubleshooting Low Degradation:
Caption: A logical workflow for troubleshooting low ERα degradation.
Problem 2: "Hook Effect" is observed.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, this compound is more likely to form binary complexes with either ERα or XIAP, rather than the productive ternary complex required for degradation.
Solutions:
-
Perform a Wide Dose-Response Curve: To identify the optimal concentration range and observe the characteristic bell-shaped curve of the hook effect, it is essential to test a broad range of this compound concentrations, from low nanomolar to high micromolar.
-
Use Lower Concentrations: Once the hook effect is confirmed, subsequent experiments should be performed at concentrations within the optimal degradation window.
Problem 3: Off-target effects are suspected.
Off-target effects can occur if this compound degrades proteins other than ERα.
Strategies to Investigate and Mitigate Off-Target Effects:
-
Proteomics Analysis: Perform unbiased proteomics (e.g., using mass spectrometry) to compare the proteome of cells treated with this compound to vehicle-treated cells. This will provide a global view of protein level changes and help identify any unintended targets.
-
Western Blot Validation: Validate the findings from the proteomics analysis by performing Western blots for the potential off-target proteins.
-
Use of Control Compounds: Include appropriate negative controls in your experiments, such as a structurally similar but inactive version of this compound that does not bind to ERα or XIAP.
-
Titrate to the Lowest Effective Concentration: Using the lowest concentration of this compound that still achieves efficient ERα degradation can help minimize off-target effects.
Signaling Pathway of this compound Action:
Caption: Mechanism of this compound induced ERα degradation.
Experimental Protocols
Western Blot for ERα Degradation
-
Cell Culture and Treatment: Plate ERα-positive cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Immunoprecipitation to Confirm Ternary Complex Formation
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against ERα or XIAP overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against ERα and XIAP to confirm their co-immunoprecipitation.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Growth Inhibition) | MCF-7 | 15.6 nM | |
| IC50 (Growth Inhibition) | T47D | 9.6 nM | |
| DC50 (ERα Degradation) | Not Specified | 3 nM | |
| IC50 (ERα Degradation) | Not Specified | 0.097 µM |
| In Vivo Experiment | |
| Animal Model | 6-week-old female BALB/c nude mice with MCF-7 orthotopic breast tumor xenografts. |
| Dosage and Administration | 30 mg/kg, intraperitoneal injection, every 24 hours for 14 days. |
| Outcome | Inhibition of tumor growth. |
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
optimizing Sniper(ER)-87 concentration for maximum ERα degradation
Welcome to the technical support center for Sniper(ER)-87. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal and reproducible ERα degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that induces the degradation of Estrogen Receptor Alpha (ERα). It is a heterobifunctional molecule composed of a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase and a ligand for ERα, connected by a linker.[1][2] this compound facilitates the formation of a ternary complex between ERα and the E3 ligase XIAP, leading to the ubiquitination of ERα and its subsequent degradation by the proteasome.[2][3]
Q2: What is the optimal concentration range for this compound to achieve maximum ERα degradation?
The optimal concentration of this compound for inducing ERα degradation is cell line-dependent but is typically in the low nanomolar to low micromolar range. For instance, in MCF-7 and T47D breast cancer cell lines, significant degradation is observed at concentrations as low as 0.1 nM, with maximal degradation often achieved between 10 nM and 100 nM.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long does it take for this compound to induce ERα degradation?
The kinetics of ERα degradation induced by this compound can be rapid. In MCF-7 cells, a significant reduction in ERα levels can be observed within a few hours of treatment, with maximal degradation typically occurring between 6 and 24 hours. A time-course experiment is recommended to determine the optimal treatment duration for your experimental setup.
Q4: What are the recommended cell lines for studying this compound-mediated ERα degradation?
ERα-positive breast cancer cell lines such as MCF-7 and T47D are commonly used and well-characterized models for studying the effects of this compound.
Q5: How should I prepare and store this compound?
This compound is typically soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO to a concentration of 1-10 mM. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Troubleshooting Guides
Issue 1: Incomplete or No ERα Degradation
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for your cell line. |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal degradation. |
| Low XIAP E3 Ligase Expression | Verify the expression level of XIAP in your cell line via Western blot. If expression is low, consider using a different cell line with higher endogenous XIAP levels. |
| Proteasome Inhibition | Ensure that other treatments or experimental conditions are not inhibiting proteasome activity. As a control, you can co-treat with a known proteasome inhibitor (e.g., MG132) to confirm that the degradation is proteasome-dependent. A lack of degradation in the presence of MG132 would confirm the mechanism. |
| This compound Degradation | Ensure proper storage of this compound stock solutions at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incorrect Cell Culture Conditions | Maintain optimal cell health and confluency as stressed or overly confluent cells may exhibit altered protein degradation pathways. |
Issue 2: The "Hook Effect" - Reduced Degradation at High Concentrations
| Possible Cause | Recommended Solution |
| Formation of Binary Complexes | At very high concentrations, this compound can form binary complexes with either ERα or XIAP, preventing the formation of the productive ternary complex required for degradation. This is a known phenomenon for PROTACs and SNIPERs. |
| Experimental Design | To avoid the hook effect, perform a detailed dose-response curve with a wide range of concentrations, including lower nanomolar concentrations. The optimal degradation concentration will likely be a "peak" in the dose-response curve, with degradation decreasing at higher concentrations. |
Issue 3: Off-Target Effects
| Possible Cause | Recommended Solution |
| Degradation of IAP Proteins | This compound utilizes the IAP E3 ligase XIAP and may also affect the levels of other IAPs like cIAP1. |
| Monitoring Off-Target Effects | Perform Western blot analysis for cIAP1 and XIAP in parallel with ERα to monitor their expression levels upon this compound treatment. This can provide insights into the broader effects of the compound on the IAP pathway. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| DC50 | 3 nM | Not Specified | |
| IC50 (ERα Degradation) | 0.097 µM | Not Specified | |
| IC50 (Cell Growth Inhibition) | 15.6 nM | MCF-7 | |
| IC50 (Cell Growth Inhibition) | 9.6 nM | T47D |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
This protocol outlines the steps to quantify the degradation of ERα in cell lysates following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL Western blotting substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the ERα signal to the loading control.
-
Protocol 2: MTT Assay for Cell Viability
This protocol is for assessing the effect of this compound on the viability of MCF-7 cells.
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the results to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound induced ERα degradation.
Caption: Troubleshooting workflow for incomplete ERα degradation.
References
Investigating Potential Off-Target Effects of Sniper(ER)-87: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting potential off-target effects of Sniper(ER)-87. The following question-and-answer-based guides address specific issues that may arise during experiments, offering detailed protocols and insights into the molecule's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective estrogen receptor α (ERα) degrader.[1][2][3][4] It is a specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) that functions by linking the IAP-binding ligand LCL161 to the ERα-binding moiety 4-hydroxytamoxifen (4-OHT). This chimeric molecule facilitates the formation of a ternary complex between ERα and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα. This compound preferentially recruits XIAP (X-linked inhibitor of apoptosis protein) to ERα.
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the degradation of ERα. It has a reported DC50 (concentration for 50% degradation) of 3 nM. In addition to ERα degradation, because this compound utilizes an LCL161 derivative to engage IAPs, it can also lead to the degradation of cIAP1 (cellular inhibitor of apoptosis protein 1) and XIAP. This can result in the activation of the non-canonical NF-κB signaling pathway and may induce apoptosis in cancer cells that depend on IAPs for survival.
Q3: What are the potential off-target effects of this compound?
Potential off-target effects of this compound can arise from its constituent components: the 4-hydroxytamoxifen (4-OHT) warhead and the LCL161-derived IAP ligand.
-
4-OHT-related off-targets: 4-OHT, the active metabolite of tamoxifen, is known to interact with targets other than ERα. These include Estrogen-Related Receptors (ERRs) and the G protein-coupled estrogen receptor (GPR30). At higher concentrations, 4-OHT can also induce cellular stress and modulate the expression of endogenous estrogen-responsive genes.
-
IAP ligand-related off-targets: The LCL161 derivative binds to cIAP1, cIAP2, and XIAP. While recruitment of XIAP is the primary mechanism for ERα degradation by this compound, the engagement of cIAP1 and cIAP2 could lead to unintended consequences in cellular pathways regulated by these proteins.
Q4: What is the "hook effect" and how can it be avoided when using this compound?
The "hook effect" is a phenomenon observed with bifunctional degraders like this compound where at very high concentrations, the degradation efficiency decreases. This occurs because the degrader forms more binary complexes (this compound with either ERα or XIAP) rather than the productive ternary complex (ERα-Sniper(ER)-87-XIAP) required for degradation. To avoid this, it is crucial to perform a dose-response experiment with a wide range of concentrations, including lower nanomolar ranges, to identify the optimal concentration for maximal degradation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| No or poor degradation of ERα | Suboptimal Concentration: The concentration of this compound may be too high (leading to the hook effect) or too low. | Perform a comprehensive dose-response curve (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for ERα degradation. |
| Cell Line Specificity: The expression levels of ERα and XIAP may vary between different cell lines, affecting degradation efficiency. | Confirm the expression of ERα and XIAP in your cell line of interest using Western blotting or qPCR. | |
| Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment. | Prepare fresh stock solutions and dilute them in media immediately before use. Minimize freeze-thaw cycles of the stock solution. | |
| Inconsistent degradation results between experiments | Variable Cell Conditions: Differences in cell passage number, confluency, or overall health can impact the ubiquitin-proteasome system. | Standardize cell culture conditions, including using cells within a specific passage number range and consistent seeding densities. |
| Unexpected cellular phenotypes unrelated to ERα knockdown | Off-target effects of 4-OHT: The observed phenotype might be due to 4-OHT binding to ERRγ or GPR30. | - Use a control compound, such as 4-OHT alone, to see if it recapitulates the phenotype.- Investigate the expression and activity of ERRγ and GPR30 in your experimental system. |
| Off-target effects of the IAP ligand: The phenotype could be a result of cIAP1/2 degradation and subsequent NF-κB pathway activation. | - Use a control compound, such as the LCL161 derivative alone.- Assess the activation of the non-canonical NF-κB pathway (e.g., by checking p52 levels). | |
| Toxicity observed at effective degradation concentrations | On-target toxicity: In some cancer cells, the degradation of IAPs can lead to apoptosis. | - Assess markers of apoptosis (e.g., cleaved caspase-3) to determine if the toxicity is mechanism-based.- Titrate this compound to the lowest effective concentration. |
| Off-target toxicity: High concentrations of 4-OHT can induce cellular stress. | Perform a dose-response for toxicity and compare it with the dose-response for ERα degradation. |
Quantitative Data Summary
Table 1: Biological Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| ERα Degradation (DC50) | 3 nM | Not specified | |
| Growth Inhibition (IC50) | 15.6 nM | MCF-7 | |
| Growth Inhibition (IC50) | 9.6 nM | T47D |
Table 2: Potential Off-Target Interactions of 4-Hydroxytamoxifen (a component of this compound)
| Off-Target | Interaction | Potential Consequence | Reference |
| Estrogen-Related Receptor γ (ERRγ) | Binding and modulation | Altered gene expression | |
| G protein-coupled estrogen receptor (GPR30) | Binding and activation | Modulation of downstream signaling |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERα Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment: Treat cells with this compound at a concentration that gives strong degradation (e.g., 3-5x DC50) and a proteasome inhibitor (e.g., MG132) for a short time period (e.g., 2-6 hours) to trap the ternary complex.
-
Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100) with protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate the cleared lysate with an anti-ERα or anti-XIAP antibody overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against ERα and XIAP.
Visualizations
References
addressing low degradation efficiency with Sniper(ER)-87
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers utilizing Sniper(ER)-87. The information is tailored for scientists and drug development professionals to address challenges during their experiments, with a focus on overcoming low degradation efficiency of the target protein, Estrogen Receptor α (ERα).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected degradation of ERα with this compound. What are the potential causes?
Low degradation efficiency of ERα when using this compound can stem from several factors throughout the experimental process. A systematic evaluation of your protocol is recommended. Key areas to investigate include:
-
Suboptimal Concentration: The concentration of this compound is critical. High concentrations can lead to the "hook effect," where the formation of binary complexes (this compound with either ERα or the E3 ligase separately) is favored over the productive ternary complex (ERα-Sniper(ER)-87-E3 ligase), thus reducing degradation efficiency.[1]
-
Incorrect Incubation Time: The kinetics of protein degradation can vary. It is crucial to perform a time-course experiment to determine the optimal duration for maximal ERα degradation.[2]
-
Cell Line Specificity: The expression levels of the recruited E3 ligase, X-linked inhibitor of apoptosis protein (XIAP), can differ between cell lines.[3] this compound's efficacy is dependent on sufficient XIAP expression.
-
Compound Instability: this compound, like many small molecules, may have limited stability in cell culture media over extended periods.[4]
-
Cell Health and Confluency: The overall health and confluency of your cells can impact experimental outcomes. Ensure cells are healthy and within an optimal confluency range (typically 70-80%) at the time of treatment.[5]
-
Proteasome Inhibition: The degradation of ERα by this compound is dependent on a functional ubiquitin-proteasome system. If other compounds in your experiment inhibit proteasome activity, ERα degradation will be compromised.
Q2: How can we optimize the concentration of this compound to avoid the "hook effect"?
To identify the optimal concentration and mitigate the "hook effect," a dose-response experiment is essential.
-
Recommendation: Perform a wide concentration-range experiment, for example, from 0.1 nM to 10 µM, for a fixed time point (e.g., 24 hours). This will help identify the concentration that achieves maximal degradation (Dmax) and the concentration that results in 50% degradation (DC50). The characteristic bell-shaped curve of the hook effect, where efficacy decreases at higher concentrations, should be observable if it is occurring.
Q3: What are the appropriate negative controls for a this compound experiment?
To ensure that the observed ERα degradation is a specific result of the this compound mechanism, several controls are recommended:
-
Inactive Control: An ideal negative control is an inactive version of this compound where either the ERα-binding or the XIAP-binding moiety is modified to prevent binding. This control should not induce ERα degradation.
-
E3 Ligase Ligand Competition: Co-treatment of cells with an excess of the free IAP ligand (such as the LCL161 derivative) can competitively inhibit the binding of this compound to XIAP, thereby preventing ERα degradation.
-
Proteasome Inhibitor Co-treatment: To confirm that degradation is proteasome-dependent, co-treat cells with this compound and a proteasome inhibitor like MG132. A rescue of ERα levels in the presence of the proteasome inhibitor confirms the mechanism of action.
Q4: We are not seeing a clear signal in our Western blot for ERα degradation. What could be the issue?
Issues with Western blotting can obscure the actual degradation efficiency. Here are some troubleshooting tips:
-
Insufficient Protein Loading: Ensure you are loading an adequate amount of total protein (typically 20-40 µg) per lane.
-
Antibody Quality: Use a high-quality, validated primary antibody specific for ERα. It is important to optimize the antibody dilution to achieve a strong signal-to-noise ratio.
-
Loading Control: Always include a reliable loading control (e.g., β-actin, GAPDH) to normalize for protein loading variations between lanes.
-
Transfer Efficiency: Verify the efficiency of protein transfer from the gel to the membrane. This can be checked by staining the membrane with Ponceau S after transfer.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a reference for expected potency.
| Parameter | Value | Cell Line(s) | Reference |
| DC50 (Degradation Concentration 50%) | 3 nM | Breast cancer cells | |
| IC50 (Inhibitory Concentration 50%) | 0.097 µM | Not specified | |
| IC50 (Cell Growth Inhibition) | 15.6 nM | MCF-7 | |
| IC50 (Cell Growth Inhibition) | 9.6 nM | T47D |
Key Experimental Protocols
Western Blotting for ERα Degradation
This protocol outlines the steps to assess ERα protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed ERα-positive cells (e.g., MCF-7) in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentrations of this compound and controls for the determined optimal time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the ERα band intensity to the loading control.
-
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to verify the formation of the ERα-Sniper(ER)-87-XIAP ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a vehicle control for a short duration (e.g., 1-4 hours). To stabilize the complex, co-treatment with a proteasome inhibitor (e.g., 10 µM MG132) is recommended.
-
Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
-
Pre-clearing the Lysate:
-
Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against XIAP (or ERα) overnight at 4°C on a rotator. A negative control with a non-specific IgG is crucial.
-
-
Immune Complex Capture:
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and wash them three times with ice-cold wash buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting, probing for ERα and XIAP.
-
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Troubleshooting workflow for low degradation.
References
common challenges with using targeted protein degraders
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with targeted protein degraders (TPDs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your TPD experiments.
Problem: Inconsistent or No Target Protein Degradation Observed
Possible Cause 1: Suboptimal PROTAC Concentration (The Hook Effect)
At very high concentrations, a PROTAC can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. This phenomenon, known as the "hook effect," leads to reduced degradation efficiency.[1][2][3]
-
Solution: Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation is observed (DC50).[4][5] A bell-shaped curve is characteristic of the hook effect.
Possible Cause 2: Poor Cell Permeability
PROTACs are large molecules and may have difficulty crossing the cell membrane to reach their intracellular targets.
-
Solution:
-
Confirm Target Engagement: Use cellular target engagement assays like NanoBRET or Cellular Thermal Shift Assay (CETSA) to verify that the PROTAC is binding to its intended target within the cell.
-
Optimize Physicochemical Properties: If target engagement is low, consider optimizing the linker to improve properties like solubility and permeability.
-
Possible Cause 3: Low E3 Ligase Expression
The targeted E3 ligase must be expressed at sufficient levels in your cell line for the PROTAC to be effective.
-
Solution: Confirm the expression of the relevant E3 ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]) in your chosen cell line using Western blotting or qPCR. If expression is low, consider using a different cell line.
Possible Cause 4: Compound Instability
The PROTAC molecule may be unstable or insoluble in your cell culture medium.
-
Solution: Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in the culture medium. It is also best practice to prepare fresh stock solutions for each experiment to avoid degradation.
Logical Workflow for Troubleshooting Lack of PROTAC Activity:
Problem: High Off-Target Effects
Off-target effects occur when the PROTAC degrades proteins other than the intended target.
-
Solution:
-
Optimize the Target-Binding Ligand: Utilize a more selective binder for your protein of interest.
-
Modify the Linker: The length and composition of the linker can influence the conformation of the ternary complex and, consequently, which proteins are targeted for ubiquitination. Systematic variation of the linker can enhance selectivity.
-
Change the E3 Ligase: Different E3 ligases have distinct sets of natural substrates. Employing a different E3 ligase may alter the off-target profile.
-
Proteomics Analysis: Perform unbiased whole-cell proteomics experiments to obtain a comprehensive overview of how your compound affects other proteins in the cell.
-
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations. This occurs because the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the necessary ternary complex for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve.
Q2: How can I confirm that the observed protein degradation is proteasome-dependent?
To confirm that the degradation is mediated by the proteasome, you can co-treat your cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation of the target protein is blocked or reduced in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism.
Q3: What are the key parameters to determine the efficacy of a PROTAC?
The two primary parameters to evaluate PROTAC efficacy are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation that is achieved. These values are determined from a dose-response curve.
Q4: How do I choose the right E3 ligase for my target?
The choice of E3 ligase is critical and can depend on several factors, including its expression in the target tissue or cell type and its compatibility with the protein of interest. While most PROTACs utilize VHL or CRBN, exploring other E3 ligases could enhance tissue specificity and overcome potential resistance. It is important to verify that the chosen E3 ligase is functional and expressed in the intended biological context.
Q5: What are common mechanisms of resistance to targeted protein degraders?
Resistance to TPDs can emerge through various mechanisms, including:
-
Mutations in the Target Protein: Alterations in the target protein can prevent the PROTAC from binding.
-
Genomic Alterations in E3 Ligase Complex Components: Mutations or deletions in the components of the E3 ligase complex can impair its function.
-
Decreased Expression of E3 Ligase Components: Reduced levels of the necessary E3 ligase can limit the efficacy of the PROTAC.
Data Presentation
Table 1: Quantitative Insights into the PROTAC Hook Effect
| PROTAC Example | Target Protein | Cell Line | Optimal Concentration for Dmax | Concentration at Hook Effect Onset | Reference |
| MZ1 | BRD4 | HEK293 | ~100 nM | >1 µM | |
| ARV-771 | BET proteins | 22Rv1 | ~10 nM | >100 nM | |
| Compound X | ERα | MCF-7 | ~10 nM | >1 µM | Hypothetical |
Table 2: Physicochemical Properties of PROTACs Influencing Oral Bioavailability
| Property | Guideline for Improved Oral Bioavailability | Rationale | Reference |
| Molecular Weight (MW) | < 800 Da | Larger molecules often have poor permeability. | |
| Hydrogen Bond Donors (HBD) | ≤ 4 | A higher number of HBDs can reduce permeability. | |
| Polar Surface Area (TPSA) | < 140 Ų | High TPSA is associated with lower permeability. | |
| Lipophilicity (cLogP) | 1 - 4 | A balance is needed; too high or too low can be detrimental. |
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps to assess target protein degradation across a range of PROTAC concentrations.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the exponential growth phase during treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Treat the cells with the various PROTAC concentrations and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate to visualize the bands using an imaging system.
-
Probe the same membrane with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of protein degradation relative to the vehicle control against the log of the PROTAC concentration to determine the DC50 and Dmax.
Western Blot Workflow for DC50 Determination:
Protocol 2: HiBiT Assay for Real-Time Protein Degradation Kinetics
This protocol describes a quantitative luminescent method to monitor the kinetics of target protein degradation in living cells.
Materials:
-
CRISPR-edited cell line with HiBiT tag knocked into the endogenous locus of the target protein.
-
LgBiT protein or expression plasmid.
-
White, opaque 96-well or 384-well plates.
-
Nano-Glo® HiBiT Lytic Detection System or similar.
-
Luminometer.
Methodology:
-
Cell Seeding: Plate the HiBiT-tagged cells in a white-walled assay plate at an appropriate density.
-
Compound Addition: Prepare serial dilutions of the PROTAC. Add the compounds to the cells.
-
Incubation: Incubate the plates at 37°C and 5% CO2 for the desired time course. For endpoint assays, separate plates are needed for each time point.
-
Lysis and Detection:
-
Prepare the lytic detection reagent containing LgBiT protein and substrate according to the manufacturer's instructions.
-
Add the lytic detection reagent to the cells.
-
Mix on a plate shaker for 10-20 minutes to ensure complete lysis and signal generation.
-
-
Measure Luminescence: Read the luminescent signal on a plate-based luminometer. The signal is proportional to the amount of HiBiT-tagged target protein.
-
Data Analysis: Calculate the percentage of degradation for each concentration and time point relative to the vehicle-treated control. This data can be used to determine degradation kinetics, DC50, and Dmax.
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This protocol provides a method to quantify the formation of the ternary complex (Target-PROTAC-E3 ligase) in a homogeneous assay format.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
PROTAC compound
-
TR-FRET donor and acceptor reagents (e.g., Tb-anti-GST and AF488-anti-His)
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET-enabled plate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged target protein and E3 ligase complex.
-
Assay Assembly: In a 384-well plate, add the tagged target protein, tagged E3 ligase, and the PROTAC dilutions.
-
Antibody Addition: Add the TR-FRET donor and acceptor antibodies.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 180 minutes) to allow the components to reach equilibrium.
-
TR-FRET Measurement: Read the plate on a TR-FRET-enabled plate reader, measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve when plotting the TR-FRET signal against PROTAC concentration is indicative of ternary complex formation and the hook effect. The peak of the curve represents the optimal concentration for ternary complex formation.
Signaling Pathway of PROTAC Action:
References
ensuring the stability and proper storage of Sniper(ER)-87
This technical support center provides researchers, scientists, and drug development professionals with essential information for the stable storage and effective use of Sniper(ER)-87. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address common issues encountered during experiments.
Stability and Proper Storage
Proper handling and storage of this compound are critical to ensure its stability and efficacy in your experiments.
Frequently Asked Questions (FAQs) - Storage and Handling
Q1: How should I store this compound upon receipt?
A1: this compound is shipped as a solid powder at ambient temperature and is stable for several weeks during ordinary shipping.[1] Upon receipt, it is crucial to store the compound under the recommended conditions to ensure long-term stability.
Q2: What are the recommended long-term and short-term storage conditions for solid this compound?
A2: For long-term storage, the solid powder should be stored at -20°C, where it can remain stable for months to years.[1] For short-term storage, such as for a few days to weeks, it can be kept at 0-4°C in a dry and dark place.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, reconstitute the solid this compound in a suitable solvent such as DMSO. For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[2] For short-term use, stock solutions can be stored at -20°C for up to one month.
Q4: What solvents are recommended for dissolving this compound?
A4: While specific solubility data for this compound is not always provided, its parent IAP ligand, LCL161, is soluble in DMSO and Ethanol. Therefore, DMSO is a commonly recommended solvent for creating high-concentration stock solutions of similar molecules.
Storage and Solubility Data
| Compound Component | Form | Recommended Storage Temperature | Duration | Solubility (in DMSO) |
| This compound | Solid Powder | -20°C | Months to Years | Not specified, but expected to be soluble |
| 0-4°C | Days to Weeks | |||
| Stock Solution | -80°C | Up to 1 Year | ||
| -20°C | Up to 1 Month | |||
| LCL161 (Parent IAP Ligand) | Solid Powder | -20°C | ≥ 2 Years | 93 mg/mL (185.77 mM) |
| Stock Solution | -80°C | Up to 1 Year |
Troubleshooting Experimental Issues
This section addresses common problems that may arise during the use of this compound in your experiments.
Frequently Asked Questions (FAQs) - Experimental Troubleshooting
Q1: I am not observing degradation of my target protein, Estrogen Receptor alpha (ERα). What could be the reason?
A1: Several factors could contribute to a lack of ERα degradation. Consider the following troubleshooting steps:
-
Cell Permeability: this compound, like other targeted protein degraders, is a relatively large molecule and may have poor cell permeability. Ensure you are using an appropriate cell line and consider optimizing the treatment time and concentration.
-
Ternary Complex Formation: The degradation of ERα is dependent on the formation of a stable ternary complex between ERα, this compound, and the E3 ligase XIAP. If this complex does not form efficiently, degradation will not occur.
-
E3 Ligase Expression: Confirm that the cell line you are using expresses the necessary E3 ligase, XIAP. This compound preferentially recruits XIAP to ERα.
-
Proteasome Activity: Ensure that the ubiquitin-proteasome system is active in your cells. As a control, you can co-treat with a proteasome inhibitor like MG132, which should block the degradation of ERα.
Q2: I am observing a "hook effect" in my dose-response experiments. What is it and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the degrader. This occurs because at excessive concentrations, the degrader is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate this, perform a wide dose-response experiment with serial dilutions to identify the optimal concentration range for maximal degradation.
Q3: How can I confirm that this compound is engaging with ERα and the E3 ligase in my cells?
A3: To confirm target engagement, you can perform co-immunoprecipitation experiments. For example, you can treat cells with this compound, immunoprecipitate ERα, and then perform a western blot to detect the presence of XIAP in the immunoprecipitate.
Experimental Protocols & Signaling Pathways
Experimental Workflow: Assessing ERα Degradation
Caption: Workflow for evaluating this compound-mediated ERα degradation.
Signaling Pathway: Mechanism of Action of this compound
Caption: this compound induces ERα degradation via the ubiquitin-proteasome system.
References
Sniper(ER)-87 Technical Support Center: Troubleshooting the Hook Effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and mitigating the "hook effect" in experiments involving Sniper(ER)-87, a selective estrogen receptor (ER) degrader.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound experiments?
A1: The hook effect is a phenomenon observed with bifunctional degraders like this compound where an increase in the compound's concentration beyond an optimal point leads to a decrease in the degradation of the target protein (ER). This results in a bell-shaped dose-response curve. At excessively high concentrations, this compound is more likely to form non-productive binary complexes with either the estrogen receptor (ER) or the E3 ligase, rather than the productive ternary complex (ER-Sniper(ER)-87-E3 Ligase) required for ubiquitination and subsequent degradation.[1]
Q2: Why is it crucial to avoid the hook effect?
Q3: What are the primary experimental readouts for characterizing the hook effect?
A3: The key experimental readouts to characterize the hook effect are the DC50 (concentration for 50% maximal degradation) and Dmax (maximum percentage of degradation). A significant hook effect will be evident as a marked decrease in the percentage of ER degradation after reaching the Dmax.
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the hook effect, including:
-
Binding Affinities: The relative binding affinities of this compound to ER and the E3 ligase.
-
Cooperativity: The degree of positive or negative cooperativity in the formation of the ternary complex. High positive cooperativity can mitigate the hook effect.
-
Cellular Context: The expression levels of ER and the recruited E3 ligase in the specific cell line being used.[2]
Troubleshooting Guide
Issue 1: A bell-shaped dose-response curve is observed in my ER degradation assay.
This is a classic sign of the hook effect.
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. This will help in accurately determining the optimal concentration for maximum degradation.
-
Refine Concentration Range: Once the hook effect is confirmed, perform a more detailed dose-response experiment with concentrations centered around the observed Dmax to pinpoint the optimal concentration.
-
Data Analysis: Use a non-linear regression model that can fit a bell-shaped curve to accurately calculate the DC50 and Dmax. Standard sigmoidal models are not suitable for data exhibiting a hook effect.
Issue 2: Weak or no ER degradation is observed at expected active concentrations of this compound.
This could be due to testing at a concentration that falls within the hook effect region, or other underlying experimental issues.
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: It is possible that the optimal degradation concentration is much lower than initially anticipated. Test a wider range of concentrations, including those in the low nanomolar or even picomolar range.
-
Assess Ternary Complex Formation: Employ biophysical assays like AlphaLISA, FRET, or Surface Plasmon Resonance (SPR) to directly measure the formation of the ER-Sniper(ER)-87-E3 Ligase ternary complex at various concentrations. This can help identify the optimal concentration range for complex formation.
-
Evaluate Cell Permeability: Poor cell permeability can result in low intracellular concentrations of this compound. Consider performing cell permeability assays if degradation remains low across all tested concentrations.[1]
-
Confirm E3 Ligase Expression: The targeted E3 ligase must be expressed in the cell line used. Verify the presence of the appropriate E3 ligase (e.g., Cereblon or VHL) using Western blot or qPCR.[1]
-
Check Compound Integrity: Ensure that the this compound stock solution is correctly prepared, stored, and has not degraded. It is advisable to prepare fresh stock solutions.
Experimental Protocols & Data Presentation
Protocol 1: Dose-Response Analysis of this compound by Western Blot
This protocol outlines the steps to determine the optimal concentration range for ER degradation and to characterize the hook effect.
-
Cell Seeding: Plate a suitable breast cancer cell line (e.g., MCF-7, T47D) in 12-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a serial dilution of this compound in a complete medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.
-
Treatment: Treat the cells with the varying concentrations of this compound for a predetermined time, typically between 4 to 24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control.
Quantitative Data Summary (Hypothetical Data)
Table 1: Dose-Response of this compound on ERα Degradation in MCF-7 Cells after 24-hour treatment.
| This compound Conc. (nM) | Normalized ERα Level (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 60 |
| 10 | 25 |
| 100 | 10 (Dmax) |
| 1000 | 45 |
| 10000 | 80 |
Table 2: Key Parameters for this compound Degradation Profile.
| Parameter | Value |
| DC50 | ~5 nM |
| Dmax | 90% |
| Optimal Concentration | 100 nM |
| Hook Effect Onset | >100 nM |
Visualizations
Caption: Mechanism of this compound and the cause of the hook effect.
References
selecting appropriate experimental controls for Sniper(ER)-87 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sniper(ER)-87, a specific and non-genetic IAP-dependent protein eraser (SNIPER) that targets Estrogen Receptor alpha (ERα) for degradation. Proper experimental design, especially the selection of appropriate controls, is critical for the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade ERα.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, specifically XIAP, and another ligand (a derivative of 4-hydroxytamoxifen) that binds to ERα.[1][2] These two ligands are connected by a flexible linker. By simultaneously binding to both XIAP and ERα, this compound brings them into close proximity, leading to the ubiquitination of ERα and its subsequent degradation by the proteasome.[3]
Q2: Why are experimental controls so critical in this compound studies?
Experimental controls are essential to validate that the observed biological effects, such as decreased ERα levels or reduced cell viability, are specifically due to the this compound-mediated degradation of ERα and not from other off-target effects. Robust controls help to dissect the effects of ERα degradation from the effects of simply binding to ERα or the E3 ligase.
Q3: What are the essential positive and negative controls for a this compound experiment?
Positive Controls:
-
Known ERα degrader: A well-characterized ERα degrader, such as Fulvestrant, can be used to confirm that the experimental system is responsive to ERα degradation.
-
Ectopic expression of ERα: In cells with low endogenous ERα, transiently or stably expressing ERα can serve as a positive control for degradation.
Negative Controls:
-
Vehicle Control (e.g., DMSO): This is the most basic control to assess the baseline levels of ERα and the effect of the solvent used to dissolve this compound.
-
Inactive Control this compound: This is a crucial control that is structurally similar to this compound but is deficient in a key aspect of its mechanism of action. There are two primary types:
-
E3 Ligase Binding-Deficient Control: This control is modified to prevent it from binding to the IAP E3 ligase. This is often the most direct way to demonstrate that degradation is dependent on E3 ligase recruitment.
-
Target Protein Binding-Deficient Control: This control is altered so that it no longer binds to ERα. This helps to rule out off-target effects that might be caused by the warhead itself, independent of degradation.
-
-
Proteasome Inhibitor (e.g., MG132): Co-treatment with a proteasome inhibitor should "rescue" ERα from degradation, confirming that the protein loss is proteasome-dependent.
-
E3 Ligase Ligand Competition: Pre-treatment with a high concentration of the free IAP ligand should compete with this compound for binding to the E3 ligase and prevent ERα degradation.
Troubleshooting Guide
Problem: My this compound treatment shows a reduction in ERα levels, but my inactive control also shows some degradation.
This is a common issue that can arise from several factors. Here’s a step-by-step guide to troubleshoot this problem.
Possible Cause 1: Residual activity of the inactive control.
-
Solution: Verify the inactivity of your control molecule.
-
E3 Ligase Binding-Deficient Control: Confirm that the control does not bind to the IAP E3 ligase using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Target Binding-Deficient Control: Ensure the control has lost its affinity for ERα through similar binding assays.
-
Possible Cause 2: Off-target effects of the "warhead" or linker.
-
Solution: Use both types of inactive controls (E3 ligase binding-deficient and target binding-deficient) to dissect the effects. If the target binding-deficient control still shows some activity, it might indicate that the warhead itself has some inherent degradation-inducing properties or that the linker contributes to off-target interactions.
Possible Cause 3: The "Hook Effect".
At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-ERα or PROTAC-IAP) instead of the productive ternary complex, leading to reduced degradation. Your inactive control, if it has minimal residual activity, might be showing effects at a concentration where the active compound is already exhibiting the hook effect.
-
Solution: Perform a full dose-response curve for both the active this compound and the inactive control. This will help to identify the optimal concentration range for degradation and reveal any potential hook effect.
Illustrative Data for Troubleshooting:
The following table shows hypothetical data from a western blot experiment designed to assess ERα degradation.
| Treatment | Concentration (nM) | Normalized ERα Level (%) |
| Vehicle (DMSO) | - | 100 |
| This compound | 1 | 75 |
| 10 | 20 | |
| 100 | 15 | |
| 1000 | 40 (Hook Effect) | |
| Inactive Control (E3 Ligase Binding-Deficient) | 1000 | 95 |
| Inactive Control (Target Binding-Deficient) | 1000 | 98 |
| This compound + MG132 | 100 | 90 |
In this example, the inactive controls show minimal ERα degradation, and the degradation by this compound is rescued by a proteasome inhibitor, providing strong evidence for a specific, proteasome-mediated degradation mechanism. The hook effect is also observed at the highest concentration of this compound.
Experimental Protocols
Protocol 1: Western Blotting for ERα Degradation
-
Cell Seeding and Treatment:
-
Seed ERα-positive cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and controls (vehicle, inactive controls) for the desired time (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding:
-
Seed ERα-positive cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 90 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and controls in culture medium.
-
Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence (from wells with medium only) from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.
-
Visualizations
References
interpreting unexpected results from Sniper(ER)-87 treatment
This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected experimental results with Sniper(ER)-87, a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of Estrogen Receptor Alpha (ERα).
Frequently Asked Questions (FAQs)
-
Q1: I am not observing any degradation of ERα protein after this compound treatment. What could be the reason?
-
Q2: My qPCR results show an upregulation of ERα (ESR1) mRNA after treatment. Why is this happening?
-
Q3: I'm observing significant cytotoxicity in ERα-negative cell lines treated with this compound. What could be the cause?
-
Q4: Despite successful ERα degradation, I see an increase in the phosphorylation of ERK (p-ERK). Is this an expected off-target effect?
Q1: No ERα Degradation Observed
Unexpected Result: Western blot analysis shows no decrease in ERα protein levels in ERα-positive cell lines (e.g., MCF-7) after treatment with this compound at standard concentrations and time points.
Possible Causes and Troubleshooting Steps:
-
Compound Instability or Precipitation: this compound may have low solubility in your cell culture medium, leading to precipitation.
-
Recommendation: Visually inspect the culture medium for any precipitate after adding the compound. Before adding to the cells, dilute this compound in pre-warmed medium and vortex thoroughly. Consider using a lower concentration or a different solvent for the stock solution (e.g., DMSO).
-
-
Suboptimal Treatment Conditions: The concentration or duration of the treatment may be insufficient.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for ERα degradation in your specific cell line. See the experimental protocol for a recommended workflow.
-
-
Proteasome Inhibition: The ubiquitin-proteasome system is essential for Sniper-mediated protein degradation. If the proteasome is inhibited, degradation will not occur.
-
Recommendation: As a positive control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of poly-ubiquitinated ERα should be observed if the upstream mechanism of this compound is working.
-
-
Cell Line Specifics: The expression levels of necessary E3 ligase components (e.g., cIAP1) might be low in your chosen cell line.
-
Recommendation: Verify the expression of key E3 ligase components in your cell line via western blot or qPCR.
-
Troubleshooting Workflow: No ERα Degradation
Caption: Troubleshooting workflow for absent ERα degradation.
Q2: Upregulation of ERα (ESR1) mRNA
Unexpected Result: After successful degradation of ERα protein, quantitative PCR (qPCR) analysis shows a significant increase in the mRNA levels of the ESR1 gene, which encodes ERα.
Possible Causes and Troubleshooting Steps:
-
Feedback Loop Activation: The degradation of ERα protein can trigger a compensatory transcriptional feedback mechanism. The cell, sensing the loss of ERα, upregulates the transcription of the ESR1 gene to restore homeostasis. This is a known phenomenon for several targeted protein degraders.
-
Recommendation: This is likely a biological response to the compound. To confirm, perform a time-course experiment. You should observe protein degradation preceding the increase in mRNA. This data can provide valuable insights into the regulation of the ERα signaling pathway.
-
-
Off-Target Effects on Transcription Factors: While less common, this compound could have off-target effects on transcription factors that regulate ESR1 expression.
-
Recommendation: To investigate this, you can perform a global transcriptomic analysis (e.g., RNA-seq) to see if other genes are also unexpectedly regulated.
-
Hypothetical Data: ERα Protein vs. mRNA Levels
| Time Point | This compound (100 nM) | ERα Protein Level (% of Control) | ESR1 mRNA Fold Change |
| 4h | + | 45% | 1.2 |
| 8h | + | 15% | 2.5 |
| 16h | + | <5% | 4.8 |
| 24h | + | <5% | 5.3 |
Intended Mechanism of Action: this compound
Caption: Intended mechanism of action for this compound.
Q3: Cytotoxicity in ERα-Negative Cells
Unexpected Result: A cell viability assay (e.g., CellTiter-Glo®) shows a significant decrease in the viability of ERα-negative cells (e.g., MDA-MB-231) when treated with this compound.
Possible Causes and Troubleshooting Steps:
-
Off-Target Protein Degradation: this compound may be inducing the degradation of an essential "off-target" protein in these cells.
-
Recommendation: A proteomics approach, such as mass spectrometry (MS), can be used to identify proteins that are degraded in ERα-negative cells upon treatment. This can help identify unintended targets.
-
-
General Compound Toxicity: The observed cytotoxicity may be independent of the SNIPER mechanism and related to the chemical structure of the compound itself.
-
Recommendation: Synthesize or obtain a control molecule where the IAP-binding ligand is inactivated (an "inactive control"). If this control molecule still causes cytotoxicity, the effect is likely off-target and not related to protein degradation.
-
Hypothetical Cell Viability Data (IC50 Values)
| Cell Line | ERα Status | This compound IC50 (µM) | Inactive Control IC50 (µM) |
| MCF-7 | Positive | 0.05 | > 10 |
| T-47D | Positive | 0.08 | > 10 |
| MDA-MB-231 | Negative | 1.5 | 1.8 |
| HeLa | Negative | 2.1 | 2.5 |
In this example, the similar IC50 values for this compound and the inactive control in ERα-negative cells suggest general toxicity rather than specific off-target degradation.
Q4: Increased ERK Phosphorylation
Unexpected Result: Following successful ERα degradation, you observe an increase in the phosphorylation of ERK1/2 (p-ERK) via western blot, suggesting activation of the MAPK/ERK pathway.
Possible Causes and Troubleshooting Steps:
-
Signaling Pathway Crosstalk: The depletion of ERα can lead to the activation of compensatory signaling pathways. It is known that estrogen signaling can have complex interactions with growth factor receptor pathways like the EGFR/RAS/RAF/MEK/ERK cascade. The removal of ERα may relieve an inhibitory signal or promote an activating one.
-
Recommendation: This is a potentially significant biological finding. To explore this, you can use inhibitors of upstream kinases (e.g., a MEK inhibitor like Trametinib) to see if you can block the observed ERK phosphorylation. This can help to map the compensatory pathway.
-
Compensatory Signaling Pathway Activation
Caption: Potential compensatory activation of the MAPK/ERK pathway.
Appendix: Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
-
Cell Seeding: Seed MCF-7 cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or with a fixed concentration for a time-course (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[1][2]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and run until the dye front reaches the bottom.[1]
-
Transfer: Transfer proteins to a PVDF membrane.[3]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα (e.g., 1:1000 dilution) and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Protocol 2: Quantitative PCR (qPCR) for ESR1 mRNA Expression
-
Treatment and RNA Extraction: Treat cells as described above. At the desired time points, wash cells with PBS and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for ESR1 and a housekeeping gene (e.g., GAPDH).
-
ESR1 Forward Primer: 5'-TGGAGATCTTCGACATGCTG-3'
-
ESR1 Reverse Primer: 5'-TCCAGAGACTTCAGGGTGCT-3'
-
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative expression of ESR1 mRNA using the ΔΔCt method, normalized to the housekeeping gene and the vehicle control.
Protocol 3: Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-231) in a 96-well white, clear-bottom plate at a density of 5,000 cells/well. Allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and the inactive control compound for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Shake the plate for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.
References
Technical Support Center: Optimizing Sniper(ER)-87 Activity by Modulating Linker Length
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sniper(ER)-87 and related PROTACs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of linker length in modulating the activity of these estrogen receptor alpha (ERα) degraders.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC like this compound?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the ligand binding to the target protein (e.g., 4-hydroxytamoxifen for ERα in this compound) and the ligand recruiting an E3 ubiquitin ligase (e.g., an IAP ligand in this compound). The linker's primary function is to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex. The formation of this complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The length and composition of the linker are critical determinants of the efficacy of a PROTAC.[1][2]
Q2: How does linker length impact the activity of an ERα-targeting PROTAC?
A2: Linker length has a significant effect on the degradation efficacy of ERα-targeting PROTACs.[1][3] An optimal linker length is essential for productive ternary complex formation.
-
Too short of a linker: May lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both ERα and the E3 ligase.
-
Too long of a linker: May result in a non-productive ternary complex where the distance between the E3 ligase and the target protein is too great for efficient ubiquitin transfer.
Systematic studies on ERα-targeting PROTACs have demonstrated that a linker with a 16-atom chain length provides the optimal distance for efficient ERα degradation.
Q3: Does altering the linker length affect the binding affinity of the PROTAC to the estrogen receptor?
A3: Studies have shown that for a series of ERα-targeting PROTACs with varying linker lengths, the binding affinity to the estrogen receptor remains similar. This suggests that the observed differences in degradation activity are primarily due to the efficiency of ternary complex formation and subsequent ubiquitination, rather than altered binding to the target protein.
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where at very high concentrations, the degradation efficiency of the target protein decreases. This is because the bifunctional PROTAC molecules saturate both the target protein and the E3 ligase independently, leading to the formation of binary complexes rather than the productive ternary complex. While linker length is a key factor in the overall efficacy, the hook effect is more directly related to the concentration of the PROTAC used in an experiment. However, a well-optimized linker that promotes stable ternary complex formation can potentially lead to a more potent PROTAC, effective at lower concentrations where the hook effect is less likely to be observed.
Troubleshooting Guide
Issue: My this compound analog shows low or no ERα degradation.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize a series of analogs with varying linker lengths. Based on published data for ERα PROTACs, it is recommended to test linkers around the optimal 16-atom length, including shorter and longer variations (e.g., 12, 14, 18, 20 atoms). |
| Poor Cell Permeability | The physicochemical properties of the linker can affect the overall cell permeability of the PROTAC. Consider modifying the linker composition to include more polar or flexible moieties, such as polyethylene glycol (PEG) units, to improve solubility and cell uptake. |
| Incorrect Linker Attachment Point | The site of linker attachment on either the target-binding ligand or the E3 ligase ligand can influence the geometry of the ternary complex. If feasible, synthesize isomers with the linker attached at different positions to assess the impact on activity. |
| Experimental Issues | Verify the integrity of your experimental setup, including the health of the cell line, the quality of antibodies used for Western blotting, and the accuracy of the compound concentrations. |
Quantitative Data
The following table summarizes the impact of linker length on the degradation of ERα by a series of PROTACs. The data is based on a study by Cyrus et al., which systematically varied the linker length of an ERα-targeting PROTAC.
| PROTAC Compound | Linker Length (atoms) | ERα Degradation (% of Vehicle Control at 100 nM) | IC50 (MCF7 Cell Viability, µM) |
| 9 | 9 | ~75% | >10 |
| 12 | 12 | ~50% | ~5 |
| 13 | 16 | ~25% | ~1 |
| 14 | 19 | ~60% | ~7 |
| 15 | 21 | ~80% | >10 |
Data is estimated from graphical representations in Cyrus K, et al. Mol Biosyst. 2011. As the table indicates, the PROTAC with a 16-atom linker (compound 13) demonstrated the most potent ERα degradation and the lowest IC50 value for cell viability, highlighting it as the optimal length in this series.
Experimental Protocols
Western Blotting for ERα Degradation
This protocol is used to determine the extent of ERα protein degradation following treatment with this compound or its analogs.
1. Cell Culture and Treatment:
- Seed MCF-7 cells (or another ERα-positive cell line) in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of the Sniper(ER) compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA protein assay or a similar method.
4. SDS-PAGE and Western Blotting:
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against ERα overnight at 4°C.
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- To ensure equal protein loading, the membrane should also be probed with an antibody against a loading control protein, such as β-actin or GAPDH.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the ERα signal to the loading control signal.
- Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Impact of linker length on ternary complex formation and activity.
Caption: Workflow for evaluating the impact of linker length.
References
Technical Support Center: Managing Solubility of Sniper(ER)-87 in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Sniper(ER)-87 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent and selective estrogen receptor-alpha (ERα) degrader.[1] It belongs to the class of molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which are a type of Proteolysis Targeting Chimera (PROTAC). Like many PROTACs, this compound is a large, hydrophobic molecule, which often leads to poor solubility in aqueous solutions. This can pose significant challenges for its use in various experimental settings, including in vitro cell-based assays and in vivo studies.
Q2: What is the known solubility of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). Published data indicates a maximum concentration of 100 mM (104.43 mg/mL) in DMSO. However, its aqueous solubility is significantly lower and can be a limiting factor in experimental design.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock can then be serially diluted in an appropriate aqueous buffer or cell culture medium to the desired final concentration. Always add the DMSO stock to the aqueous solution while vortexing to facilitate mixing and minimize precipitation.
Q4: I am observing precipitation when diluting my this compound DMSO stock into my aqueous buffer. What can I do?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Decrease the final DMSO concentration: While some DMSO is necessary to maintain solubility, high concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.5% or lower in your experiments.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent in your final aqueous solution can improve solubility.
-
Optimize pH: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with a range of pH values for your buffer may identify a condition where this compound is more soluble.
-
Incorporate surfactants or polymers: Low concentrations of surfactants or stabilizing polymers can help to keep hydrophobic compounds in solution.
Troubleshooting Guide
Issue 1: Precipitate Formation in Cell Culture Media
Symptoms:
-
Visible particles or cloudiness in the cell culture media after adding this compound.
-
Inconsistent experimental results.
Possible Causes:
-
Exceeding the aqueous solubility limit of this compound.
-
Interaction of this compound with components of the cell culture media or serum.
-
Temperature fluctuations causing the compound to fall out of solution.
Solutions:
| Solution | Description |
| Serial Dilution Optimization | Prepare intermediate dilutions of the DMSO stock in your cell culture medium. This gradual decrease in DMSO concentration can prevent abrupt precipitation. |
| Co-Solvent Addition | If compatible with your cell line, consider adding a small amount of a biocompatible co-solvent like PEG 400 or ethanol to the final culture medium (typically 0.1-1%). |
| Serum Concentration | If using serum, test if reducing the serum concentration at the time of treatment affects precipitation. Components in serum can sometimes interact with small molecules. |
| Pre-warming Media | Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution. Avoid cold shock which can decrease solubility. |
| Sonication | Briefly sonicate the final diluted solution in a water bath sonicator to help dissolve any microscopic precipitates before adding to cells. |
Issue 2: Inconsistent Efficacy or Potency (in vitro)
Symptoms:
-
High variability in the dose-response curve.
-
Lower than expected potency (higher DC50 or IC50 values).
Possible Causes:
-
Partial precipitation of this compound, leading to a lower effective concentration.
-
Adsorption of the compound to plasticware.
-
Degradation of the compound in the aqueous environment.
Solutions:
| Solution | Description |
| Solubility Confirmation | Before treating cells, visually inspect the final diluted solution for any signs of precipitation. Centrifuge a small aliquot to see if a pellet forms. |
| Use of Low-Binding Plastics | Utilize low-protein-binding microplates and tubes to minimize the loss of compound due to adsorption. |
| Fresh Dilutions | Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted aqueous solutions for extended periods. |
| Formulation with Pluronic F-68 | For sensitive applications, consider formulating this compound with a non-ionic surfactant like Pluronic F-68 (at a low, non-toxic concentration) to improve stability in solution. |
Experimental Protocols
Protocol 1: Determining the Optimal Co-Solvent for Aqueous Solutions
This protocol outlines a method to screen for an effective co-solvent to improve the solubility of this compound in a standard physiological buffer like Phosphate-Buffered Saline (PBS).
Materials:
-
This compound
-
DMSO
-
PBS (pH 7.4)
-
Co-solvents: PEG 400, Propylene Glycol, Ethanol
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 400-600 nm (for turbidity)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In separate tubes, prepare PBS solutions containing 1%, 2%, and 5% (v/v) of each co-solvent (PEG 400, Propylene Glycol, Ethanol). Also, prepare a control of PBS with no co-solvent.
-
In the 96-well plate, add 198 µL of each co-solvent solution (and the PBS control) to triplicate wells.
-
Add 2 µL of the 10 mM this compound DMSO stock to each well to achieve a final concentration of 100 µM. This will result in a final DMSO concentration of 1%.
-
Mix the plate gently on a plate shaker for 5 minutes.
-
Visually inspect the wells for any signs of precipitation.
-
Measure the absorbance (turbidity) of each well at 500 nm. An increase in absorbance indicates precipitation.
-
The co-solvent and concentration that results in the lowest turbidity will be the most suitable for improving the solubility of this compound in PBS.
Protocol 2: Preparation of an In Vivo Formulation
Based on published literature, the following formulation has been used for the intraperitoneal (i.p.) injection of this compound in mice.
Materials:
-
This compound
-
DMSO
-
Cremophor EL
-
PEG 400
-
Sterile distilled water
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
In a separate sterile tube, mix the appropriate volumes of Cremophor EL, PEG 400, and sterile distilled water.
-
Slowly add the this compound DMSO stock to the vehicle solution while vortexing.
-
The final composition of the formulation should be:
-
10% DMSO
-
10% Cremophor EL
-
20% PEG 400
-
60% distilled water
-
-
Visually inspect the final formulation for clarity before administration.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway for this compound mediated ERα degradation.
References
cell line-specific responses to Sniper(ER)-87 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sniper(ER)-87, a specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) designed to induce the degradation of Estrogen Receptor Alpha (ERα).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chimeric molecule that consists of an IAP ligand (a derivative of LCL161) and an ERα ligand (4-hydroxytamoxifen) joined by a polyethylene glycol (PEG) linker.[1] It functions by inducing the degradation of ERα through the ubiquitin-proteasome system. Specifically, this compound forms a ternary complex with ERα and an E3 ubiquitin ligase, primarily the X-linked inhibitor of apoptosis protein (XIAP).[1] This proximity leads to the ubiquitination of ERα, marking it for degradation by the proteasome.
Q2: In which cell lines is this compound expected to be most effective?
This compound is most effective in ERα-positive breast cancer cell lines. Its efficacy is dependent on the expression of both ERα (the target protein) and XIAP (the E3 ligase). Cell lines with high levels of both proteins are generally more sensitive to treatment.
Q3: What are the optimal concentrations and treatment times for this compound?
The optimal concentration and treatment time are cell line-dependent. For initial experiments, a dose-response curve is recommended to determine the half-maximal degradation concentration (DC50) for ERα and the half-maximal inhibitory concentration (IC50) for cell growth. As a starting point, concentrations ranging from 0.1 nM to 1000 nM can be tested for a duration of 24 to 72 hours.[1]
Q4: I am not observing ERα degradation after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of ERα degradation. Please refer to the Troubleshooting Guide: No ERα Degradation section below for a detailed breakdown of potential causes and solutions.
Q5: I am observing high background or non-specific bands in my Western blot for ERα. How can I resolve this?
High background or non-specific bands in a Western blot can be due to several factors related to the antibody, blocking, washing, or sample preparation. For specific guidance, please consult the Troubleshooting Guide: Western Blotting Issues .
Q6: My cell viability assay results are inconsistent or show unexpected effects. What should I check?
Inconsistent results in cell viability assays can arise from issues with cell seeding, compound concentration, or the assay itself. Refer to the Troubleshooting Guide: Cell Viability Assay Issues for detailed troubleshooting steps.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound in various breast cancer cell lines. This data can be used as a reference for experimental design and interpretation.
Table 1: In Vitro Efficacy of this compound in ERα-Positive Breast Cancer Cell Lines
| Cell Line | IC50 for ERα Degradation (µM) | IC50 for Growth Suppression (nM) | Treatment Duration (hours) |
| MCF-7 | 0.097[1] | 15.6[1] | 72 |
| T-47D | Not explicitly stated, but degradation is confirmed | 9.6 | 72 |
Table 2: Expression Levels of Key Proteins in Common Breast Cancer Cell Lines
| Cell Line | ERα Expression Status | XIAP Expression Status |
| MCF-7 | Positive | High |
| T-47D | Positive | Moderate-High |
| ZR-75-1 | Positive | Moderate |
| MDA-MB-231 | Negative/Low | High |
| SK-BR-3 | Negative/Low | Low-Moderate |
Note: Expression levels are relative and can vary between studies and culture conditions. It is recommended to verify the expression levels in your specific cell line and experimental setup.
Troubleshooting Guides
Troubleshooting Guide: No ERα Degradation
| Possible Cause | Recommended Solution(s) |
| Low or no ERα expression in the cell line. | Confirm ERα expression in your cell line using Western blot or qPCR. Use a validated ERα-positive cell line (e.g., MCF-7) as a positive control. |
| Low or no XIAP expression in the cell line. | Verify XIAP expression via Western blot or qPCR. If XIAP levels are low, consider using a different cell line or a SNIPER that recruits a more abundant E3 ligase in your system. |
| Incorrect this compound concentration. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal degradation concentration (DC50). |
| Inappropriate treatment duration. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal time for maximal degradation. |
| Compound instability or degradation. | Prepare fresh stock solutions of this compound in DMSO and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Proteasome inhibition. | Ensure that other treatments or experimental conditions are not inhibiting the proteasome. As a control, co-treat with a proteasome inhibitor (e.g., MG132); this should rescue ERα from degradation. |
| Experimental error in Western blotting. | Refer to the Troubleshooting Guide: Western Blotting Issues for detailed guidance. |
Troubleshooting Guide: Western Blotting Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | Insufficient blocking; improper antibody dilution; inadequate washing. | Increase blocking time (1-2 hours at room temperature) or use a different blocking agent (e.g., 5% BSA in TBST). Optimize primary and secondary antibody concentrations. Increase the number and duration of wash steps. |
| Non-specific Bands | Primary antibody cross-reactivity; protein degradation. | Use a highly specific monoclonal antibody for ERα. Ensure samples are prepared with protease inhibitors and kept on ice to prevent degradation. |
| Weak or No Signal | Insufficient protein loading; poor antibody affinity; incorrect transfer conditions. | Load a sufficient amount of total protein (20-40 µg). Use a validated primary antibody at the recommended dilution. Optimize transfer time and voltage based on the molecular weight of ERα (~66 kDa). |
| "Hook Effect" | At very high concentrations, this compound can form binary complexes with either ERα or XIAP, preventing the formation of the productive ternary complex. | Perform a wide dose-response experiment. The "hook effect" will appear as a bell-shaped curve where degradation decreases at higher concentrations. |
Troubleshooting Guide: Cell Viability Assay Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; edge effects in the microplate; pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with media only. Use calibrated pipettes and consistent technique. |
| No Effect on Cell Viability | Low compound concentration; short treatment duration; cell line resistance. | Perform a dose-response and time-course experiment. Confirm ERα and XIAP expression in your cell line. Consider potential resistance mechanisms (see below). |
| Unexpected Increase in Viability | At very low concentrations, the 4-hydroxytamoxifen component of this compound may have partial agonist effects in some contexts. | Focus on the concentration range where degradation of ERα is observed. |
Experimental Protocols
Protocol 1: Western Blotting for ERα Degradation
-
Cell Seeding and Treatment:
-
Seed breast cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the ERα signal to the loading control.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Treat the cells with the different concentrations of the compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 3: Immunoprecipitation to Confirm Ternary Complex Formation
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against ERα or XIAP overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the proteins from the beads using a low-pH elution buffer or by boiling in Laemmli buffer.
-
Analyze the immunoprecipitated proteins by Western blotting using antibodies against ERα and XIAP to confirm their interaction.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Downstream Effects of this compound on ERα Signaling.
Caption: General Experimental Workflow for this compound.
References
mitigating cytotoxicity of Sniper(ER)-87 at high concentrations
Welcome to the technical support center for Sniper(ER)-87. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the experimental nuances of using this potent ERα degrader. Below you will find frequently asked questions and troubleshooting guides to address potential issues, particularly the observation of cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule composed of a ligand for the Estrogen Receptor alpha (ERα) (4-hydroxytamoxifen) and a ligand for an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP).[1][2] By simultaneously binding to ERα and IAP, this compound brings the E3 ligase into close proximity with ERα, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This targeted degradation of ERα inhibits its downstream signaling pathways.[2]
Q2: I am observing significant cytotoxicity in my experiments with this compound, especially at higher concentrations. Is this expected?
While the primary goal of this compound is the targeted degradation of ERα, high concentrations can lead to cytotoxicity through several mechanisms:
-
On-target cytotoxicity: In ERα-dependent cancer cell lines, the efficient degradation of ERα can itself induce cell cycle arrest and apoptosis, which is the intended therapeutic effect.[4]
-
Off-target cytotoxicity: At higher concentrations, the components of this compound may exert their own biological effects independent of ERα degradation. Specifically, the 4-hydroxytamoxifen warhead can induce cytotoxicity in an ER-independent manner at micromolar concentrations.
-
"Hook effect" related toxicity: Very high concentrations of PROTACs can lead to the formation of non-productive binary complexes (this compound with either ERα or IAP alone) instead of the productive ternary complex required for degradation. This can reduce degradation efficiency and potentially lead to off-target effects.
-
Compound aggregation: Poor solubility at high concentrations can cause the compound to aggregate, leading to non-specific cellular stress and toxicity.
Q3: How can I distinguish between on-target and off-target cytotoxicity?
Several control experiments can help elucidate the source of the observed cytotoxicity. A systematic approach is crucial for interpreting your results accurately. Please refer to the troubleshooting guides below for detailed experimental workflows.
Troubleshooting Guides
Guide 1: Investigating High Cytotoxicity
If you are observing higher-than-expected cytotoxicity, the following steps and control experiments can help identify the cause.
Initial Assessment:
-
Confirm Cell Health: Ensure your cell cultures are healthy and not overly confluent before starting the experiment.
-
Optimize Concentration and Time: Perform a dose-response and time-course experiment to identify the minimal concentration and incubation time required for effective ERα degradation with minimal impact on cell viability.
-
Check Compound Solubility: Visually inspect your stock solutions and final dilutions for any signs of precipitation.
Troubleshooting Workflow:
Data Presentation: Hypothetical Troubleshooting Data
The following table illustrates potential outcomes from the troubleshooting experiments outlined above, helping to pinpoint the source of cytotoxicity.
| Experiment | Cell Line | Concentration (µM) | Cell Viability (%) | ERα Degradation (%) | Interpretation |
| This compound | MCF-7 (ERα+) | 1 | 40 | >90 | Cytotoxicity correlates with degradation. |
| This compound | MCF-7 (ERα+) | 10 | 15 | >95 | Increased cytotoxicity at higher concentration. |
| 4-hydroxytamoxifen | MCF-7 (ERα+) | 10 | 50 | 0 | Significant cytotoxicity from the ERα ligand alone. |
| IAP Ligand | MCF-7 (ERα+) | 10 | 95 | 0 | IAP ligand is not the primary source of toxicity. |
| This compound + MG132 | MCF-7 (ERα+) | 1 | 85 | <10 | Cytotoxicity is largely proteasome-dependent. |
| This compound | ERα KO cells | 1 | 90 | N/A | On-target effect is a major contributor to cytotoxicity. |
| This compound | ERα KO cells | 10 | 55 | N/A | Suggests off-target effects at high concentrations. |
Guide 2: Mitigating Cytotoxicity
Once the source of cytotoxicity is better understood, the following strategies can be employed to mitigate it.
Data Presentation: Mitigation Strategies and Expected Outcomes
| Strategy | Description | Expected Outcome |
| Concentration Optimization | Titrate this compound to the lowest effective concentration for ERα degradation. | Reduced off-target effects and improved cell viability while maintaining sufficient on-target activity. |
| Time-Course Optimization | Determine the shortest incubation time required for maximal ERα degradation. | Minimized cumulative toxicity from prolonged exposure. |
| Use of Serum-Free or Low-Serum Media | Reduce serum concentration during treatment, as serum proteins can sometimes interact with compounds. | May reduce non-specific binding and improve compound availability, potentially allowing for lower effective concentrations. |
| Cell Density Optimization | Ensure optimal cell density at the time of treatment. Overly confluent or sparse cultures can be more susceptible to stress. | More consistent and reproducible results with less variability in viability readouts. |
Signaling Pathways
On-Target Signaling Pathway of this compound
The intended mechanism of this compound is to hijack the IAP E3 ligase to induce the degradation of ERα.
Potential Off-Target Cytotoxicity Pathway at High Concentrations
At micromolar concentrations, the 4-hydroxytamoxifen component of this compound can induce ER-independent cytotoxicity.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol determines the concentration-dependent effect of this compound on cell viability.
Materials:
-
ERα-positive cell line (e.g., MCF-7)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound
-
DMSO (vehicle)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in complete medium, typically ranging from 10 µM down to 0.1 nM. Include a vehicle-only control (same final DMSO concentration as the highest this compound concentration).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for ERα Degradation
This protocol quantifies the degradation of ERα protein following treatment with this compound.
Materials:
-
ERα-positive cell line (e.g., MCF-7)
-
6-well plates
-
This compound
-
DMSO (vehicle)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat with various concentrations of this compound or vehicle for a set time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control and then to the vehicle control to determine the percentage of remaining ERα.
By utilizing these guides, protocols, and pathway diagrams, researchers can better navigate the complexities of working with this compound and effectively troubleshoot potential issues related to cytotoxicity.
References
Technical Support Center: Ensuring Complete Protein Knockdown with Sniper(ER)-87
Welcome to the technical support center for Sniper(ER)-87. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving complete and efficient knockdown of Estrogen Receptor Alpha (ERα).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to target ERα for degradation. It is a chimeric molecule consisting of a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, specifically recruiting XIAP, and 4-hydroxytamoxifen, a ligand for ERα, joined by a PEG linker.[1][2] This dual-binding capacity brings XIAP into close proximity with ERα, leading to the ubiquitination and subsequent proteasomal degradation of ERα.[1][2]
Figure 1: Mechanism of this compound induced ERα degradation.
Q2: What is the recommended concentration range and incubation time for this compound?
A2: The optimal concentration and incubation time can vary depending on the cell line and experimental goals. However, based on available data, a good starting point for dose-response experiments is a range from 0.1 nM to 1000 nM.[2] For time-course experiments, significant degradation can be observed as early as 1-3 hours, with sustained degradation for up to 72 hours. It is recommended to perform both a dose-response and a time-course experiment to determine the optimal conditions for your specific cell line.
Q3: In which cell lines is this compound effective?
A3: this compound has been shown to be effective in ERα-positive breast cancer cell lines, including MCF-7 and T47D cells. Its efficacy is dependent on the expression of both ERα and the E3 ligase XIAP.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For stock solutions, it is soluble in DMSO up to 100 mM. It is recommended to store the solid compound and DMSO stock solutions at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q5: What are the appropriate negative controls for a this compound experiment?
A5: To ensure the observed degradation is specific to the action of this compound, several negative controls are recommended:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to deliver this compound.
-
Inactive Epimer/Analog: Use an inactive version of the SNIPER molecule that cannot bind to the E3 ligase but still binds to the target protein. For example, SNIPER(ER)-143 is an inactive analog of this compound.
-
Competitive Antagonist: Co-treatment with an excess of a competitive ERα antagonist (e.g., 4-hydroxytamoxifen) or an IAP ligand (e.g., LCL161) can demonstrate that the degradation is dependent on the formation of the ternary complex.
-
Proteasome Inhibitor: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of ERα, confirming that the degradation is proteasome-dependent.
Troubleshooting Guide for Incomplete Protein Knockdown
Achieving complete protein knockdown can be challenging. This guide addresses common issues encountered during this compound experiments.
Figure 2: Logical workflow for troubleshooting incomplete knockdown.
Issue 1: Suboptimal Degradation Observed in a Dose-Response Experiment
Possible Cause: The concentration range tested may not be optimal, or you may be observing the "hook effect." The hook effect is a phenomenon where the degradation efficiency decreases at very high concentrations of the degrader due to the formation of non-productive binary complexes (Sniper-ERα or Sniper-XIAP) instead of the productive ternary complex.
Troubleshooting Steps:
-
Expand Concentration Range: Test a wider range of this compound concentrations, from picomolar to high micromolar, to identify the optimal degradation concentration (DCmax) and observe the potential bell-shaped curve characteristic of the hook effect.
-
Focus on Lower Concentrations: If a hook effect is observed, subsequent experiments should be performed at or below the optimal concentration.
| Concentration | Expected ERα Degradation (%) in MCF-7 Cells (24h) | Expected ERα Degradation (%) in T47D Cells (24h) |
| 0.1 nM | 10-20% | 15-25% |
| 1 nM | 40-60% | 50-70% |
| 10 nM | >80% | >85% |
| 100 nM | >90% | >95% |
| 1000 nM | May show reduced degradation due to hook effect | May show reduced degradation due to hook effect |
Table 1: Representative dose-response data for this compound. Actual values may vary between experiments.
Issue 2: Incomplete Degradation in a Time-Course Experiment
Possible Cause: The incubation time may be too short, or the degradation kinetics in your specific cell line may be slower.
Troubleshooting Steps:
-
Extend Incubation Time: Perform a longer time-course experiment, with time points up to 72 hours, to determine the time to reach maximum degradation.
-
Assess Protein Resynthesis: Consider the possibility of new ERα protein synthesis over longer time points, which may counteract the degradation.
| Time Point | Expected ERα Degradation (%) in MCF-7 Cells (10 nM) |
| 1 hour | 20-40% |
| 3 hours | 60-80% |
| 6 hours | >80% |
| 24 hours | >90% |
| 48 hours | >90% (sustained) |
| 72 hours | >85% (sustained) |
Table 2: Representative time-course data for this compound in MCF-7 cells. Actual values may vary.
Issue 3: Cell Line-Specific Variability in Degradation Efficiency
Possible Cause: The expression levels of ERα and the E3 ligase XIAP can vary significantly between different cell lines, affecting the efficiency of this compound.
Troubleshooting Steps:
-
Confirm Target and E3 Ligase Expression: Perform a baseline Western blot to confirm the expression levels of both ERα and XIAP in your cell line of interest. Cell lines with low XIAP expression may show reduced degradation efficiency.
-
Consider Alternative Cell Lines: If your cell line has very low XIAP expression, consider using a different ERα-positive cell line known to have higher XIAP levels, such as MCF-7 or T47D.
| Cell Line | ERα Expression | XIAP Expression | cIAP1 Expression |
| MCF-7 | High | High | Moderate |
| T47D | High | High | Low |
| ZR-75-1 | High | Moderate | High |
| MDA-MB-231 | Negative | Variable | Variable |
Table 3: Relative expression levels of key proteins in common breast cancer cell lines. Expression levels can vary based on culture conditions and passage number.
Issue 4: Weak or No ERα Signal on Western Blot After Treatment
This section focuses on issues beyond incomplete knockdown and addresses problems with detecting the remaining protein. For general Western blot troubleshooting, please refer to standard guides.
Possible Cause: Technical issues with the Western blot procedure, such as inefficient protein transfer, inappropriate antibody concentrations, or low protein loading.
Troubleshooting Steps:
-
Optimize Protein Transfer: Ensure complete transfer of ERα (approx. 66 kDa) to the membrane. Use a positive control lysate (e.g., untreated MCF-7 cells) to verify transfer efficiency.
-
Titrate Antibodies: Optimize the concentrations of both the primary anti-ERα antibody and the secondary antibody to ensure a strong and specific signal.
-
Increase Protein Load: If the remaining ERα levels are very low, increase the amount of total protein loaded per well (e.g., 30-50 µg).
-
Use a Loading Control: Always include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis of ERα Degradation by this compound
This protocol outlines the steps for treating cells with this compound and analyzing ERα degradation by Western blot.
Figure 3: General experimental workflow for assessing protein knockdown.
Materials:
-
ERα-positive cells (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding:
-
Seed ERα-positive cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
-
This compound Treatment:
-
Dose-Response: Prepare serial dilutions of this compound in cell culture medium (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).
-
Time-Course: Prepare a fixed concentration of this compound (e.g., 10 nM) in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 1, 3, 6, 24, 48, 72 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blot:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Repeat the washing and secondary antibody incubation steps.
-
-
Imaging and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of ERα remaining relative to the vehicle-treated control.
-
Protocol 2: Competitive Antagonism Assay
This protocol is used to confirm that the degradation of ERα by this compound is dependent on its binding to ERα.
Procedure:
-
Follow the steps for cell seeding as described in Protocol 1.
-
Pre-treat the cells with a high concentration of a competitive ERα antagonist (e.g., 10 µM 4-hydroxytamoxifen) for 1-2 hours.
-
Add this compound at its optimal degradation concentration (e.g., 10 nM) to the pre-treated cells.
-
Include control wells with this compound alone and vehicle alone.
-
Incubate for the optimal degradation time determined previously (e.g., 24 hours).
-
Proceed with cell lysis, protein quantification, and Western blot analysis as described in Protocol 1.
-
A significant reduction in ERα degradation in the co-treated sample compared to the this compound alone sample indicates that the degradation is dependent on this compound binding to ERα.
References
Validation & Comparative
A Head-to-Head Comparison: Sniper(ER)-87 Versus Fulvestrant for Estrogen Receptor Alpha Degradation
For researchers and drug development professionals in the field of oncology, particularly those focused on estrogen receptor-positive (ER+) breast cancer, the degradation of the estrogen receptor alpha (ERα) is a critical therapeutic strategy. This guide provides an objective comparison of two prominent agents in this domain: the established selective estrogen receptor degrader (SERD), fulvestrant, and a novel proteolysis-targeting chimera (PROTAC), Sniper(ER)-87. This comparison is supported by experimental data to delineate their respective mechanisms and performance in ERα degradation.
Introduction to the Degraders
Fulvestrant is a steroidal antiestrogen and the first-in-class SERD approved for the treatment of ER+ breast cancer.[1] It acts by binding to ERα, leading to the receptor's ubiquitination and subsequent degradation by the proteasome.[2][3] This dual mechanism of antagonizing and degrading the receptor has made it a cornerstone of endocrine therapy.
This compound is a novel heterobifunctional molecule belonging to the class of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a type of PROTAC. It is composed of a ligand for the inhibitor of apoptosis protein (IAP) E3 ubiquitin ligase, a linker, and a ligand for ERα (4-hydroxytamoxifen). By simultaneously binding to both ERα and an E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of ERα.
Mechanism of Action: A Tale of Two Degradation Strategies
While both fulvestrant and this compound culminate in the degradation of ERα via the ubiquitin-proteasome system, their initial engagement with the cellular machinery differs significantly.
Fulvestrant acts as a direct antagonist and degrader. Upon binding to ERα, it induces a conformational change that inhibits receptor dimerization and nuclear translocation, ultimately flagging the receptor for degradation.
This compound , on the other hand, acts as a molecular bridge. It does not directly inhibit ERα's function in the traditional sense but rather hijacks the cell's own protein disposal system to eliminate the target protein. One part of the this compound molecule binds to ERα, while the other part recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag ERα with ubiquitin, marking it for destruction by the proteasome.
Performance Data: In Vitro Efficacy
The following tables summarize the available quantitative data for this compound and comparative information for fulvestrant, primarily in ER+ breast cancer cell lines such as MCF-7 and T47D.
| Compound | Cell Line | DC50 (Degradation Concentration 50%) | Reference |
| This compound | Not Specified | 3 nM | |
| This compound | Not Specified | 97 nM (IC50 for degradation) |
| Compound | Cell Line | IC50 (Inhibitory Concentration 50%) | Reference |
| This compound | MCF-7 | 15.6 nM | |
| This compound | T47D | 9.6 nM | |
| Fulvestrant | MCF-7 | ~10-100 nM (variable based on study) | |
| Fulvestrant | T47D | ~10-100 nM (variable based on study) |
Note: Direct head-to-head comparative studies providing DC50 values for fulvestrant under the same experimental conditions as this compound are limited in the public domain. However, studies comparing other ER-PROTACs to fulvestrant have shown that PROTACs can achieve faster and more complete ERα degradation.
In Vivo Antitumor Activity
In a preclinical study, this compound demonstrated the ability to inhibit the growth of MCF-7 orthotopic breast tumor xenografts in mice when administered at a dose of 30 mg/kg intraperitoneally every 24 hours for 14 days.
Fulvestrant has been extensively studied in preclinical xenograft models and has shown significant antitumor activity, which has translated to its clinical efficacy.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Western Blot for ERα Degradation
This protocol outlines the steps to assess the degradation of ERα in breast cancer cell lines following treatment with this compound or fulvestrant.
1. Cell Culture and Treatment:
-
Culture ERα-positive breast cancer cells (e.g., MCF-7 or T47D) in appropriate media (e.g., DMEM with 10% FBS) to 70-80% confluency in 6-well plates.
-
Treat cells with varying concentrations of this compound, fulvestrant, or vehicle control (DMSO) for a specified time course (e.g., 6, 12, 24 hours).
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo)
This protocol is for determining the effect of this compound and fulvestrant on the proliferation and viability of breast cancer cells.
1. Cell Seeding:
-
Seed breast cancer cells (e.g., MCF-7 or T47D) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and fulvestrant in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
3. Viability Assessment:
For MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
For CellTiter-Glo® Luminescent Cell Viability Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
4. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
Both this compound and fulvestrant are effective degraders of ERα, a key target in ER+ breast cancer. Fulvestrant, as an established SERD, has a proven clinical track record. This compound, representing the next-generation of targeted protein degraders, demonstrates high potency in preclinical models. The PROTAC mechanism of this compound may offer advantages in terms of speed and completeness of target degradation. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two approaches in the treatment of ER+ breast cancer. This guide provides a foundational comparison to aid researchers in designing and interpreting experiments aimed at furthering our understanding of ERα degradation.
References
A Comparative Guide to ERα-Targeting PROTACs: Sniper(ER)-87 in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of estrogen receptor alpha (ERα) targeted therapies for breast cancer is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to overcome resistance to traditional inhibitors. This guide provides an objective comparison of Sniper(ER)-87, an inhibitor of apoptosis protein (IAP) E3 ligase-recruiting PROTAC, with other notable ERα-targeting PROTACs and the selective estrogen receptor degrader (SERD) fulvestrant.
Mechanism of Action: A Tale of Two Ligases
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (in this case, ERα), a linker, and a ligand that recruits an E3 ubiquitin ligase. The choice of E3 ligase can significantly influence the degradation efficiency and downstream cellular effects.
This compound is a specific and nongenetic IAP-dependent protein eraser (SNIPER) that conjugates a derivative of the IAP ligand LCL161 with the ERα ligand 4-hydroxytamoxifen via a PEG linker.[1][2] It preferentially recruits the X-linked inhibitor of apoptosis protein (XIAP), an E3 ubiquitin ligase, to ERα, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2]
In contrast, many other prominent ERα PROTACs, such as ARV-471 (Vepdegestrant) , utilize a different E3 ligase, Cereblon (CRBN), or Von Hippel-Lindau (VHL).[3] ARV-471, a clinically advanced oral ERα PROTAC, has demonstrated robust ER degradation by recruiting the E3 ligase. Another potent ERα PROTAC, ERD-148 , also recruits VHL to induce ERα degradation.
The selective estrogen receptor degrader (SERD) fulvestrant also induces ERα degradation, but through a different mechanism that is thought to involve conformational changes in the receptor that lead to its instability and subsequent proteasomal degradation, a process that is generally less efficient than PROTAC-mediated degradation.
Quantitative Performance: A Head-to-Head Comparison
The efficacy of PROTACs is often quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Compound | E3 Ligase Recruited | Target Ligand | Cell Line | DC50 | Dmax | Reference |
| This compound | IAP (XIAP) | 4-hydroxytamoxifen | Not Specified | 3 nM | Not Reported | |
| ARV-471 | Not specified in search results | Not specified in search results | ER-positive breast cancer cell lines | ~1-2 nM | >90% | |
| ERD-148 | VHL | Raloxifene | Not Specified | Not Reported | Not Reported | |
| Fulvestrant | N/A | N/A | MCF-7 | Not a direct measure of degradation (induces degradation) | ~50% loss after 1h at 1000 nM |
Table 1: ERα Degradation Efficiency. This table provides a comparative overview of the degradation potency of different ERα-targeting compounds.
| Compound | Cell Line | IC50 (Growth Inhibition) | Reference |
| This compound | MCF-7 | 15.6 nM | |
| This compound | T47D | 9.6 nM | |
| ARV-471 | MCF-7, T47D | Not Reported | |
| ERD-148 | Not Reported | Not Reported | |
| Fulvestrant | MCF-7 | Not Reported |
Table 2: Anti-proliferative Activity. This table summarizes the potency of the compounds in inhibiting the growth of ERα-positive breast cancer cell lines.
Visualizing the Pathways and Processes
To better understand the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: General mechanism of action for an ERα-targeting PROTAC.
References
A Comparative Guide to ERα Degradation Pathways: Validating Sniper(ER)-87 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Estrogen Receptor Alpha (ERα) has emerged as a pivotal strategy in the development of therapeutics for ER-positive breast cancers, offering a potential solution to resistance mechanisms associated with traditional endocrine therapies. This guide provides an objective comparison of Sniper(ER)-87, a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), with alternative ERα degradation technologies, namely Proteolysis Targeting Chimeras (PROTACs) and Selective Estrogen Receptor Degraders (SERDs) like Fulvestrant. The comparative analysis is supported by experimental data and detailed methodologies for key validation assays.
Quantitative Comparison of ERα Degraders
The in vitro efficacy of ERα degraders is commonly assessed by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell proliferation. The following tables summarize the performance of this compound and its key comparators.
| Table 1: In Vitro ERα Degradation Potency (DC50) | |||
| Compound | Technology | Cell Line | DC50 (nM) |
| This compound | SNIPER | Not Specified | 3[1][2] |
| ARV-471 (Vepdegestrant) | PROTAC | MCF-7 | ~1 - 2[3][4] |
| ERD-308 | PROTAC | MCF-7 | 0.17 |
| ERD-308 | PROTAC | T47D | 0.43 |
| ERE-PROTAC | PROTAC | MCF-7 | < 5,000 |
Note: DC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
| Table 2: In Vitro Anti-proliferative Activity (IC50) | |||
| Compound | Technology | Cell Line | IC50 (nM) |
| This compound | SNIPER | MCF-7 | 15.6 |
| This compound | SNIPER | T47D | 9.6 |
| ERD-308 | PROTAC | MCF-7 | 0.77 |
| ERE-PROTAC | PROTAC | MCF-7 | 6,106 |
| Table 3: Maximum ERα Degradation (Dmax) | |||
| Compound | Technology | Cell Line | Maximum Degradation (%) |
| ARV-471 (Vepdegestrant) | PROTAC | MCF-7 | >90% |
| Fulvestrant | SERD | MCF-7 | 30-50% |
Mechanisms of Action: A Visualized Comparison
The distinct mechanisms by which this compound, PROTACs, and Fulvestrant induce ERα degradation are illustrated below.
Caption: Mechanisms of ERα degradation by this compound, PROTACs, and Fulvestrant.
Experimental Protocols for Validation
Accurate validation of ERα degradation is crucial. Below are detailed protocols for key experimental assays.
Western Blot Analysis for ERα Degradation
This protocol is for assessing the reduction in ERα protein levels following treatment with a degrader.
Caption: Workflow for Western Blot analysis of ERα degradation.
Detailed Steps:
-
Cell Culture and Treatment: Seed ERα-positive cells (e.g., MCF-7, T47D) in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of the ERα degrader or vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. This can be done at 100 V for 1-2 hours or overnight at 4°C at a lower voltage.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. Wash the membrane three times with TBST for 5-10 minutes each. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane three times with TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the intensity of the ERα bands and normalize to a loading control protein (e.g., β-actin or GAPDH) to determine the percentage of ERα degradation.
Co-Immunoprecipitation (Co-IP) to Validate Ternary Complex Formation
This protocol is used to demonstrate the interaction between ERα, the degrader molecule, and the recruited E3 ligase, which is a key step in the mechanism of SNIPERs and PROTACs.
Caption: Workflow for Co-Immunoprecipitation to validate ternary complex formation.
Detailed Steps:
-
Cell Treatment: Treat ERα-positive cells with the degrader for a shorter duration (e.g., 4-6 hours). To prevent the degradation of the target protein and stabilize the ternary complex, pre-treat the cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding the degrader.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the E3 ligase recruited by the degrader (e.g., anti-XIAP for this compound or anti-VHL/CRBN for respective PROTACs) overnight at 4°C with gentle rotation.
-
Complex Capture: Add pre-washed Protein A/G magnetic or agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-E3 ligase complex.
-
Washing: Collect the beads and wash them three to four times with Co-IP wash buffer to eliminate non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing the membrane with a primary antibody against ERα to confirm its presence in the pulled-down complex.
Proteasome Inhibitor Assay
This assay confirms that the observed degradation of ERα is dependent on the proteasome pathway.
Detailed Steps:
-
Cell Treatment: Seed ERα-positive cells and treat them with one of the following conditions:
-
Vehicle control (DMSO)
-
ERα degrader alone
-
Proteasome inhibitor (e.g., 10 µM MG132) alone
-
Pre-treatment with the proteasome inhibitor for 1-2 hours, followed by the addition of the ERα degrader.
-
-
Incubation: Incubate the cells for a time period sufficient to observe degradation with the degrader alone (e.g., 24 hours).
-
Western Blot Analysis: Perform Western blot analysis as described in Protocol 1 to assess the levels of ERα.
-
Analysis: If the degradation of ERα is proteasome-dependent, the presence of the proteasome inhibitor will rescue the degradation induced by the degrader, resulting in ERα levels comparable to the control or proteasome inhibitor-only treated cells.
Conclusion
This compound represents a potent modality for inducing ERα degradation through the recruitment of the XIAP E3 ligase. Quantitative data suggests that both SNIPER and PROTAC technologies can achieve high levels of ERα degradation, in some cases appearing more complete than the established SERD, Fulvestrant. The choice of degrader for research or therapeutic development will depend on a variety of factors including potency, selectivity, and the specific cellular context. The experimental protocols provided herein offer a robust framework for the validation and comparative analysis of these promising ERα-targeting agents.
References
Confirming ERα Knockdown: A Comparative Guide to qPCR and Alternative Methods Post-Sniper(ER)-87 Treatment
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating Estrogen Receptor Alpha Knockdown Following Treatment with the PROTAC Degrader, Sniper(ER)-87.
The targeted degradation of proteins represents a paradigm shift in therapeutic intervention. This compound, a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), exemplifies this approach by inducing the degradation of Estrogen Receptor Alpha (ERα), a key driver in a majority of breast cancers. Confirmation of target protein knockdown is a critical step in evaluating the efficacy of such compounds. This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) and alternative methods for confirming ERα knockdown after this compound treatment, supported by experimental protocols and data interpretation.
The Mechanism of Action: Protein Degradation vs. Gene Expression
This compound is a proteolysis-targeting chimera (PROTAC). It functions by linking ERα to an E3 ubiquitin ligase, thereby tagging the receptor for degradation by the cell's proteasome.[1][2][3] This mechanism directly targets the ERα protein for destruction. Consequently, a significant and rapid decrease in ERα protein levels is the expected and primary outcome of successful this compound treatment.
It is crucial to distinguish this post-translational effect from effects on gene expression. Since this compound targets the protein for degradation, it is not expected to directly alter the transcription of the ESR1 gene, which encodes for ERα. Therefore, quantifying ESR1 mRNA levels via qPCR serves as a critical negative control, demonstrating the specific protein-degrading mechanism of action of this compound, rather than an impact on gene transcription.
Comparative Analysis of Knockdown Confirmation Methods
The selection of an appropriate method to confirm ERα knockdown depends on the specific experimental question. While qPCR is invaluable for demonstrating the mechanism of action, protein-level techniques are essential for confirming the desired biological outcome.
| Method | Principle | What is Measured | Expected Outcome with this compound | Primary Application |
| Quantitative PCR (qPCR) | Reverse transcription of mRNA to cDNA followed by amplification of the target gene. | Relative abundance of ESR1 mRNA. | No significant change. | To confirm that the compound does not affect gene transcription and to demonstrate the specific protein degradation mechanism. |
| Western Blot | Separation of proteins by size, transfer to a membrane, and detection with specific antibodies. | Presence and relative abundance of ERα protein. | Significant decrease in ERα protein levels. | To quantify the extent of ERα protein degradation. |
| Immunofluorescence (IF) | Visualization of proteins within cells using fluorescently labeled antibodies. | Localization and relative abundance of ERα protein. | Significant decrease in nuclear and cytoplasmic ERα staining. | To visualize and semi-quantitatively assess ERα protein degradation at the single-cell level. |
Experimental Data Summary
While direct qPCR data for ESR1 mRNA levels following this compound treatment is not prominently available in the literature, the well-established mechanism of PROTACs strongly suggests that no significant change would be observed. The primary focus of efficacy studies has been on the demonstration of ERα protein degradation.
Table 1: Representative Quantitative Data for ERα Knockdown Confirmation
| Method | Treatment | Cell Line | Observed Effect | Reference |
| qPCR | ERα-targeting PROTAC | MCF-7 | No significant change in ESR1 mRNA levels (inferred) | Based on PROTAC mechanism |
| Western Blot | This compound (100 nM, 6h) | MCF-7 | >90% reduction in ERα protein levels | Ohoka et al., 2017 |
| Immunofluorescence | ERα-targeting PROTAC | Chondrocytes | Dose-dependent decrease in ERα fluorescence signal | Jiang et al., 2018[2] |
Experimental Protocols
I. Quantitative PCR (qPCR) for ESR1 mRNA Expression
This protocol is designed to assess the effect of this compound on the mRNA levels of ESR1.
1. Cell Culture and Treatment:
-
Plate ERα-positive cells (e.g., MCF-7) at a suitable density.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
2. RNA Isolation:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
3. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
4. qPCR Reaction:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix.
-
Human ESR1 Primers:
-
Forward: 5'-GCTTACTGACCAACCTGGCAGA-3'
-
Reverse: 5'-GGATCTCTAGCCAGGCACATTC-3'
-
-
Housekeeping Gene Primers (for MCF-7 cells):
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-TTGAGGTCATGTGGGCCATG-3'
-
ACTB Forward: 5'-CACCATTGGCAATGAGCGGTTC-3'
-
ACTB Reverse: 5'-AGGTCTTTGCGGATGTCCACGT-3'
-
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol.
5. Data Analysis:
-
Calculate the relative expression of ESR1 mRNA using the ΔΔCt method, normalizing to the expression of a stable housekeeping gene (e.g., GAPDH or ACTB).
II. Western Blot for ERα Protein Degradation
This protocol quantifies the reduction in ERα protein levels.
1. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates and separate them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
4. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the ERα signal to a loading control (e.g., β-actin or GAPDH).
III. Immunofluorescence for ERα Visualization
This protocol allows for the visualization of ERα protein knockdown at the cellular level.
1. Cell Preparation and Treatment:
-
Grow cells on glass coverslips and treat with this compound.
2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
3. Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against ERα.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit).
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope.
5. Analysis:
-
Qualitatively assess the reduction in ERα-specific fluorescence. For quantitative analysis, measure the fluorescence intensity per cell using image analysis software.
Visualizations
References
- 1. Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis [frontiersin.org]
- 3. ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Activity of Sniper(ER)-87: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sniper(ER)-87's performance with alternative estrogen receptor (ER) degraders, supported by experimental data. Detailed methodologies for key biochemical assays are presented to facilitate the validation of its activity.
This compound is a novel molecule designed to specifically target and degrade the estrogen receptor α (ERα), a key driver in the majority of breast cancers. As a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), it represents a distinct class of targeted protein degraders. Unlike traditional inhibitors, SNIPERs and other degrader technologies, such as Proteolysis Targeting Chimeras (PROTACs), offer the potential for more profound and sustained target suppression. This guide outlines the essential biochemical assays required to validate the efficacy of this compound and compares its performance to established and emerging alternatives like the selective estrogen receptor degrader (SERD) fulvestrant and the PROTAC degrader ERD-308.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for this compound and its comparators in ER-positive breast cancer cell lines, MCF-7 and T47D. The data highlights the high potency of this compound in inducing ERα degradation and inhibiting cell proliferation.
| Compound | Target E3 Ligase | Cell Line | DC50 (nM) - ERα Degradation | IC50 (nM) - Cell Viability |
| This compound | XIAP | MCF-7 | Not explicitly found | 15.6[1] |
| T47D | Not explicitly found | 9.6[1] | ||
| ERD-308 (PROTAC) | VHL | MCF-7 | 0.17[2] | 0.77[2] |
| T47D | 0.43[2] | Not explicitly found | ||
| Fulvestrant (SERD) | None (direct degrader) | MCF-7 | Not explicitly found | 0.29 - 0.8 |
| T47D | Not explicitly found | ~1.0 - 2.24 |
Note: DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of the compound that inhibits 50% of a biological process, such as cell proliferation. Data is compiled from multiple sources and experimental conditions may vary.
Mechanism of Action: Visualizing the Degradation Pathways
The distinct mechanisms by which this compound, PROTACs, and fulvestrant induce ERα degradation are crucial to understanding their biological activity and potential for overcoming resistance.
This compound functions by forming a ternary complex between ERα and the X-linked inhibitor of apoptosis protein (XIAP), an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to ERα, marking it for degradation by the proteasome.
PROTACs, such as ERD-308, also induce the formation of a ternary complex, but they recruit different E3 ligases like von Hippel-Lindau (VHL) or Cereblon (CRBN) to ubiquitinate and degrade ERα.
Fulvestrant, a SERD, binds directly to ERα, inducing a conformational change that impairs its dimerization and nuclear localization, leading to accelerated degradation through the proteasome pathway.
Experimental Protocols
Detailed protocols for the key biochemical assays are provided below. These protocols are generalized and may require optimization based on specific experimental conditions and cell lines.
Western Blot for ERα Degradation
This assay is fundamental to quantify the extent of ERα degradation induced by this compound and its alternatives.
Methodology:
-
Cell Culture and Treatment: Seed ER-positive breast cancer cells (e.g., MCF-7, T47D) in appropriate culture vessels. Once attached, treat the cells with a range of concentrations of this compound or comparator compounds for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. Subsequently, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the intensity of the ERα and loading control bands using densitometry software. Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control to determine the DC50 value.
Co-Immunoprecipitation (Co-IP) to Validate Ternary Complex Formation
Co-IP is essential to demonstrate the this compound-mediated interaction between ERα and the XIAP E3 ligase.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. For optimal detection of the ternary complex, it is advisable to also treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of ubiquitinated proteins. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the "bait" protein (e.g., anti-ERα antibody) overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the "prey" protein (e.g., XIAP) to confirm its interaction with the bait protein.
Cell Viability/Proliferation Assay
This assay assesses the functional consequence of ERα degradation on the growth of cancer cells.
Methodology:
-
Cell Seeding: Seed breast cancer cells in 96-well plates.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or comparator compounds.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Data Acquisition: Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.
Luciferase Reporter Assay for ERα Transcriptional Activity
This assay measures the ability of this compound to inhibit the transcriptional activity of ERα.
Methodology:
-
Cell Transfection: Co-transfect cells with a plasmid containing an estrogen response element (ERE) driving the expression of a luciferase reporter gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with this compound or comparator compounds in the presence of an ERα agonist (e.g., estradiol).
-
Cell Lysis and Luciferase Measurement: After a suitable incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the agonist-stimulated control to determine the inhibitory effect of the compounds on ERα transcriptional activity.
References
A Comparative Guide to the In Vivo Efficacy of ERα Degraders: Sniper(ER)-87 in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of estrogen receptor alpha (ERα)-positive breast cancer therapeutics is continually evolving, with a significant focus on the development of potent and orally bioavailable ERα degraders. These molecules aim to overcome the limitations of existing endocrine therapies by not only antagonizing the receptor but also promoting its complete cellular degradation. This guide provides an objective comparison of the in vivo efficacy of a novel ERα degrader, Sniper(ER)-87, with other prominent ERα degraders: fulvestrant, GDC-0810 (brilanestrant), and AZD9496 (camizestrant). The information presented is based on available preclinical data to aid researchers in their evaluation of these compounds.
Mechanism of Action: A Shared Goal with Diverse Strategies
All four compounds discussed in this guide share the common goal of downregulating ERα protein levels, thereby inhibiting the growth of ERα-dependent breast cancers. However, their molecular structures and specific mechanisms of engaging the cellular protein degradation machinery differ.
Fulvestrant, a steroidal antiestrogen, is a selective estrogen receptor degrader (SERD) that binds to ERα and induces a conformational change, leading to its ubiquitination and subsequent degradation by the proteasome[1]. GDC-0810 and AZD9496 are non-steroidal, orally bioavailable SERDs that also function by promoting the proteasomal degradation of ERα[2].
This compound, on the other hand, is a "Specific and Nongenetic IAP-dependent Protein Eraser" (SNIPER). It is a chimeric molecule that consists of a ligand that binds to the inhibitor of apoptosis protein (IAP) E3 ubiquitin ligase and another ligand that binds to ERα. This dual binding brings the E3 ligase in close proximity to ERα, leading to its ubiquitination and degradation[3][4][5]. Specifically, this compound has been shown to preferentially recruit the XIAP E3 ubiquitin ligase to ERα.
Figure 1. Mechanisms of ERα degradation by SERDs and this compound.
In Vivo Efficacy: A Comparative Overview
Direct head-to-head in vivo comparisons of this compound with fulvestrant, GDC-0810, and AZD9496 under identical experimental conditions are limited in the public domain. However, by examining data from studies utilizing the well-established MCF-7 human breast cancer xenograft model, we can draw informative comparisons.
| Compound | Dosing Regimen | Animal Model | Key Efficacy Findings | Reference |
| This compound | 30 mg/kg, i.p., daily for 14 days | 6-week-old female BALB/c nude mice with orthotopic MCF-7 xenografts | Inhibited the growth of MCF-7 tumors. | |
| Fulvestrant | 25 mg/kg, s.c., weekly | Ovariectomized Nu:J mice with tamoxifen-resistant MCF-7 xenografts | Showed comparable tumor growth inhibition to a 200 mg/kg dose. | |
| 5 mg/mouse (~250 mg/kg), s.c., every 3 days | Oophorectomized athymic mice with MCF-7 xenografts | Significantly reduced tumor weight compared to control and tamoxifen. | ||
| GDC-0810 | 1 - 100 mg/kg, p.o., daily | Ovariectomized Nu:J mice with tamoxifen-resistant MCF-7 xenografts | Dose-dependent tumor growth inhibition, with 100 mg/kg leading to tumor regression. | |
| AZD9496 | 5 mg/kg, p.o., daily | Male SCID mice with MCF-7 xenografts | Significant tumor growth inhibition. | |
| 10 mg/kg, p.o., daily | Ovariectomized Nu:J mice with tamoxifen-resistant MCF-7 xenografts | Showed tumor growth inhibition. |
Table 1. Summary of In Vivo Efficacy of ERα Degraders in MCF-7 Xenograft Models.
Pharmacokinetics and ERα Degradation
The pharmacokinetic profiles and the extent of in vivo ERα degradation are critical parameters for evaluating the potential of these compounds.
| Compound | Route of Administration | Bioavailability (mice) | In Vitro Degradation Potency (DC50/EC50) | In Vivo ERα Degradation | Reference |
| This compound | Intraperitoneal | Not reported | DC50 = 3 nM | Reduced ERα levels in tumor xenografts. | |
| Fulvestrant | Intramuscular/ Subcutaneous | Not applicable | Not reported | Modest ERα downregulation at clinically relevant doses (25 mg/kg). | |
| GDC-0810 | Oral | 40-60% | EC50 = 0.7 nM | Not explicitly quantified in the provided results. | |
| AZD9496 | Oral | Not reported | Not reported | >90% reduction in progesterone receptor (a downstream marker of ER activity) at 5 mg/kg. |
Table 2. Pharmacokinetic and Pharmacodynamic Properties of ERα Degraders.
Experimental Protocols
To ensure a thorough understanding of the presented data, the following are generalized experimental protocols commonly employed in the in vivo evaluation of ERα degraders.
Figure 2. Typical experimental workflow for in vivo efficacy studies.
MCF-7 Xenograft Model:
-
Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Animal Model: Ovariectomized female immunodeficient mice (e.g., BALB/c nude or SCID) are typically used to prevent endogenous estrogen production.
-
Estrogen Supplementation: To support the growth of the estrogen-dependent MCF-7 cells, mice are supplemented with estradiol, often through a slow-release pellet implanted subcutaneously.
-
Tumor Implantation: A suspension of MCF-7 cells is injected into the mammary fat pad (orthotopic) or subcutaneously.
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into different treatment groups. The test compounds (this compound, fulvestrant, GDC-0810, AZD9496) and a vehicle control are administered according to the specified dosing regimen and route.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Analysis: At the end of the study, tumors are often excised to measure the levels of ERα protein (e.g., by Western blot or immunohistochemistry) and downstream markers of ERα activity (e.g., progesterone receptor) to confirm target engagement and degradation.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentrations of the drugs and their pharmacokinetic parameters.
Conclusion
The available preclinical data indicates that this compound is a potent in vivo degrader of ERα with demonstrated anti-tumor activity in a xenograft model. While a direct comparative study is lacking, its efficacy appears promising when viewed alongside the data for established and investigational SERDs like fulvestrant, GDC-0810, and AZD9496.
The oral bioavailability of GDC-0810 and AZD9496 represents a significant potential advantage over the injectable fulvestrant. This compound, with its unique mechanism of action leveraging the IAP E3 ligase system, offers a novel approach to ERα degradation that warrants further investigation and direct comparison with other leading degraders.
Researchers are encouraged to consider the specific experimental contexts and endpoints when evaluating these compounds. Future head-to-head studies with standardized protocols will be crucial for a definitive comparison of the in vivo efficacy of these promising ERα degraders.
References
- 1. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Assessing the Specificity of Sniper(ER)-87 in Different Cell Lines: A Comparative Guide
For researchers and professionals in drug development, understanding the specificity of a targeted protein degrader is paramount. This guide provides a comparative analysis of Sniper(ER)-87, a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), against other prominent estrogen receptor (ERα) degraders. We will delve into its performance in various cell lines, supported by experimental data, to offer an objective assessment of its specificity.
Introduction to Targeted Estrogen Receptor Degradation
Targeted protein degradation has emerged as a powerful therapeutic strategy, particularly in oncology. Unlike traditional inhibitors that block a protein's function, degraders eliminate the target protein from the cell. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. Several classes of ERα degraders are at the forefront of research and clinical development, including Selective Estrogen Receptor Degraders (SERDs), Proteolysis Targeting Chimeras (PROTACs), and SNIPERs.
This compound is a chimeric molecule that links a ligand for the Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases, to 4-hydroxytamoxifen, a ligand for ERα. This dual binding brings an IAP E3 ligase into close proximity with ERα, leading to its ubiquitination and subsequent degradation by the proteasome. Specifically, this compound has been shown to preferentially recruit the X-linked inhibitor of apoptosis protein (XIAP) to degrade ERα.
Comparative Performance of ERα Degraders
To assess the specificity of this compound, we compare its performance against a well-established SERD, Fulvestrant, and a leading PROTAC ER degrader, ARV-471 (Vepdegestrant). The following tables summarize key quantitative data from studies on their efficacy in ERα-positive breast cancer cell lines.
Table 1: ERα Degradation Potency
| Compound | Degrader Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation |
| This compound | SNIPER | Not Specified | 3 | ~100 (at 100 nM) | [1][2] |
| ARV-471 | PROTAC | Not Specified | ~2 | >90 | [3][4] |
| Fulvestrant | SERD | Various | Variable | ~63-65 (in vivo) | [4] |
| ERD-308 | PROTAC | MCF-7 | 0.17 | >95 (at 5 nM) | |
| ERD-308 | PROTAC | T47D | 0.43 | >95 (at 5 nM) |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 2: Inhibition of Cell Growth in ERα-Positive Cell Lines
| Compound | Cell Line | IC₅₀ (nM) for Cell Growth Inhibition | Citation |
| This compound | MCF-7 | 15.6 | |
| This compound | T47D | 9.6 | |
| ARV-471 | MCF-7 | 3.3 | |
| ARV-471 | T47D | 4.5 |
Specificity and Off-Target Considerations
A crucial aspect of a targeted degrader's profile is its specificity for the intended target. Off-target degradation can lead to unforeseen toxicities. The specificity of this compound is intrinsically linked to two factors: the selectivity of its ERα-binding moiety (4-hydroxytamoxifen) and the expression of the recruited IAP E3 ligases (primarily XIAP and cIAP1) in different cell types.
Furthermore, the expression levels of the recruited E3 ligases can influence the efficacy and potential for off-target effects of SNIPER compounds.
Table 3: IAP E3 Ligase Expression in Breast Cancer Cell Lines
| Cell Line | ER Status | XIAP Expression | cIAP1 Expression | Citation |
| MCF-7 | Positive | Expressed | Expressed | |
| T47D | Positive | Expressed | Expressed | |
| MDA-MB-231 | Negative | Expressed | Expressed |
The expression of XIAP and cIAP1 in the ER-negative cell line MDA-MB-231 suggests that if this compound were to have off-target binders, it could potentially induce their degradation in these cells. The lack of such reported activity suggests a high degree of specificity driven by the ERα ligand.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
ERα Degradation Assay via Western Blot
This protocol outlines the general steps to quantify the degradation of ERα in different cell lines following treatment with this compound and its alternatives.
-
Cell Culture:
-
Plate breast cancer cell lines (e.g., MCF-7, T47D, and MDA-MB-231) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Culture cells in their respective recommended media and conditions.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound, ARV-471, and Fulvestrant in DMSO.
-
Treat cells with a range of concentrations of each compound for a specified duration (e.g., 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Determine the DC₅₀ and Dₘₐₓ values by plotting the percentage of degradation against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
References
- 1. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 2. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Estrogen Receptor Warfare: Evaluating the Advantages of Sniper(ER)-87 Over Traditional Inhibitors
For researchers, scientists, and drug development professionals at the forefront of oncology, the quest for more effective treatments for estrogen receptor-positive (ER+) breast cancer is relentless. While traditional endocrine therapies have long been the standard of care, the emergence of novel protein degraders like Sniper(ER)-87 presents a paradigm shift. This guide provides an objective comparison of this compound against traditional ER inhibitors, supported by experimental data, to illuminate the potential advantages of this next-generation therapeutic strategy.
Traditional estrogen receptor inhibitors primarily function through two main mechanisms: selective estrogen receptor modulators (SERMs) like tamoxifen, which competitively block estrogen binding, and selective estrogen receptor downregulators (SERDs) like fulvestrant, which induce the degradation of the ERα protein.[1][2][3] Aromatase inhibitors (AIs) represent a third class, which act by inhibiting the production of estrogen.[1][4] While effective, these therapies are often hampered by the development of resistance.
This compound operates on a distinct and innovative principle. It is a "Specific and Nongenetic IAP-dependent Protein Eraser" (SNIPER), a chimeric molecule that co-opts the cell's own protein disposal machinery to specifically eliminate the ERα protein. This is achieved by linking a ligand that binds to the ERα (in this case, a derivative of 4-hydroxytamoxifen) to a ligand that recruits an E3 ubiquitin ligase, primarily the X-linked inhibitor of apoptosis protein (XIAP). This induced proximity leads to the ubiquitination of ERα and its subsequent degradation by the proteasome.
Mechanism of Action: A Visual Comparison
To illustrate the fundamental differences in their mechanisms, the following diagrams depict the signaling pathways targeted by traditional ER inhibitors and the novel approach of this compound.
References
- 1. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Molecular Design, Synthesis, and Evaluation of SNIPER (ER) that Induces Targeted Protein Degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Active Degraders: R&D Systems [rndsystems.com]
For researchers, scientists, and drug development professionals, understanding the specificity of a targeted protein degrader is paramount. This guide provides a comprehensive comparison of Sniper(ER)-87, a potent Estrogen Receptor α (ERα) degrader, with its structurally and functionally related proteins. This compound is a chimeric molecule that consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and 4-hydroxytamoxifen, a ligand for the Estrogen Receptor (ER).[1] This guide presents available experimental data on its selectivity, details the methodologies for key experiments, and provides visual diagrams of the relevant pathways and workflows.
Quantitative Comparison of Cross-Reactivity
This compound has been demonstrated to be a potent and selective degrader of ERα.[2][3] The following tables summarize the available quantitative data regarding its degradation activity and its recruitment of Inhibitor of Apoptosis Proteins (IAPs).
Table 1: Degradation Activity of this compound Against Estrogen Receptors and Related Proteins
| Target Protein | DC50 (nM) | Notes |
| Estrogen Receptor α (ERα) | 3 | Potent degradation observed in breast cancer cell lines.[1][2] |
| Estrogen Receptor β (ERβ) | Data not available | While this compound is reported to be selective for ERα, specific DC50 values for ERβ are not readily available in the reviewed literature. |
| Estrogen-Related Receptors (ERRs) | Data not available | Studies indicate high selectivity for ERα over other nuclear receptors, but specific quantitative data for ERRs is not provided in the reviewed sources. |
Table 2: Recruitment of Inhibitor of Apoptosis Proteins (IAPs) by this compound
| IAP Protein | Recruitment Efficiency | Notes |
| XIAP | Preferentially recruited | Co-immunoprecipitation experiments show that this compound more efficiently recruits XIAP to ERα compared to cIAP1. |
| cIAP1 | Less efficiently recruited | Despite the LCL161 derivative component of this compound having a higher binding affinity for cIAP1, XIAP is the primary E3 ligase responsible for ERα degradation. |
| cIAP2 | Not expressed in MCF-7 cells | The recruitment of cIAP2 by this compound in relevant cell lines has not been detailed in the reviewed literature. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's selectivity and mechanism of action.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of a target protein after treatment with a degrader like this compound.
Materials:
-
Cell line of interest (e.g., MCF-7 for ERα)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time course (e.g., 24 hours). Include a condition pre-treated with a proteasome inhibitor like MG132 to confirm that degradation is proteasome-dependent.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to a loading control.
Co-Immunoprecipitation (Co-IP) for E3 Ligase Recruitment
This protocol is used to demonstrate the formation of a ternary complex between the target protein, the degrader, and the E3 ligase.
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
Non-denaturing lysis buffer with protease and phosphatase inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-XIAP or anti-cIAP1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Primary antibodies for Western blot detection (e.g., anti-ERα, anti-XIAP, anti-cIAP1)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control, often in the presence of a proteasome inhibitor to stabilize the ternary complex. Lyse the cells using a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the cell lysates to reduce non-specific binding. Incubate the lysates with the primary antibody for immunoprecipitation (e.g., anti-XIAP) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected components of the ternary complex (e.g., ERα and the immunoprecipitated E3 ligase).
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of this compound and the workflows of the key experimental protocols.
Caption: this compound mechanism of action.
Caption: Western blot workflow for degradation analysis.
Caption: Co-immunoprecipitation workflow.
References
A Comparative Guide to the Pharmacokinetic Profiles of Oral Selective Estrogen Receptor Degraders (SERDs)
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of novel oral selective estrogen receptor degraders (SERDs). These next-generation agents offer the promise of improved pharmacokinetic profiles and patient convenience over the first-generation intramuscular SERD, fulvestrant.[1][2][3][4] The development of oral SERDs aims to overcome the limitations of fulvestrant, which include its poor bioavailability and the need for intramuscular injections.[5] This guide provides a comparative analysis of the pharmacokinetic profiles of key oral SERDs, supported by available preclinical and clinical data.
Pharmacokinetic Profiles: A Comparative Overview
The newer generation of SERDs generally exhibit improved oral bioavailability and pharmacokinetic properties, making them more effective and convenient for patients. Several oral SERDs are now in phase III trials for both early and advanced ER+ breast cancer. Below, we summarize the available pharmacokinetic data for prominent SERDs in a comparative table.
| Drug Name | Dosing | Tmax (hours) | Cmax (ng/mL) | AUC | Half-life (t½) (hours) | Bioavailability (%) | Key Findings & Citations |
| Fulvestrant | 250 mg IM | ~7 days | 8.2 | 148 µg·day/L (AUC28) | ~40 days | Poor oral bioavailability | Administered via intramuscular injection due to poor oral bioavailability. |
| Elacestrant | 345 mg once daily | ~4 | Varies | Varies | ~30-40 | 11 | First FDA-approved oral SERD. Metabolized primarily by CYP3A4, leading to potential drug-drug interactions. |
| Camizestrant | 75 mg once daily | ~4 | Varies | Varies | 9.5 to 17 | High in animals | Demonstrates dose-dependent bioavailability in preclinical models and has an estimated half-life of 9.5 to 17 hours in clinical studies. |
| Amcenestrant | 400 mg once daily | Varies | Varies | Varies | Varies | Orally bioavailable | Phase II studies showed a favorable safety profile at 400 mg once daily, with steady state reached before day 8 without accumulation. However, the AMEERA-3 and AMEERA-5 trials did not meet their primary endpoints for progression-free survival. |
| Giredestrant | 30, 100, 250 mg once daily | Varies | Varies | Varies | Varies | Orally bioavailable | A potent oral SERD with a high volume of distribution, indicating significant tissue distribution. Phase II acelERA trial did not show statistically significant superiority over physician's choice of endocrine therapy. |
Signaling Pathway and Experimental Workflow
ERα degraders function by binding to the estrogen receptor (ERα), leading to its ubiquitination and subsequent degradation by the proteasome. This action prevents ERα-mediated gene transcription, which is a key driver of proliferation in ER+ breast cancer cells.
Caption: Mechanism of action of ERα degraders (SERDs).
The pharmacokinetic properties of these compounds are typically evaluated through a standardized workflow in preclinical and clinical studies.
Caption: Generalized workflow for pharmacokinetic studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols for key experiments cited in the evaluation of these SERDs.
Preclinical Pharmacokinetic Studies
-
Study Population: Preclinical studies typically utilize animal models such as mice, rats, and dogs to evaluate the initial pharmacokinetic profile of a drug candidate.
-
Drug Administration: The SERD is administered to the animals, often through both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at various time points after drug administration.
-
Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
Human Clinical Trials (Phase I)
-
Study Population: Phase I clinical trials are designed to assess the safety, tolerability, and pharmacokinetics of a new drug in humans. These studies often enroll healthy volunteers or patients with the target disease (e.g., advanced ER+ breast cancer).
-
Drug Administration: The drug is administered orally, and the effect of food on its absorption may also be evaluated.
-
Sample Collection: Blood samples are collected at predetermined time points to characterize the plasma concentration profile of the drug over time.
-
Data Analysis: Plasma concentrations of the drug are measured, and pharmacokinetic parameters are calculated to characterize its absorption, distribution, metabolism, and excretion (ADME) in humans. This includes parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
This comparative guide provides a summary of the pharmacokinetic properties of several ERα degraders. The development of orally bioavailable SERDs represents a significant advancement in the treatment of ER+ breast cancer, offering the potential for improved efficacy and patient convenience. Further clinical trials will continue to define the role of these agents in the evolving landscape of breast cancer therapy.
References
Safety Operating Guide
Proper Disposal of Sniper(ER)-87: A Guide for Laboratory Professionals
For immediate reference, treat Sniper(ER)-87 as a hazardous chemical waste. Due to its composition, including a derivative of the selective estrogen receptor modulator 4-hydroxytamoxifen, it should be handled with caution, assuming potential cytotoxic, carcinogenic, and reproductive health risks. A specific Safety Data Sheet (SDS) for this compound is not publicly available; therefore, conservative disposal practices are essential.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent and selective estrogen receptor α (ERα) degrader used in research. The procedures outlined below are based on general best practices for handling hazardous laboratory chemicals and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
Immediate Safety Protocols
Before beginning any disposal procedures, ensure you are operating in a designated area for hazardous waste handling, preferably within a chemical fume hood to minimize inhalation exposure. It is crucial to wear appropriate Personal Protective Equipment (PPE) at all times.
Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended. Ensure gloves are rated for handling cytotoxic compounds. | Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn. | Protects eyes from splashes or aerosolized particles. |
| Body Protection | A disposable lab coat or gown over personal clothing. | Prevents contamination of personal attire. |
| Respiratory Protection | A fit-tested N95 respirator or higher should be used, especially when handling the solid compound or if there is a risk of aerosol generation. | Minimizes inhalation of airborne particles. |
Step-by-Step Disposal Procedures
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, compatible waste container.
-
Contaminated consumables such as pipette tips, weighing paper, gloves, and disposable lab coats should be placed in a dedicated, sealed plastic bag or container clearly marked as "Hazardous Waste."
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, leak-proof, and chemically compatible container.
-
Do not mix with other incompatible waste streams. For instance, avoid mixing with strong oxidizing acids if the solvent is organic.
-
Rinsate from cleaning contaminated glassware should also be collected as hazardous liquid waste.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
Step 2: Waste Container Labeling
All waste containers must be accurately and clearly labeled to ensure safe handling and disposal.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A clear indication of the hazards. Since the specific hazards are not fully characterized, it is prudent to list "Toxic," "Potentially Carcinogenic," and "Reproductive Hazard."
-
The accumulation start date (the date the first waste was added to the container).
-
The name of the principal investigator and the laboratory location.
-
Step 3: Storage of Hazardous Waste
Store waste containers in a designated and secure satellite accumulation area within the laboratory until they are collected by your institution's EHS department.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store in a secondary containment bin to mitigate the impact of any potential leakage.
-
The storage area should be away from general laboratory traffic and clearly marked.
Step 4: Scheduling Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste. Follow their specific procedures for requesting a waste collection.
Experimental Protocols
As this compound is a proprietary research compound, there are no publicly available, peer-reviewed experimental protocols for its chemical degradation or neutralization for disposal purposes. Attempting to neutralize or degrade this compound without a validated protocol is strongly discouraged due to the risk of creating unknown and potentially more hazardous byproducts. The recommended and safest protocol is collection and disposal via a certified hazardous waste management service, as outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound and associated waste.
Personal protective equipment for handling Sniper(ER)-87
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling, operational use, and disposal of Sniper(ER)-87, a potent and selective estrogen receptor α (ERα) degrader. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Compound Information and Storage
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that comprises an inhibitor of apoptosis protein (IAP) ligand (LCL161 derivative) conjugated to the ERα ligand 4-hydroxytamoxifen via a PEG linker.[1][2][3][4] It is a powerful tool for inducing the degradation of the ERα protein and is intended for research use only.[1]
| Property | Value | Source |
| Molecular Formula | C₅₉H₇₃N₅O₁₀S | |
| Molecular Weight | 1044.32 | |
| CAS Number | 2222354-91-6 | |
| Storage | Store at -20°C | |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% (HPLC) |
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach based on the known hazards of its components, LCL161 and 4-hydroxytamoxifen, is required. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. 4-hydroxytamoxifen is harmful if it comes into contact with skin. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if aerosolization is possible. | 4-hydroxytamoxifen is harmful if inhaled. |
Handling and Operational Plan
3.1. Preparation of Stock Solutions
Stock solutions should be prepared in a well-ventilated area, preferably within a chemical fume hood.
-
Pre-Use Check: Before opening, gently tap the vial to ensure all powder has settled to the bottom.
-
Solvent Addition: Using a calibrated pipette, add the required volume of DMSO to the vial to achieve the desired concentration.
-
Dissolution: Cap the vial and vortex gently until the solid is completely dissolved.
-
Storage of Stock Solution: Store the stock solution in tightly sealed vials at -20°C.
3.2. General Handling Precautions
-
Avoid all personal contact, including inhalation.
-
Wear appropriate protective clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Keep containers securely sealed when not in use.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables (e.g., pipette tips, vials, gloves) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: ERα Degradation in Breast Cancer Cells
This protocol outlines a general procedure for treating breast cancer cells (e.g., MCF-7) with this compound to induce ERα degradation.
5.1. Materials
-
This compound
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
Appropriate cell culture medium and supplements
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
-
Apparatus for SDS-PAGE and Western blotting
-
Primary antibody against ERα
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
5.2. Procedure
-
Cell Seeding: Seed MCF-7 cells in appropriate culture plates at a density that will allow for logarithmic growth during the experiment.
-
Cell Treatment:
-
Prepare a serial dilution of this compound in cell culture medium from the DMSO stock solution. The final DMSO concentration in the medium should be kept constant across all treatments and should not exceed a level toxic to the cells (typically <0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours). This compound has been shown to be effective in inhibiting ERα-dependent transcriptional activation in MCF-7 cells over a 72-hour period.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ERα.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of ERα degradation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of ERα degradation induced by this compound.
Caption: Workflow for analyzing ERα degradation in breast cancer cells.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
